Product packaging for Hexadecane, 5-butyl-(Cat. No.:CAS No. 6912-07-8)

Hexadecane, 5-butyl-

Cat. No.: B13788955
CAS No.: 6912-07-8
M. Wt: 282.5 g/mol
InChI Key: WCYRXBXHFUHSAH-UHFFFAOYSA-N
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Description

Hexadecane, 5-butyl- is a useful research compound. Its molecular formula is C20H42 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexadecane, 5-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecane, 5-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42 B13788955 Hexadecane, 5-butyl- CAS No. 6912-07-8

Properties

CAS No.

6912-07-8

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

5-butylhexadecane

InChI

InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3

InChI Key

WCYRXBXHFUHSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCC)CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-butyl-hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-butyl-hexadecane, a branched-chain alkane. The document details a robust synthetic methodology via a Grignard reaction, followed by dehydration and hydrogenation, and outlines a multi-step purification protocol to achieve high purity. This guide is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who require a detailed understanding of the preparation of long-chain branched alkanes.

Synthesis of 5-butyl-hexadecane

The synthesis of 5-butyl-hexadecane can be effectively achieved through a three-step process commencing with a Grignard reaction, followed by dehydration of the resulting tertiary alcohol, and concluding with the hydrogenation of the alkene intermediate. This method is a versatile approach for the formation of carbon-carbon bonds and the generation of branched alkanes.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

  • Grignard Reaction: Reaction of an appropriate Grignard reagent with a ketone to form a tertiary alcohol. Specifically, butylmagnesium bromide can be reacted with undecan-5-one.

  • Dehydration: Elimination of a water molecule from the tertiary alcohol to form an alkene.

  • Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to yield the final product, 5-butyl-hexadecane.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Butyl Bromide + Mg B Butylmagnesium Bromide (Grignard Reagent) A->B in dry ether D 5-butyl-hexadecan-5-ol B->D Nucleophilic Addition C Undecan-5-one C->D Nucleophilic Addition E 5-butyl-hexadecan-5-ol F 5-butyl-hexadec-4-ene & 5-butyl-hexadec-5-ene E->F Acid Catalyst (e.g., H2SO4), Heat G Alkene Mixture H 5-butyl-hexadecane G->H H2, Pd/C Catalyst

Caption: Synthetic workflow for 5-butyl-hexadecane.

Experimental Protocol: Synthesis

Step 1: Grignard Reaction to form 5-butyl-hexadecan-5-ol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is kept under a dry nitrogen atmosphere. A solution of butyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently warmed to maintain a steady reflux.[3] After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, butylmagnesium bromide.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of undecan-5-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 5-butyl-hexadecan-5-ol.

Step 2: Dehydration of 5-butyl-hexadecan-5-ol

  • The crude 5-butyl-hexadecan-5-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • The mixture is heated to a temperature sufficient to induce dehydration, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, the reaction mixture is cooled, diluted with a non-polar organic solvent like hexane, and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give a mixture of alkene isomers (5-butyl-hexadec-4-ene and 5-butyl-hexadec-5-ene).

Step 3: Hydrogenation of the Alkene Mixture

  • The crude alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • The reaction is monitored by TLC or gas chromatography (GC) until the alkene is fully consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5-butyl-hexadecane.

Quantitative Data: Synthesis
StepReactantsProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Butyl bromide, Undecan-5-one5-butyl-hexadecan-5-ol150.0127.585
25-butyl-hexadecan-5-olAlkene Mixture120.0104.487
3Alkene Mixture5-butyl-hexadecane105.099.895

Purification of 5-butyl-hexadecane

The purification of high-molecular-weight alkanes like 5-butyl-hexadecane is crucial to remove any unreacted starting materials, intermediates, and by-products.[4] A multi-step purification process involving solvent extraction, drying, and fractional distillation is generally effective. For highly isomeric mixtures, preparative chromatography or the use of molecular sieves can be employed.[5][6]

Purification Workflow

Purification_Workflow A Crude 5-butyl-hexadecane B Solvent Extraction (e.g., with hexane and water) A->B Removal of water-soluble impurities C Drying of Organic Phase (e.g., with anhydrous Na2SO4) B->C D Filtration C->D E Solvent Removal (Rotary Evaporation) D->E F Fractional Distillation (under reduced pressure) E->F Separation based on boiling point G Pure 5-butyl-hexadecane F->G

Caption: Purification workflow for 5-butyl-hexadecane.

Experimental Protocol: Purification
  • Solvent Extraction: The crude 5-butyl-hexadecane is dissolved in a non-polar solvent such as hexane. The solution is then washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove the bulk of the water.[7]

  • Drying: The organic layer is separated and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.

  • Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully removed from the filtrate using a rotary evaporator.

  • Fractional Distillation: The resulting crude oil is subjected to fractional distillation under reduced pressure. This is a critical step for separating the desired alkane from any remaining impurities with different boiling points. The fraction corresponding to the boiling point of 5-butyl-hexadecane is collected.

  • Purity Analysis: The purity of the final product is assessed using high-temperature gas chromatography (HTGC) and mass spectrometry (GC-MS).[4]

Quantitative Data: Purification
Purification StepStarting MaterialProductInitial Purity (%)Final Purity (%)Recovery (%)
Solvent Extraction & DryingCrude 5-butyl-hexadecaneDried Organic Phase~90~9598
Fractional DistillationDried Organic PhasePure 5-butyl-hexadecane~95>9990

Conclusion

The synthesis and purification of 5-butyl-hexadecane can be reliably achieved through the described methodologies. The Grignard-based synthesis offers a robust route to the branched alkane skeleton, while a systematic purification protocol ensures the high purity required for research and development applications. Careful execution of each step is paramount to achieving high yields and purity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-butyl-hexadecane

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-butyl-hexadecane. Due to the limited availability of direct experimental data for this specific branched alkane, this document combines calculated property values with established experimental protocols for determining the key physicochemical characteristics of long-chain alkanes. This information is intended to support research, development, and application activities where the behavior of this molecule is of interest.

Chemical Identity

  • IUPAC Name: 5-butyl-hexadecane

  • Synonyms: 5-n-Butylhexadecane[1][2]

  • CAS Registry Number: 6912-07-8[1][2]

  • Molecular Formula: C₂₀H₄₂[1][2][3]

  • Molecular Weight: 282.55 g/mol [1][3]

Physicochemical Properties

The following table summarizes the available quantitative data for 5-butyl-hexadecane. It is important to note that many of these values are calculated based on its chemical structure.

PropertyValueUnitSource/Method
Molecular Weight 282.55 g/mol IUPAC Atomic Weights[1]
logP (Octanol/Water Partition Coefficient) 7.904Crippen Calculated Property[1]
log₁₀(Water Solubility) -7.95mol/LCrippen Calculated Property[1]
Enthalpy of Formation (Ideal Gas, 298.15 K) -461.41kJ/molJoback Calculated Property[1]
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) 115.08kJ/molJoback Calculated Property[1]
Enthalpy of Fusion (at Normal Melting Point) 44.03kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization (at Normal Boiling Point) 59.73kJ/molJoback Calculated Property[1]
McGowan's Characteristic Volume 292.660ml/molMcGowan Calculated Property[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of long-chain alkanes like 5-butyl-hexadecane are outlined below.

A common method for the synthesis of branched alkanes such as 5-butyl-hexadecane is through the alkylation of a smaller alkane.[3]

Workflow for Synthesis and Purification of 5-butyl-hexadecane

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: Hexadecane & Butyl Halide alkylation Alkylation Reaction (in the presence of a strong base) start->alkylation crude_product Crude 5-butyl-hexadecane alkylation->crude_product extraction Liquid-Liquid Extraction (to remove impurities) crude_product->extraction Transfer to Purification drying Drying (with an anhydrous salt, e.g., MgSO₄) extraction->drying distillation Fractional Distillation (under reduced pressure) drying->distillation pure_product Pure 5-butyl-hexadecane distillation->pure_product

Caption: Workflow for the synthesis and purification of 5-butyl-hexadecane.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the Thiele tube method is often employed.[4]

  • Apparatus Setup: A small amount of the sample is placed in a small test tube, which is attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[4]

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The unique shape of the Thiele tube allows for even heat distribution by convection.[4]

  • Observation: As the sample is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The temperature is raised until a continuous and rapid stream of bubbles emerges.[4]

  • Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[5]

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer (a flask with a specific, known volume) is accurately measured.

    • The pycnometer is filled with the sample liquid, and its mass is measured again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is proportional to the square of the period of oscillation. This method is highly accurate and requires a small sample volume.[5]

The solubility of a hydrophobic compound like 5-butyl-hexadecane in an aqueous medium is typically very low. The slow-stir method is suitable for determining the water solubility of such substances to avoid the formation of emulsions that can lead to overestimation.[6]

  • Sample Preparation: A small amount of 5-butyl-hexadecane is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is stirred slowly for an extended period (e.g., 24-48 hours) at a constant temperature to allow the system to reach equilibrium.

  • Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.

  • Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved 5-butyl-hexadecane is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).[6]

Biological and Pharmacological Relevance

Currently, there is no specific information available in the scientific literature detailing signaling pathways or significant biological activities directly involving 5-butyl-hexadecane. However, as a long-chain branched alkane, it shares characteristics with other hydrocarbons that may have applications as non-polar solvents or as components in fuel formulations.[3] Some long-chain alkanes have been reported to exhibit antibacterial and antioxidant activities, though this has not been specifically demonstrated for 5-butyl-hexadecane.[7]

Conclusion

This technical guide has summarized the available physicochemical data for 5-butyl-hexadecane and provided established experimental protocols for the determination of its key properties. While specific experimental data for this compound is scarce, the provided information serves as a valuable resource for researchers and professionals in related fields. Further experimental investigation is warranted to fully characterize this compound.

References

Spectroscopic Analysis of 5-butyl-hexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-butyl-hexadecane, a saturated hydrocarbon. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR and IR data based on established principles of spectroscopy, alongside mass spectrometry data sourced from the NIST WebBook. Detailed experimental protocols for obtaining such data are also provided.

Predicted and Experimental Spectroscopic Data

The following sections summarize the expected and known spectroscopic data for 5-butyl-hexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H and ¹³C NMR spectra for 5-butyl-hexadecane are predicted based on the typical chemical shifts observed for alkanes. The molecule's structure consists of a sixteen-carbon chain with a butyl group at the fifth carbon position.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 0.8 - 0.9TripletProtons of terminal methyl (CH₃) groups.
~ 1.2 - 1.4MultipletProtons of methylene (CH₂) groups in the main and butyl chains.
~ 1.4 - 1.5MultipletProtons of methylene (CH₂) groups adjacent to the methine group.
~ 1.5MultipletProton of the methine (CH) group.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 14CH₃Carbons of terminal methyl groups.
~ 22 - 32CH₂Carbons of methylene groups in the main and butyl chains.
~ 30 - 35CH₂Carbons of methylene groups adjacent to the methine group.
~ 35 - 40CHCarbon of the methine group.
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of 5-butyl-hexadecane, as a long-chain alkane, is expected to show characteristic C-H stretching and bending vibrations.[1]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000C-H StretchAlkane (CH₂, CH₃)
1450 - 1470C-H Bend (Scissoring)Methylene (CH₂)
1370 - 1380C-H Bend (Rocking)Methyl (CH₃)
720 - 725C-H Bend (Rocking)Long Methylene Chain ((CH₂)n, n≥4)
Mass Spectrometry (MS)

The mass spectrum for 5-butyl-hexadecane is available from the NIST WebBook and was likely obtained by electron ionization (EI).[2] The molecular weight of 5-butyl-hexadecane (C₂₀H₄₂) is 282.55 g/mol .[2] The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds.

Mass Spectrometry Data

PropertyValueSource
Molecular FormulaC₂₀H₄₂NIST WebBook[2]
Molecular Weight282.55 g/mol NIST WebBook[2]
Ionization MethodElectron Ionization (EI)NIST WebBook

The fragmentation pattern of branched alkanes is complex, with cleavage tending to occur at the branch point. Common fragments would correspond to the loss of alkyl radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid alkane like 5-butyl-hexadecane.

NMR Spectroscopy Protocol

This protocol is for acquiring ¹H and ¹³C NMR spectra using a standard solution-state NMR spectrometer.

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of 5-butyl-hexadecane for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]

    • Transfer the solution to a 5 mm NMR tube using a pipette.[3]

  • Instrument Setup :

    • Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse program. Typically, a 90-degree pulse is used with a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

  • Background Spectrum :

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft tissue.[4]

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement :

    • Place a small drop of 5-butyl-hexadecane onto the center of the ATR crystal.[5]

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[6]

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning :

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent.[4]

Mass Spectrometry Protocol (GC-MS)

This protocol outlines the analysis of 5-butyl-hexadecane using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of 5-butyl-hexadecane (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[7]

    • Transfer the solution to a GC autosampler vial.[7]

  • GC-MS Instrument Setup :

    • Injector : Set the injector temperature to a value that ensures rapid vaporization of the sample (e.g., 250 °C).

    • GC Column : Use a non-polar capillary column (e.g., DB-5ms).[8]

    • Oven Program : Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature that allows for the elution of the compound (e.g., 300 °C).[8]

    • Carrier Gas : Use helium as the carrier gas at a constant flow rate.[8]

    • Mass Spectrometer : Set the MS to operate in electron ionization (EI) mode with a scan range of m/z 40-400.[8]

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Sample: 5-butyl-hexadecane Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Neat Sample Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS GC-MS Prep_MS->MS IR FTIR-ATR Spectrometer Prep_IR->IR Data_NMR NMR Spectrum (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

A generalized workflow for spectroscopic analysis.

References

Navigating the Thermal Landscape of 5-Butyl-Hexadecane: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability of Branched Alkanes

The thermal stability of an alkane is intrinsically linked to its molecular structure. Generally, the rate of pyrolysis (thermal decomposition in the absence of air) increases with molecular weight and the degree of branching.[1][2] This is attributed to the presence of tertiary and secondary carbon atoms, which form more stable free radicals upon bond cleavage compared to the primary radicals formed from straight-chain alkanes. In the case of 5-butyl-hexadecane, the tertiary carbon at the branching point is a likely site for initial bond scission.

The decomposition of alkanes is a complex process governed by free-radical chain reactions.[3][4] This process can be broadly categorized into three stages: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of a carbon-carbon (C-C) or carbon-hydrogen (C-H) bond to form free radicals. Propagation involves a series of reactions where these radicals abstract hydrogen atoms or undergo β-scission to form smaller alkanes and alkenes. Termination occurs when two radicals combine.

Predicted Decomposition Pathways of 5-Butyl-Hexadecane

The structure of 5-butyl-hexadecane suggests several potential decomposition pathways. The C-C bonds adjacent to the tertiary carbon are expected to have lower bond dissociation energies, making them more susceptible to cleavage at elevated temperatures.

The primary decomposition products are anticipated to be a mixture of smaller alkanes and alkenes.[3] For instance, cleavage of the C-C bond between the butyl group and the main hexadecane chain would lead to the formation of butyl radicals and hexadecyl radicals. These radicals can then undergo further reactions, leading to a complex mixture of smaller hydrocarbons.

Illustrative Quantitative Data

Due to the absence of specific experimental data for 5-butyl-hexadecane, the following tables present illustrative data based on typical values observed for the pyrolysis of similar long-chain branched alkanes. These tables are intended to provide a general understanding of the expected product distribution under different conditions.

Table 1: Illustrative Product Distribution from Thermal Cracking of a C20 Branched Alkane at 450°C

Product ClassTypical Yield (wt%)Key Products
Light Gases (C1-C4)15 - 25Methane, Ethylene, Propylene, Butenes
Gasoline Range (C5-C12)40 - 60Pentanes, Hexenes, Octanes, Nonenes
Middle Distillates (C13-C18)10 - 20Smaller alkanes and alkenes
Heavy Residue (>C18)5 - 15Undecayed parent alkane and heavier products

Table 2: Illustrative Effect of Temperature on Conversion of a C20 Branched Alkane

Temperature (°C)Conversion (wt%)
40020 - 30
45050 - 70
500> 85

Experimental Protocols for Thermal Stability Analysis

The thermal stability and decomposition of hydrocarbons like 5-butyl-hexadecane are typically investigated using specialized experimental setups. A common and powerful technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[5][6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method involves heating the sample to a high temperature in an inert atmosphere, leading to its decomposition into smaller, more volatile fragments.[2] These fragments are then separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

  • Sample Preparation: A small, precise amount of the 5-butyl-hexadecane sample is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a set temperature (e.g., 400-800°C) in the pyrolysis unit, which is purged with an inert gas like helium.

  • Chromatographic Separation: The resulting pyrolysis products (pyrolysate) are swept into a gas chromatograph (GC). The GC column separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known spectra. The relative abundance of each product can be quantified from the GC peak areas.

Visualizing the Process and Pathways

To better understand the experimental process and theoretical decomposition, the following diagrams are provided.

Experimental_Workflow cluster_pyrolysis Pyrolysis Unit cluster_analysis Analytical Instruments Sample 5-Butyl-Hexadecane Sample Pyrolysis Rapid Heating (Inert Atmosphere) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC Pyrolysate Transfer MS Mass Spectrometry (Identification) GC->MS Data_Analysis Data Analysis (Product Identification & Quantification) MS->Data_Analysis Data Acquisition

Caption: Experimental workflow for Py-GC-MS analysis.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Final Products Parent 5-Butyl-Hexadecane Radical1 Butyl Radical Parent->Radical1 C-C Bond Cleavage Radical2 Hexadecyl Radical (Branched) Parent->Radical2 C-C Bond Cleavage Alkene1 Butene Radical1->Alkene1 β-scission Alkane1 Butane Radical1->Alkane1 H-abstraction Smaller_Radicals Smaller Alkyl Radicals Radical2->Smaller_Radicals β-scission Product_Mix Mixture of smaller Alkanes and Alkenes Alkene1->Product_Mix Alkane1->Product_Mix Smaller_Radicals->Product_Mix

Caption: A representative free-radical decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of 5-butyl-hexadecane is currently unavailable, a strong theoretical understanding can be derived from the established principles of alkane chemistry. The presence of a tertiary carbon atom suggests that 5-butyl-hexadecane will likely exhibit lower thermal stability compared to its linear isomer, n-eicosane. Its decomposition is expected to proceed via a free-radical mechanism, yielding a complex mixture of smaller alkanes and alkenes. The experimental protocols and analytical techniques outlined in this guide provide a clear roadmap for any future empirical investigations into the thermal properties of this and similar long-chain branched alkanes.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-butyl-hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The fundamental structure of 5-butyl-hexadecane consists of a sixteen-carbon main chain (hexadecane) with a butyl group attached to the fifth carbon atom.

Table 1: Basic Molecular Properties of 5-butyl-hexadecane

PropertyValueSource
Molecular Formula C20H42NIST[1]
Molecular Weight 282.5475 g/mol NIST[1]
IUPAC Name 5-butyl-hexadecaneNIST[1]
CAS Registry Number 6912-07-8NIST[1]

The carbon atoms in 5-butyl-hexadecane are sp3 hybridized, resulting in a tetrahedral geometry around each carbon. The molecule is non-polar and exhibits only weak van der Waals intermolecular forces.

Table 2: Estimated Bond Parameters for 5-butyl-hexadecane (Note: These are typical, estimated values for alkanes as specific experimental data for 5-butyl-hexadecane is not available.)

BondBond Length (Å)Bond Angle (°)
C-C ~1.54
C-H ~1.09
C-C-C ~109.5
H-C-H ~109.5

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[2][3] In a long and branched alkane like 5-butyl-hexadecane, a vast number of conformations are possible due to the free rotation around the numerous C-C single bonds.

The relative stability of these conformers is primarily determined by steric hindrance. The most stable conformations will minimize the repulsive interactions between bulky alkyl groups. Key concepts in the conformational analysis of alkanes include:

  • Staggered vs. Eclipsed Conformations: Rotation around a C-C bond leads to staggered and eclipsed conformations. Staggered conformations are energetically more favorable as they minimize torsional strain.[4]

  • Gauche and Anti Conformations: In a four-atom system like a butane fragment, the staggered conformations can be further classified as anti (when the two largest groups are 180° apart) and gauche (when they are 60° apart). The anti conformation is generally more stable.

For 5-butyl-hexadecane, the long hexadecane chain will likely adopt an extended, zig-zag conformation to minimize steric interactions. The butyl branch introduces additional complexity. Rotations around the C4-C5 and C5-C6 bonds of the main chain, as well as the bonds within the butyl group itself, will lead to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Branched alkanes are generally thermodynamically more stable than their linear isomers.[5] This increased stability is attributed to a combination of electrostatic and correlation effects.[5][6]

Experimental and Computational Protocols for Conformational Analysis

Determining the conformational landscape of a molecule like 5-butyl-hexadecane requires a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Gas Chromatography (GC)

Gas chromatography can be used to separate different isomers of alkanes and can provide information about their relative volatility, which is related to their molecular shape and size. The retention time of a branched alkane in a GC system is influenced by its molecular structure.[7]

  • Methodology:

    • Sample Preparation: A dilute solution of 5-butyl-hexadecane is prepared in a volatile solvent.

    • Injection: A small volume of the sample is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a non-polar coating on the column wall).

    • Detection: A detector, such as a flame ionization detector (FID), is used to detect the compound as it elutes from the column.

    • Data Analysis: The retention time is recorded. While GC itself does not directly provide conformational information, it can be used in conjunction with computational methods to correlate retention times with molecular properties. The NIST WebBook indicates the availability of gas chromatography data for 5-butyl-hexadecane.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.[8][9][10][11] For alkanes, 1H and 13C NMR can provide information about the local environment of each nucleus.

  • Methodology:

    • Sample Preparation: A solution of 5-butyl-hexadecane is prepared in a deuterated solvent.

    • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY and HSQC, can be used to assign the signals to specific protons and carbons.

    • Data Analysis: The chemical shifts and coupling constants are analyzed. Coupling constants, in particular, are sensitive to the dihedral angles between adjacent C-H bonds and can be used to infer the preferred conformations. For complex molecules, experimental data can be compared with theoretically predicted spectra for different conformers.

Computational Chemistry Protocols

Computational methods are essential for exploring the vast conformational space of flexible molecules like 5-butyl-hexadecane.

  • Methodology:

    • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics force fields.

    • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[5][6]

    • Population Analysis: The relative populations of the different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

    • Property Prediction: Spectroscopic properties, such as NMR chemical shifts and coupling constants, can be calculated for the most stable conformers and compared with experimental data to validate the computational model.

Table 3: Summary of Analytical Techniques for Conformational Analysis

TechniqueInformation Provided
Gas Chromatography (GC) Retention time, which relates to molecular shape and boiling point.
NMR Spectroscopy Chemical shifts and coupling constants, which provide information about the local electronic environment and dihedral angles.
Computational Chemistry Relative energies of conformers, optimized geometries (bond lengths, angles, dihedrals), and predicted spectroscopic properties.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a branched alkane like 5-butyl-hexadecane.

Conformational_Analysis_Workflow start Start: 5-butyl-hexadecane comp_chem Computational Chemistry start->comp_chem exp_methods Experimental Methods start->exp_methods conf_search Conformational Search (Molecular Mechanics) comp_chem->conf_search qm_opt Geometry Optimization & Energy Calculation (DFT/MP2) conf_search->qm_opt boltzmann Boltzmann Population Analysis qm_opt->boltzmann analysis Data Analysis & Comparison boltzmann->analysis gc Gas Chromatography (GC) exp_methods->gc nmr NMR Spectroscopy exp_methods->nmr gc->analysis nmr->analysis structure_elucidation Elucidation of Dominant Conformations analysis->structure_elucidation end End: Conformational Profile structure_elucidation->end

Caption: Workflow for the conformational analysis of 5-butyl-hexadecane.

Conclusion

The molecular structure and conformation of 5-butyl-hexadecane are key determinants of its physical and chemical properties. While specific experimental data for this molecule is scarce, a combination of established experimental techniques, particularly gas chromatography and NMR spectroscopy, along with robust computational chemistry methods, can provide a detailed understanding of its conformational landscape. The workflow presented in this guide outlines a comprehensive approach for researchers to elucidate the dominant conformations and gain insights into the structure-property relationships of this and similar long-chain branched alkanes. Such knowledge is fundamental in fields ranging from materials science to drug development, where molecular shape and flexibility play a critical role.

References

Health and Safety of Long-Chain Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for long-chain branched alkanes, also known as isoparaffins. These complex substances, primarily composed of branched and cyclic hydrocarbons, are utilized in a wide range of industrial and consumer applications. Understanding their toxicological profile is crucial for ensuring safe handling and use. This document summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and provides visualizations of metabolic pathways and experimental workflows.

Toxicological Data Summary

The toxicological data for long-chain branched alkanes are often generated for complex substances of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Therefore, the data presented are typically for categories of alkanes within a specific carbon number range. The information is largely derived from studies conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity

Long-chain branched alkanes generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes. The primary acute hazard is aspiration into the lungs, which can cause severe chemical pneumonitis.

EndpointSubstance CategorySpeciesGuidelineResultReference
Oral LD50 C8-C18 branched and linear alkanesRat (female)OECD TG 423> 2000 mg/kg bw[1]
Dermal LD50 C8-C18 branched and linear alkanesRat (male/female)OECD TG 402> 2000 mg/kg bw[1]
Inhalation LC50 C9-C13 n-alkanes (analogue)Mouse (male)Similar to OECD TG 4034467 ppm (n-nonane)[1]
Aspiration Hazard C8-C18 branched and linear alkanes-GHS CriteriaCategory 1: May be fatal if swallowed and enters airways.[1]
Skin and Eye Irritation & Sensitization

Long-chain branched alkanes are generally not considered to be significant skin or eye irritants, nor are they typically skin sensitizers. Prolonged, occluded contact may lead to defatting of the skin.

EndpointSubstance CategorySpeciesGuidelineResultReference
Skin Irritation C8-C18 branched and linear alkanesRabbitOECD TG 404Slightly irritating[1]
Eye Irritation C8-C18 branched and linear alkanesRabbitOECD TG 405Slightly irritating[1]
Skin Sensitization C8-C18 branched and linear alkanesMouseOECD TG 429 (LLNA)Not a sensitizer[1]
Repeated Dose Toxicity

Sub-chronic repeated dose studies indicate a low order of systemic toxicity. The primary effects observed at high doses are often adaptive changes in the liver and, in male rats, a specific type of nephropathy that is not considered relevant to humans.

EndpointSubstance CategorySpeciesGuidelineNOAELKey FindingsReference
90-day Oral C10-C12 isoalkanes (<2% aromatics)Rat (Sprague-Dawley)OECD TG 4081000 mg/kg/dayNo adverse effects observed up to the highest dose tested.[2][3]
90-day Oral C11-C14 n-alkanes, isoalkanes, cyclics (<2% aromatics)Rat (Sprague-Dawley)OECD TG 4081000 mg/kg/dayNo adverse effects observed up to the highest dose tested.[3]
13-week Inhalation C10-C12 isoparaffinic solventRat->10,000 mg/m³Male rat specific nephropathy and adaptive liver enlargement.[4]
Genotoxicity

The weight of evidence from in vitro and in vivo studies indicates that long-chain branched alkanes are not genotoxic.

EndpointSubstance CategoryTest SystemGuidelineResultReference
Bacterial Reverse Mutation C8-C18 branched and linear alkanes (analogue)S. typhimuriumOECD TG 471Negative[1]
In vitro Mammalian Chromosome Aberration C8-C18 branched and linear alkanes (analogue)Human lymphocytesOECD TG 473Negative[1]
In vivo Mammalian Erythrocyte Micronucleus C8-C18 branched and linear alkanes (analogue)MouseOECD TG 474Negative[1]
Reproductive and Developmental Toxicity

Studies on representative long-chain alkane mixtures have not shown adverse effects on reproduction or development at doses up to the limit of testing.

EndpointSubstance CategorySpeciesGuidelineNOAELKey FindingsReference
Reproductive/Developmental Toxicity Screening C9-C14 aliphatic (<2% aromatic) hydrocarbon fluidRatOECD TG 4211000 mg/kg/dayNo adverse effects on reproductive organs, embryotoxicity, or teratogenicity.[2]
Developmental Toxicity C8-C18 branched and linear alkanes (analogue)RabbitOECD TG 4141000 mg/kg/dayNo adverse effects on fetal development.[1]

Experimental Protocols

The toxicological evaluation of long-chain branched alkanes relies on standardized testing protocols, primarily those established by the OECD. Below are detailed methodologies for key experiments cited in this guide.

Repeated Dose 90-Day Oral Toxicity Study (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

  • Test System: Typically, the Sprague-Dawley rat is used, with an equal number of males and females in each group (at least 10 per sex per group)[5].

  • Dose Administration: The test substance is administered daily, seven days a week, for 90 days. The route of administration is usually oral gavage or via the diet or drinking water[5][6].

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce toxic effects but not death or severe suffering. A limit dose of 1000 mg/kg bw/day may be used if no effects are expected at lower doses[5].

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related changes are also examined.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.

  • Test System: Typically, mice or rats are used, with both sexes included unless there is evidence that one sex is more sensitive[7][8].

  • Dose Administration: The test substance is typically administered once or twice, 24 hours apart, by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection)[7].

  • Dose Levels: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. A vehicle control and a positive control are also included[8].

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration (typically 24 and 48 hours for bone marrow)[7].

  • Analysis:

    • Slide Preparation: Bone marrow or peripheral blood smears are prepared and stained.

    • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 4000 PCEs per animal[8].

    • Cytotoxicity: The ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE ratio) is determined to assess bone marrow suppression.

  • Data Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls[7].

Visualizations

Metabolic Pathway of Long-Chain Branched Alkanes

Long-chain branched alkanes are metabolized primarily in the liver by the cytochrome P450 monooxygenase system. The initial step is hydroxylation, followed by further oxidation to alcohols, ketones, and carboxylic acids, which can then be conjugated and excreted.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Long-Chain_Branched_Alkane Long-Chain Branched Alkane Hydroxylated_Intermediate Hydroxylated Intermediate (Alcohol) Long-Chain_Branched_Alkane->Hydroxylated_Intermediate Cytochrome P450 (CYP enzymes) Oxidized_Metabolite Further Oxidized Metabolites (Ketone, Carboxylic Acid) Hydroxylated_Intermediate->Oxidized_Metabolite Alcohol/Aldehyde Dehydrogenase Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) Oxidized_Metabolite->Conjugated_Metabolite Transferase Enzymes Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion

Caption: Metabolic pathway of long-chain branched alkanes.

Experimental Workflow for a 90-Day Repeated Dose Oral Toxicity Study

The following diagram illustrates the typical workflow for conducting a 90-day repeated dose oral toxicity study according to OECD TG 408.

Experimental_Workflow_OECD408 cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_termination Study Termination and Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Group_Assignment Group Assignment (Control, Low, Mid, High Dose) Animal_Acclimatization->Group_Assignment Daily_Dosing Daily Oral Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food/Water Consumption Daily_Dosing->Weekly_Measurements Terminal_Procedures Terminal Procedures (Ophthalmology, Blood Collection) Necropsy Gross Necropsy & Organ Weights Terminal_Procedures->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Histopathology->Data_Analysis

Caption: Workflow for a 90-day repeated dose oral toxicity study.

Logical Framework for Aspiration Hazard Assessment

The assessment of aspiration hazard for long-chain branched alkanes follows a logical framework based on human evidence and physicochemical properties, as outlined in the Globally Harmonized System (GHS).

Aspiration_Hazard_Assessment Start Substance to be Assessed Human_Evidence Reliable Human Evidence of Aspiration Toxicity? Start->Human_Evidence Is_Hydrocarbon Is the Substance a Hydrocarbon? Human_Evidence->Is_Hydrocarbon No Category_1 Classify as Aspiration Hazard Category 1 Human_Evidence->Category_1 Yes Viscosity_Check Kinematic Viscosity ≤ 20.5 mm²/s at 40°C? Is_Hydrocarbon->Viscosity_Check Yes Not_Classified Not Classified for Aspiration Hazard Is_Hydrocarbon->Not_Classified No Viscosity_Check->Category_1 Yes Viscosity_Check->Not_Classified No

Caption: Logical framework for aspiration hazard assessment.

References

An In-depth Technical Guide to the Environmental Fate of C20H42 Branched Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of C20H42 branched isomers, a class of long-chain alkanes. Given their prevalence in certain industrial products and their potential for environmental release, understanding their persistence, degradation, and bioaccumulation potential is critical for environmental risk assessment. This document synthesizes available scientific data on their biodegradation, abiotic degradation, and bioaccumulation, and provides detailed experimental protocols for their study.

Environmental Fate Pathways

The environmental persistence and transformation of C20H42 branched isomers are governed by a combination of biological and physical processes. While abiotic degradation pathways are generally limited for these saturated hydrocarbons, biodegradation plays a significant role in their ultimate fate. Their high lipophilicity also suggests a potential for bioaccumulation.

Biodegradation

Biodegradation is the primary mechanism for the environmental breakdown of C20H42 branched isomers. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to utilize these alkanes as a source of carbon and energy. However, the rate and extent of biodegradation are highly dependent on the specific isomeric structure and environmental conditions.

Generally, branched alkanes are more resistant to biodegradation than their linear counterparts. The presence of methyl branches can sterically hinder enzymatic attack, and the degree and position of branching significantly influence the degradation rate. For instance, isomers with quaternary carbon atoms or extensive branching near the termini are typically more recalcitrant.

The aerobic biodegradation of long-chain alkanes is typically initiated by monooxygenase enzymes, which introduce a hydroxyl group at a terminal (monoterminal) or sub-terminal position. In some cases, oxidation can occur at both ends of the molecule (diterminal oxidation). The resulting alcohol is then further oxidized to an aldehyde and then a fatty acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened to produce acetyl-CoA, which enters central metabolism.

Anaerobic biodegradation of long-chain alkanes is also possible, though it is generally a slower process. The activation of the inert alkane molecule under anoxic conditions is a key and energetically challenging step. One established mechanism involves the addition of the alkane to fumarate, a reaction catalyzed by alkylsuccinate synthase.

The following table summarizes available quantitative data on the biodegradation of C20H42 isomers. It is important to note that data for specific branched isomers other than the well-studied isoprenoids, pristane and phytane, are scarce.

IsomerEnvironmental MatrixConditionsBiodegradation MetricValue
n-EicosaneUnsaturated SoilAerobic, with Acinetobacter sp. K-6Degradation56.4% in an unspecified timeframe
Pristane (2,6,10,14-tetramethylpentadecane)Unacclimated Pond WaterAerobicHalf-life4.3 days[1]
Pristane (2,6,10,14-tetramethylpentadecane)Hypersaline Cyanobacterial MatsAerobicHalf-life100 days[1]
Pristane (2,6,10,14-tetramethylpentadecane)Oil Polluted Marine SedimentAerobicUtilization58% after 28 days[1]
Pristane (2,6,10,14-tetramethylpentadecane)Diesel Fuel-Contaminated Aquifer MaterialNitrate-reducingDegradation>90% in 102 days[2]
Phytane (2,6,10,14-tetramethylhexadecane)Unacclimated Pond WaterAerobicHalf-life6.2 days[3]
Abiotic Degradation

Abiotic degradation pathways, such as photodegradation and hydrolysis, are generally not significant for C20H42 branched isomers.

  • Photodegradation: Alkanes do not possess chromophores that absorb sunlight in the environmentally relevant spectrum (wavelengths > 290 nm). Therefore, direct photodegradation is not an expected transformation pathway.[1] However, indirect photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals, can occur in the atmosphere.

  • Hydrolysis: C20H42 isomers lack hydrolyzable functional groups, making hydrolysis an insignificant environmental fate process under typical environmental pH conditions (pH 5-9).

IsomerEnvironmental CompartmentProcessDegradation MetricValue
Pristane (vapor phase)AtmosphereReaction with OH radicalsHalf-life16 hours (estimated)[1]
Bioaccumulation

The high octanol-water partition coefficient (Kow) of C20H42 isomers indicates a strong tendency to partition from water into the fatty tissues of organisms, suggesting a potential for bioaccumulation. The Bioconcentration Factor (BCF) is a key parameter used to quantify this potential.

For highly hydrophobic substances like long-chain alkanes, the relationship between Kow and BCF can become non-linear. Factors such as low aqueous solubility, limited membrane permeability due to large molecular size, and metabolic transformation can reduce the actual extent of bioaccumulation compared to predictions based solely on Kow.

Specific experimental BCF data for branched C20H42 isomers are limited. The table below presents available data for the linear isomer, n-eicosane, which can serve as a reference point.

IsomerOrganismExposure RouteBioaccumulation MetricValue
n-EicosaneAquatic OrganismsWaterBioconcentration Factor (BCF)94 (estimated)

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the environmental fate of C20H42 branched isomers. These protocols are adapted from standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and should be modified as needed for specific research objectives.

Aerobic Biodegradation in Soil

This protocol is adapted from the OECD 304A guideline, "Inherent Biodegradability in Soil".

Objective: To determine the rate and extent of mineralization of a ¹⁴C-labeled C20H42 branched isomer in soil.

Materials:

  • Test substance: ¹⁴C-labeled C20H42 branched isomer of known specific activity.

  • Unlabeled C20H42 branched isomer of high purity.

  • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

  • Biometer flasks or similar respirometric systems.

  • ¹⁴CO₂ trapping solution (e.g., 0.1 M NaOH).

  • Scintillation cocktail and liquid scintillation counter.

  • Analytical standards for the test substance and potential metabolites.

  • GC-MS system for analysis of the parent compound and metabolites.

Procedure:

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve (<2 mm). Acclimatize the soil to the test temperature (e.g., 20-25°C) for several days.

  • Test Substance Application: Prepare a stock solution of the ¹⁴C-labeled test substance. Apply the test substance to the soil to achieve the desired concentration. For sparingly soluble substances, a solvent carrier (e.g., acetone) may be used, which should be allowed to evaporate completely before starting the incubation.

  • Incubation: Place a known amount of the treated soil (e.g., 50 g dry weight equivalent) into each biometer flask. Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • CO₂ Trapping: Add a known volume of the trapping solution to the side arm of each biometer flask to capture the evolved ¹⁴CO₂.

  • Experimental Setup: Prepare triplicate flasks for the test substance, a positive control (a readily biodegradable substance), and a negative control (no test substance). Incubate the flasks in the dark at a constant temperature.

  • Sampling and Analysis: At regular intervals, remove the trapping solution and replace it with a fresh solution. Analyze the ¹⁴C content of the trapping solution using liquid scintillation counting.

  • Mass Balance: At the end of the experiment, perform a full mass balance by extracting the soil to determine the amount of remaining parent compound, non-volatile metabolites, and soil-bound residues.

  • Data Analysis: Calculate the cumulative percentage of the applied radioactivity evolved as ¹⁴CO₂ over time. Determine the half-life (DT50) and other kinetic parameters by fitting the data to an appropriate model.

Bioconcentration in Fish

This protocol is a conceptual outline based on the principles of the OECD 305 guideline, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

Objective: To determine the Bioconcentration Factor (BCF) of a C20H42 branched isomer in fish.

Materials:

  • Test substance (radiolabeled or non-labeled).

  • A suitable fish species (e.g., rainbow trout, zebrafish).

  • Flow-through or static-renewal exposure system.

  • Clean, aerated water of known quality.

  • Analytical instrumentation (e.g., GC-MS, liquid scintillation counter).

Procedure:

  • Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least two weeks.

  • Exposure Phase (Uptake):

    • Prepare a stable aqueous concentration of the C20H42 isomer. Due to the low water solubility, a solvent carrier or a passive dosing system may be necessary.

    • Expose a group of fish to the test substance at a constant concentration.

    • At predetermined time points, sample a subset of fish and the water.

    • Analyze the concentration of the test substance in the fish tissue and in the water.

    • Continue the exposure phase until a steady-state concentration in the fish is reached (i.e., the concentration in the fish tissue remains constant over several sampling points).

  • Depuration Phase (Elimination):

    • Transfer the remaining fish to a clean, flowing water system without the test substance.

    • Sample fish at regular intervals to measure the decrease in the test substance concentration in their tissues.

  • Data Analysis:

    • The BCF can be calculated in two ways:

      • Steady-State BCF: BCF = Concentration in fish at steady state / Concentration in water.

      • Kinetic BCF: Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). These rate constants are determined by fitting the uptake and depuration data to kinetic models.

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate of C20H42 branched isomers.

Biodegradation_Pathway cluster_environment Environmental Compartment cluster_cell Microbial Cell C20H42_branched C20H42 Branched Isomer Monooxygenase Monooxygenase C20H42_branched->Monooxygenase Uptake & Activation Alcohol Long-Chain Alcohol Monooxygenase->Alcohol Hydroxylation Aldehyde Long-Chain Aldehyde Alcohol->Aldehyde Oxidation Fatty_Acid Branched Fatty Acid Aldehyde->Fatty_Acid Oxidation Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Metabolism Central Metabolism (TCA Cycle) Beta_Oxidation->Metabolism Acetyl-CoA

Caption: Aerobic biodegradation pathway of a C20H42 branched isomer.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation Test_System Prepare Test System (Soil Microcosm or Aquatic System) Spiking Spike with C20H42 Isomer Test_System->Spiking Incubation Incubate under Controlled Conditions (Temperature, Light, Aeration) Spiking->Incubation Sampling Collect Samples at Time Intervals (Soil, Water, Biota) Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantify Parent Compound and Metabolites Analysis->Quantification Kinetics Determine Degradation Kinetics (e.g., Half-life) Quantification->Kinetics Fate_Assessment Assess Environmental Fate Kinetics->Fate_Assessment

Caption: General experimental workflow for assessing environmental fate.

Conclusion

The environmental fate of C20H42 branched isomers is a complex subject with significant data gaps, particularly for isomers other than pristane and phytane. While biodegradation is the primary degradation pathway, the rate and extent are highly dependent on the specific molecular structure. Abiotic degradation processes are generally insignificant. The high lipophilicity of these compounds suggests a potential for bioaccumulation, but this may be mitigated by factors such as low water solubility and metabolic transformation.

Further research is needed to generate more comprehensive quantitative data on the degradation rates and bioaccumulation potential of a wider range of C20H42 branched isomers. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of these compounds. The use of advanced analytical techniques and modeling approaches, such as QSAR, will be crucial in filling the existing data gaps and improving our understanding of the environmental behavior of these complex molecules.

References

Solubility of 5-Butyl-Hexadecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-butyl-hexadecane, a branched-chain alkane. Due to the limited availability of specific quantitative solubility data for 5-butyl-hexadecane, this document leverages data from structurally similar long-chain n-alkanes to provide a representative understanding of its behavior in various organic solvents. The principles of alkane solubility, experimental methodologies for its determination, and a logical workflow for assessing solubility are presented in detail.

Introduction to Alkane Solubility

Alkanes, being nonpolar hydrocarbons, exhibit solubility behavior primarily governed by the principle of "like dissolves like."[1][2] Their dissolution in a solvent is an endothermic process that requires overcoming the van der Waals forces between solute molecules and between solvent molecules to establish new solute-solvent interactions. Consequently, alkanes are virtually insoluble in polar solvents like water but readily dissolve in nonpolar organic solvents.[1][2] The molecular structure, including chain length and branching, significantly influences the extent of solubility. Increased molecular weight and chain length in n-alkanes generally lead to decreased solubility in a given solvent.[3] Conversely, branching can increase solubility compared to a linear alkane of the same molecular weight due to a reduction in the efficiency of crystal lattice packing.

Quantitative Solubility Data (Proxy Data)

n-Alkane (Carbon Number)Temperature (°C)Solubility in Toluene ( g/100g Toluene)
Tetracosane (C24)25~1.5
Octacosane (C28)25~0.4
Hexatriacontane (C36)25~0.03
Tetracontane (C40)31.30.35
Tetratetracontane (C44)25<0.01

Note: This data is sourced from studies on n-alkane waxes and is intended to be representative.[3] Actual solubility of 5-butyl-hexadecane may vary.

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol details a standard laboratory procedure for determining the solubility of a solid or liquid alkane, such as 5-butyl-hexadecane, in an organic solvent. This method combines the "shake-flask" technique to achieve equilibrium with a gravimetric final determination.[4][5][6][7]

Materials and Apparatus
  • 5-Butyl-Hexadecane (or analogous alkane)

  • Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Thermostatic shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.2 µm pore size)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of 5-butyl-hexadecane to a glass flask. The exact amount should be more than what is expected to dissolve.

    • Add a known volume (e.g., 20 mL) of the desired organic solvent to the flask.

    • Securely stopper the flask.

  • Equilibration:

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with continuous gentle shaking.[4][5]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the flask to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solute to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and discard the first few drops to prime the filter.

    • Dispense a precise volume (e.g., 5 mL) of the filtrate into a pre-weighed evaporation dish.

  • Gravimetric Analysis:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.[8]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Solubility can be expressed in various units, such as g/100 mL or mol/L, using the calculated mass of the solute and the volume of the filtrate.

Diagrams

Logical Workflow for Solubility Determination

A Start: Select Solute and Solvent B Add Excess Solute to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) B->C D Allow Undissolved Solute to Settle C->D E Extract Supernatant and Filter D->E F Dispense a Known Volume of Filtrate into a Pre-weighed Dish E->F G Evaporate Solvent F->G H Dry Solute to a Constant Weight G->H I Calculate Solubility H->I J End I->J

Caption: Workflow for Gravimetric Solubility Determination.

Conceptual Representation of Alkane Dissolution

cluster_0 Initial State cluster_1 Dissolution Process cluster_2 Final State (Saturated Solution) A Alkane (Solute) C Overcoming Intermolecular Forces A->C B Organic Solvent B->C D Dissolved Alkane in Solvent C->D

Caption: Conceptual Pathway of Alkane Dissolution.

References

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkanes, the fundamental building blocks of many organic materials, exhibit complex phase behaviors that are significantly influenced by their molecular architecture. The introduction of branching along the hydrocarbon chain disrupts the regular packing observed in their linear counterparts, leading to profound changes in their physical properties. This technical guide provides a comprehensive overview of the phase behavior of long-chain branched alkanes, with a focus on quantitative data, experimental methodologies, and the implications for various scientific and industrial applications, including drug delivery.

The Influence of Branching on Physical Properties

The presence of side chains in long-chain alkanes introduces steric hindrance, preventing the molecules from packing as efficiently as linear alkanes. This disruption of crystalline order has a direct impact on their melting and boiling points, as well as their viscosity. Generally, increased branching leads to a decrease in both melting and boiling points compared to a linear alkane of the same carbon number.[1][2] This is because the reduced surface area of contact between branched molecules results in weaker van der Waals forces.[1][2] However, highly symmetrical branched isomers can sometimes exhibit higher melting points due to their ability to form stable crystal lattices.[2]

The viscosity of long-chain branched alkanes is also a critical parameter, particularly in applications such as lubricants and drug delivery formulations. The effect of branching on viscosity is complex and can depend on the length and position of the branches.[3]

Quantitative Data Summary

To illustrate these effects, the following tables summarize key physical properties of a selection of long-chain branched alkanes in comparison to their linear isomers.

Table 1: Melting Points of Selected Long-Chain Alkanes

AlkaneMolecular FormulaStructureMelting Point (°C)
n-OctadecaneC18H38Linear28.2
2-MethylheptadecaneC18H38Branched18.6
n-EicosaneC20H42Linear36.7
2-MethylnonadecaneC20H42Branched32.1
n-DocosaneC22H46Linear44.4
2-MethylhenicosaneC22H46Branched40.5

Note: Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions and purity of the sample.

Table 2: Boiling Points of Selected Long-Chain Alkanes

AlkaneMolecular FormulaStructureBoiling Point (°C) at 760 mmHg
n-HexadecaneC16H34Linear287
2,2,4,4,6,8,8-HeptamethylnonaneC16H34Highly Branched240
n-OctadecaneC18H38Linear316
2-MethylheptadecaneC18H38Branched309
n-EicosaneC20H42Linear343
2-MethylnonadecaneC20H42Branched335

Note: Data compiled from various sources. Boiling points of very long-chain alkanes are often determined under reduced pressure and extrapolated.

Table 3: Dynamic Viscosity of Selected Alkanes at 25°C

AlkaneMolecular FormulaStructureDynamic Viscosity (mPa·s)
n-DecaneC10H22Linear0.86
2-MethylnonaneC10H22Branched0.77
4-MethylnonaneC10H22Branched0.81
n-DodecaneC12H26Linear1.37
2,2,4-Trimethylpentane (Isooctane)C8H18Highly Branched0.47

Note: Data compiled from sources including[4]. Viscosity is highly temperature-dependent.

Experimental Protocols for Characterization

The study of the phase behavior of long-chain branched alkanes relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a material, such as melting and crystallization points, and the associated enthalpy changes.[5][6]

Methodology:

  • Sample Preparation: A small amount of the long-chain branched alkane (typically 3-9 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated stainless steel pan.[7] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Temperature Program: A controlled temperature program is initiated. A common procedure for alkanes involves a heat-cool-heat cycle to erase the sample's prior thermal history.[8]

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) from a sub-ambient temperature to a temperature above its melting point.[7]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first to obtain data on the standardized sample.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as inverted peaks. The onset temperature of the peak is typically taken as the melting or crystallization point, and the area under the peak corresponds to the enthalpy of the transition.[8]

X-ray Diffraction (XRD)

XRD is an essential technique for determining the crystalline structure of materials. For long-chain branched alkanes, it provides insights into how the molecules pack in the solid state.[9][10]

Methodology:

  • Crystal Growth: Single crystals of the long-chain branched alkane are required for single-crystal XRD. This is often the most challenging step.[11][12] Common methods include:

    • Slow Evaporation: A saturated solution of the alkane in a suitable solvent is allowed to evaporate slowly over several days or weeks.[11]

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[11]

    • Vapor Diffusion: A solution of the alkane is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the alkane is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.[12]

  • Crystal Mounting: A suitable single crystal (typically < 0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. The resulting structural model is refined to achieve the best possible fit with the experimental data.[9]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and processes related to the study of long-chain branched alkanes.

experimental_workflow Experimental Workflow for Phase Behavior Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Branched Alkane purification Purification (e.g., Chromatography) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc xrd X-ray Diffraction (XRD) purification->xrd rheometry Rheometry purification->rheometry thermal_props Melting/Crystallization Temps Enthalpies dsc->thermal_props crystal_structure Crystal Structure Molecular Packing xrd->crystal_structure viscosity_data Viscosity Profile rheometry->viscosity_data phase_diagram Phase Diagram Construction thermal_props->phase_diagram crystal_structure->phase_diagram

Experimental Workflow for Phase Behavior Characterization

branching_effect Impact of Branching on Molecular Packing cluster_linear Linear Alkanes cluster_branched Branched Alkanes l1 Linear Alkane Molecule l2 Linear Alkane Molecule l3 Linear Alkane Molecule l_packing Efficient Packing Stronger van der Waals Forces l3->l_packing b_packing Inefficient Packing Weaker van der Waals Forces b1 Branched Alkane Molecule b2 Branched Alkane Molecule b3 Branched Alkane Molecule b3->b_packing

Impact of Branching on Molecular Packing

Relevance to Drug Development

The unique physical properties of long-chain branched alkanes make them interesting candidates for various applications in drug development. Their tunable viscosity and solid-state properties are relevant for the formulation of semi-solid and solid dosage forms. Furthermore, their lipophilic nature makes them analogous in some respects to the lipid components of drug delivery systems such as liposomes and solid lipid nanoparticles.[14][15] These lipid-based systems are known to interact with cellular membranes and can influence intracellular signaling pathways.[16][17]

While direct evidence for the influence of long-chain branched alkanes on specific signaling pathways is an emerging area of research, we can hypothesize a potential mechanism based on their role as components of a lipid-based drug delivery system.

signaling_pathway Hypothetical Signaling Pathway Modulation by a Branched Alkane-Containing Nanoparticle nanoparticle Drug-Loaded Nanoparticle (with Branched Alkanes) cell_membrane Cell Membrane nanoparticle->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release signaling_cascade Signaling Cascade (e.g., Kinase Pathway) drug_release->signaling_cascade Drug Action cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response

Hypothetical Signaling Pathway Modulation

In this proposed pathway, a drug delivery nanoparticle formulated with long-chain branched alkanes is taken up by a cell through endocytosis. The branched alkanes could influence the stability and drug release properties of the nanoparticle within the endosome.[15] Upon release, the encapsulated drug can then interact with its intracellular target, modulating a signaling cascade and ultimately leading to a therapeutic cellular response. The physicochemical properties of the branched alkanes would be critical in optimizing the efficiency of this delivery process.

Conclusion

The phase behavior of long-chain branched alkanes is a rich and complex field of study with significant implications for both fundamental science and applied technologies. The ability to tune their physical properties through controlled synthesis makes them versatile molecules for a range of applications. For researchers in drug development, understanding the interplay between branching, phase behavior, and formulation properties is crucial for designing novel and effective delivery systems. Further investigation into the direct interactions of these molecules with biological systems will undoubtedly open up new avenues for therapeutic innovation.

References

Methodological & Application

Application Note: Analysis of 5-Butyl-Hexadecane Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust method for the identification and quantification of 5-butyl-hexadecane using gas chromatography-mass spectrometry (GC-MS). 5-Butyl-hexadecane is a branched-chain alkane with the molecular formula C₂₀H₄₂.[1] As a member of the aliphatic hydrocarbon family, it is characterized by its hydrophobic nature and solubility in organic solvents.[1] This protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like branched alkanes. The analysis of specific hydrocarbon isomers is critical as they can exhibit different chemical reactivities and biological activities.[3] This document outlines a validated GC-MS protocol for the analysis of 5-butyl-hexadecane, a C20 branched alkane.[1][4]

Experimental Protocols

A detailed methodology for the GC-MS analysis of 5-butyl-hexadecane is provided below.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL 5-butyl-hexadecane in n-hexane.

    • Perform serial dilutions of the stock solution with n-hexane to create a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing 5-butyl-hexadecane.

    • Dissolve the sample in n-hexane to achieve a final concentration within the calibration range.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program - Initial Temperature: 100°C, hold for 2 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 m/z
Solvent Delay 3 minutes

Data Presentation and Analysis

Identification of 5-Butyl-Hexadecane

The identification of 5-butyl-hexadecane is based on its retention time and mass spectrum. The mass spectrum is characterized by the molecular ion peak and specific fragmentation patterns. For branched alkanes, fragmentation is favored at the branching point, leading to the formation of stable carbocations.[5] The loss of the largest alkyl fragment at the branch is often preferred.[5]

Table 1: Expected Retention Time and Mass Spectral Data

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
5-Butyl-HexadecaneApprox. 15.8282.557, 71, 85, 99, 113, 225
Quantitative Analysis

A calibration curve is generated by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of 5-butyl-hexadecane in the samples is then determined using the linear regression equation derived from the calibration curve.

Table 2: Example Calibration Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
578,912
10155,678
25389,123
50775,432
1001,560,987
R² Value 0.9995

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow GC-MS Analysis Workflow for 5-Butyl-Hexadecane cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (1-100 µg/mL in n-hexane) GC_Injection Inject 1 µL into GC-MS Standard_Prep->GC_Injection Sample_Prep Prepare Sample Solution (Dissolve in n-hexane) Filter Filter through 0.22 µm Syringe Filter Sample_Prep->Filter Filter->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 40-500 m/z scan) GC_Separation->MS_Detection Identification Identify Peak by Retention Time and Mass Spectrum MS_Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Reporting Generate Final Report Quantification->Reporting

Caption: Workflow for the GC-MS analysis of 5-butyl-hexadecane.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathway for 5-butyl-hexadecane upon electron ionization.

Fragmentation_Pathway Proposed Fragmentation of 5-Butyl-Hexadecane Parent 5-Butyl-Hexadecane C₂₀H₄₂ M.W. = 282.5 Molecular_Ion [C₂₀H₄₂]⁺˙ m/z = 282 Parent->Molecular_Ion Electron Ionization (70 eV) Fragment_1 [C₁₆H₃₃]⁺ m/z = 225 Molecular_Ion->Fragment_1 Cleavage at C5-C6 Fragment_2 C₄H₉• (Butyl Radical) Molecular_Ion->Fragment_2 Cleavage at C5-C6 Fragment_3 [C₁₁H₂₃]⁺ m/z = 155 Molecular_Ion->Fragment_3 Cleavage at C4-C5 Fragment_4 C₉H₁₉• (Nonyl Radical) Molecular_Ion->Fragment_4 Cleavage at C4-C5 Further_Fragments Further Fragmentation (e.g., m/z 57, 71, 85) Fragment_1->Further_Fragments Fragment_3->Further_Fragments

Caption: Primary fragmentation pathway of 5-butyl-hexadecane in MS.

Conclusion

The GC-MS method described in this application note provides a reliable and reproducible protocol for the identification and quantification of 5-butyl-hexadecane. The detailed experimental parameters and expected data will be a valuable resource for researchers in various scientific disciplines requiring the analysis of branched hydrocarbons.

References

Application Notes and Protocols: Use of 5-Butyl-hexadecane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-butyl-hexadecane as a non-polar, high-boiling solvent in various organic reactions. Due to its inert nature and high boiling point, 5-butyl-hexadecane presents a viable alternative to more traditional non-polar solvents, particularly in high-temperature applications.

Physicochemical Properties of 5-Butyl-hexadecane

5-Butyl-hexadecane is a branched-chain alkane, a class of saturated hydrocarbons.[1] Its branched structure influences its physical properties, such as boiling point and solubility, when compared to its straight-chain counterparts.[1] The following table summarizes key physicochemical data for 5-butyl-hexadecane.

PropertyValueUnitSource
Molecular Formula C₂₀H₄₂[2][3]
Molecular Weight 282.55 g/mol [2]
CAS Number 6912-07-8[2][3]
Standard Gibbs Free Energy of Formation (ΔfG°) 115.08kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -461.41kJ/mol[2]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 44.03kJ/mol[2]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 59.73kJ/mol[2]
Log10 of Water Solubility (log10WS) -7.95[2]
Octanol/Water Partition Coefficient (logPoct/wat) 7.904[2]
McGowan's Characteristic Volume (McVol) 292.660ml/mol[2]
General Properties and Applications

As a high-molecular-weight branched alkane, 5-butyl-hexadecane is a non-polar, hydrophobic, and chemically inert solvent.[1] Alkanes are generally unreactive towards acids, bases, oxidizing agents, and reducing agents, making them suitable solvents for a wide range of chemical transformations.[4] Their primary reactions are combustion and halogenation under specific conditions (e.g., UV light).[4][5]

The principle of "like dissolves like" governs its solvent properties, meaning it is an excellent solvent for other non-polar organic compounds such as oils, fats, and other hydrocarbons.[6] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures.

Potential applications include:

  • High-Temperature Grignard Reactions: While typically performed in ethers, high-boiling hydrocarbon solvents can be used for the dehydration of alcohols formed from Grignard reactions with ketones.[7]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be performed in a variety of solvents, including non-polar ones.[8][9][10] The high boiling point of 5-butyl-hexadecane allows for a wide operational temperature range.

  • Free Radical Polymerization: Radical polymerizations are often tolerant of various solvents.[11][12] An inert, high-boiling solvent like 5-butyl-hexadecane can be advantageous in controlling reaction temperature and viscosity.

Experimental Protocols

The following are generalized protocols for key organic reactions where 5-butyl-hexadecane can be employed as a solvent. Researchers should optimize specific reaction conditions based on their substrates and desired outcomes.

Protocol 1: High-Temperature Dehydration following a Grignard Reaction

This protocol describes the in-situ dehydration of a tertiary alcohol formed from the reaction of a Grignard reagent with a ketone, using 5-butyl-hexadecane as the high-boiling solvent.

Workflow Diagram:

grignard_dehydration cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Solvent Exchange & Dehydration cluster_step3 Step 3: Workup & Purification grignard_formation Grignard Reagent Formation (in Ether) ketone_addition Addition to Ketone grignard_formation->ketone_addition solvent_exchange Add 5-butyl-hexadecane & Remove Ether ketone_addition->solvent_exchange dehydration Heat to Dehydrate (130-180 °C) solvent_exchange->dehydration workup Aqueous Workup dehydration->workup purification Purification (e.g., Distillation) workup->purification

Caption: Workflow for Grignard reaction followed by in-situ dehydration.

Methodology:

  • Grignard Reagent Formation and Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare the Grignard reagent from magnesium turnings and the appropriate organic halide in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

    • Cool the Grignard solution in an ice bath and add a solution of the ketone in the same anhydrous ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Solvent Exchange and Dehydration:

    • To the crude reaction mixture, add 5-butyl-hexadecane.

    • Carefully distill off the lower-boiling ether solvent.

    • Heat the remaining mixture to a temperature between 130 °C and 180 °C to effect the dehydration of the intermediate alcohol in the presence of the magnesium salts.[7] Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the extraction solvent.

    • Purify the resulting crude olefin by vacuum distillation or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 5-butyl-hexadecane as the solvent.

Signaling Pathway Diagram (Conceptual):

suzuki_coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation (Base) pd_complex->transmetalation organoboron Ar'-B(OR)₂ organoboron->transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup:

    • To a clean, dry Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 5-butyl-hexadecane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Free Radical Polymerization

This protocol provides a general method for the free radical polymerization of a vinyl monomer in 5-butyl-hexadecane.

Experimental Workflow Diagram:

polymerization_workflow start Start setup Reaction Setup: Monomer, Initiator, 5-butyl-hexadecane start->setup degas Degas Mixture (e.g., Freeze-Pump-Thaw) setup->degas polymerize Heat to Initiate Polymerization degas->polymerize monitor Monitor Reaction (e.g., Viscosity, NMR) polymerize->monitor terminate Terminate Reaction (e.g., Cooling, Inhibitor) monitor->terminate precipitate Precipitate Polymer (in non-solvent like Methanol) terminate->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End isolate->end

Caption: General workflow for free radical polymerization.

Methodology:

  • Preparation:

    • In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the vinyl monomer and 5-butyl-hexadecane.

    • Add a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1-1 mol% relative to the monomer).

    • Thoroughly degas the solution to remove oxygen, which can inhibit the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.

  • Polymerization:

    • Heat the reaction mixture to a temperature that allows for the decomposition of the initiator (typically 60-100 °C for AIBN).

    • Maintain the temperature and stir the mixture for the desired reaction time. The viscosity of the solution will increase as the polymer forms.

  • Isolation of the Polymer:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of a non-solvent (e.g., methanol or ethanol) with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual monomer, initiator, and 5-butyl-hexadecane.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Safety and Handling

General Precautions for High-Molecular-Weight Alkanes:

  • Combustibility: High-molecular-weight alkanes are combustible liquids.[13] Keep away from open flames, sparks, and heat sources.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[13][14] Do not induce vomiting if ingested; seek immediate medical attention.

  • Skin Contact: Repeated or prolonged contact may cause skin dryness or cracking due to the solvent's defatting properties.[13][14] Wear appropriate chemical-resistant gloves.

  • Inhalation: At elevated temperatures, vapors may be generated. Use in a well-ventilated area or a fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling 5-butyl-hexadecane.

Disposal:

Dispose of 5-butyl-hexadecane and any waste generated from its use in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

References

Application Notes and Protocols: "Hexadecane, 5-butyl-" in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Hexadecane, 5-butyl-" (CAS 6912-07-8), a branched-chain alkane, and its potential application as a component in advanced lubricant formulations. This document details its physicochemical properties, expected performance benefits, and standardized protocols for its evaluation.

Introduction

Hexadecane, 5-butyl- is a saturated hydrocarbon belonging to the isoparaffin family.[1] Isoparaffins are known for their advantageous performance properties in lubricant applications, including high viscosity indices, low pour points, and excellent oxidation stability. These characteristics make them desirable components for high-performance synthetic lubricants. The branched structure of 5-butyl-hexadecane is anticipated to impart favorable rheological properties and thermal stability, making it a candidate for use as a base oil or a viscosity-modifying additive in various lubricant formulations.

Physicochemical Properties of Hexadecane, 5-butyl-

A summary of the known physicochemical properties of Hexadecane, 5-butyl- is presented in Table 1. This data is essential for formulators to predict its behavior in lubricant blends.

PropertyValueUnitSource
Molecular FormulaC₂₀H₄₂-[1]
Molecular Weight282.55 g/mol [1]
CAS Number6912-07-8-[1]
AppearanceColorless liquid-[2]
Dynamic Viscosity (η)Data not availablePa·s[1]
Normal Boiling Point (Tboil)Calculated valueK[1]
Normal Melting Point (Tfus)Calculated valueK[1]
Critical Temperature (Tc)Calculated valueK[1]
Critical Pressure (Pc)Calculated valuekPa[1]

Note: Experimental data for some properties of 5-butyl-hexadecane are limited. Calculated values from chemical property databases are provided where available.

Performance in Lubricant Formulations

Expected Performance Benefits of Isoparaffins in Lubricants:

Performance ParameterExpected BenefitRationale
Viscosity Index (VI) HighThe branched structure of isoparaffins leads to a smaller change in viscosity with temperature fluctuations, resulting in a higher VI.[3]
Oxidation Stability HighThe saturated nature of isoparaffins provides inherent resistance to oxidation, prolonging lubricant life.[3]
Pour Point LowThe branching in the molecular structure disrupts crystal lattice formation at low temperatures, leading to improved low-temperature fluidity.[3]
Volatility (Noack) LowThe higher molecular weight and branched structure contribute to lower volatility compared to linear alkanes of similar carbon number.[3]
Wear Protection GoodThe stable lubricating film formed by isoparaffin-based oils can effectively reduce friction and wear between moving parts.[5][6]

Recommended Experimental Protocols

To evaluate the performance of "Hexadecane, 5-butyl-" as a lubricant component, a series of standardized tests should be conducted. The following are detailed protocols for key performance indicators.

Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C and calculate the Viscosity Index (VI), which indicates the effect of temperature on viscosity. A higher VI signifies a more stable oil.[7][8]

Methodology (Based on ASTM D445 and ASTM D2270): [7][8][9][10][11][12][13][14]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure (ASTM D445):

    • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

    • Charge the viscometer with the test sample in the manner dictated by the design of the instrument.

    • Place the charged viscometer in the constant temperature bath set at 40°C (or 100°C) long enough to reach temperature equilibrium.

    • Using suction, draw the liquid up to a point about 5 mm above the upper timing mark.

    • Release the suction and measure the time required for the meniscus to pass from the first timing mark to the second.

    • Repeat the measurement to obtain two readings that agree within the specified repeatability.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

  • Calculation of Viscosity Index (ASTM D2270): [7][8][15]

    • Using the kinematic viscosity values obtained at 40°C (KV40) and 100°C (KV100), calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.

Objective: To assess the ability of the lubricant to protect against wear under sliding contact conditions.

Methodology (Based on ASTM D4172 - Four-Ball Method): [16][17][18][19][20]

  • Apparatus: Four-Ball Wear Test Machine, microscope for wear scar measurement.

  • Procedure:

    • Three 12.7-mm diameter steel balls are clamped together and covered with the lubricant sample.[18][19]

    • A fourth 12.7-mm diameter steel ball is pressed with a specified force (e.g., 392 N) into the cavity formed by the three clamped balls.[18][19]

    • The test lubricant is heated to a specified temperature (e.g., 75°C).[18][19]

    • The top ball is rotated at 1200 rpm for 60 minutes.[18][19]

    • After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

    • A smaller wear scar diameter indicates better anti-wear properties.[17]

Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions.

Methodology (Based on ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT): [21][22][23][24][25]

  • Apparatus: Rotating pressure vessel, oxygen supply, catalyst coil (copper), constant temperature bath.

  • Procedure:

    • A 50g sample of the oil is placed in the pressure vessel with 5 mL of water and a copper catalyst coil.

    • The vessel is sealed, charged with oxygen to a pressure of 620 kPa, and placed in a constant temperature bath at 150°C.

    • The vessel is rotated at 100 rpm.

    • The pressure inside the vessel is monitored continuously.

    • The test is complete when the pressure drops by 175 kPa from the maximum pressure.

    • The time taken to reach this pressure drop is the oxidation stability of the oil, reported in minutes. A longer time indicates higher oxidation stability.

Visualizations

Lubricant_Formulation_Workflow cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Analysis & Optimization BaseOil Base Oil Selection (e.g., 5-butyl-hexadecane) Additives Additive Selection BaseOil->Additives Blending Blending and Homogenization Additives->Blending Viscosity Viscosity & VI (ASTM D445, D2270) Blending->Viscosity Wear Wear Prevention (ASTM D4172) Viscosity->Wear Oxidation Oxidation Stability (ASTM D2272) Wear->Oxidation Other Other Tests (e.g., Pour Point) Oxidation->Other Analysis Data Analysis Other->Analysis Optimization Formulation Optimization Analysis->Optimization Final Final Product Analysis->Final Optimization->Blending Iterate

Caption: General workflow for lubricant formulation and testing.

Isoparaffin_Structure_Property cluster_0 Molecular Structure cluster_1 Structural Features cluster_2 Performance Characteristics Structure Isoparaffin Structure (e.g., 5-butyl-hexadecane) Branched Branched Alkyl Chains Structure->Branched Saturated Saturated C-C Bonds Structure->Saturated HighMW High Molecular Weight Structure->HighMW HighVI High Viscosity Index Branched->HighVI LowPP Low Pour Point Branched->LowPP GoodOxStab Good Oxidation Stability Saturated->GoodOxStab LowVol Low Volatility HighMW->LowVol

Caption: Structure-property relationship of isoparaffins in lubricants.

References

Application Notes and Protocols: 5-Butyl-Hexadecane as a Phase Change Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-butyl-hexadecane as a phase change material (PCM). This document includes its thermophysical properties, detailed experimental protocols for its characterization, and logical workflows for its application in thermal energy storage. While experimental data for 5-butyl-hexadecane is not abundant in publicly available literature, this document compiles known data, offers comparisons with similar alkanes, and provides standardized protocols for its evaluation.

Introduction to 5-Butyl-Hexadecane as a PCM

5-Butyl-hexadecane is a branched-chain alkane with the chemical formula C20H42. Like other long-chain alkanes, it has potential for use as an organic phase change material. Organic PCMs are favored for many applications due to their chemical stability, lack of supercooling, and high latent heat of fusion.[1] The introduction of branching in the alkane chain, as in 5-butyl-hexadecane, can influence its melting point and crystalline structure, which in turn affects its properties as a PCM.[2] Branched alkanes often exhibit lower melting points and different packing efficiencies compared to their linear counterparts.[3]

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C20H42[4]
Molecular Weight 282.55 g/mol [5]
CAS Number 6912-07-8[4][5]
Calculated Enthalpy of Fusion (ΔfusH°) 44.03 kJ/mol[5]

Thermophysical Properties and Characterization

The performance of a PCM is primarily determined by its thermophysical properties. The following table summarizes key properties for 5-butyl-hexadecane, with comparisons to the well-characterized linear alkane, n-hexadecane.

Property5-Butyl-Hexadecane (C20H42)n-Hexadecane (C16H34)Notes
Melting Point (Tfus) Data not available (likely lower than n-hexadecane due to branching)~18.18 °C[6][7]
Latent Heat of Fusion (ΔfusH) Calculated: ~155.8 J/g (from 44.03 kJ/mol)~206 - 236 J/g[5][6][8]
Thermal Conductivity (k) Data not available (expected to be low, typical for organic PCMs)~0.140 W/(m·K) (liquid)[9][10]
Specific Heat Capacity (Cp) Data not available~2.2 J/(g·K) (liquid)
Density (ρ) Data not available~0.77 g/cm³ (liquid)[9]

Experimental Protocols

Determination of Melting Point and Latent Heat of Fusion (DSC)

Differential Scanning Calorimetry (DSC) is the standard method for measuring the melting temperature and latent heat of fusion of PCMs.[8][11]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-butyl-hexadecane into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the expected temperature range of the sample.[8]

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Measurement Cycle:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 K/min) to a temperature well above the melting point (e.g., 40 °C).[8]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

    • Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.

  • Data Analysis:

    • The melting point (T_onset) is determined from the onset of the melting peak on the heating curve.

    • The latent heat of fusion (ΔH) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg of 5-butyl-hexadecane seal Hermetically seal in aluminum pan weigh->seal ref Prepare empty reference pan seal->ref load Load sample and reference into DSC ref->load purge Purge with inert gas load->purge cycle Perform heating/ cooling cycles purge->cycle integrate Integrate peak area for Latent Heat (ΔH) cycle->integrate onset Determine onset for Melting Point (Tm) cycle->onset

Caption: Workflow for DSC analysis of 5-butyl-hexadecane.

Thermal Conductivity Measurement

The transient hot-wire method is a common and reliable technique for measuring the thermal conductivity of liquids.[12][13]

Protocol:

  • Apparatus:

    • A transient hot-wire apparatus consists of a thin platinum wire suspended in the liquid sample.

    • The apparatus measures the temperature rise of the wire as a function of time when a constant electrical current is applied.

  • Procedure:

    • Fill the measurement cell with liquid 5-butyl-hexadecane, ensuring the hot wire is fully submerged.

    • Allow the sample to reach thermal equilibrium at the desired measurement temperature.

    • Apply a constant voltage step to the wire for a short duration (typically 1-2 seconds).

    • Record the temperature rise of the wire over time.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

  • Considerations:

    • The measurement time must be short to avoid the onset of natural convection.[13]

    • The method is suitable for measuring the thermal conductivity in the liquid phase.

Thermal_Conductivity_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation fill Fill cell with liquid 5-butyl-hexadecane equilibrate Achieve thermal equilibrium fill->equilibrate apply_current Apply constant current to wire equilibrate->apply_current record_temp Record temperature rise over time apply_current->record_temp calculate Calculate thermal conductivity from ΔT vs. log(time) slope record_temp->calculate

Caption: Transient hot-wire method for thermal conductivity.

Thermal Cycling Stability

To ensure long-term reliability, the PCM must be subjected to repeated melting and freezing cycles.[2][14][15]

Protocol:

  • Sample Preparation:

    • Encapsulate a known amount of 5-butyl-hexadecane in a sealed container (e.g., vial or pouch).

  • Cycling Test:

    • Place the encapsulated sample in a thermal cycler or a temperature-controlled bath.

    • Subject the sample to a large number of thermal cycles (e.g., 1000 or more).[2]

    • Each cycle should involve complete melting and solidification of the PCM. For example, cycle between 0 °C and 40 °C.

  • Analysis:

    • After a predetermined number of cycles (e.g., every 100 cycles), remove a sample for analysis.

    • Perform DSC analysis to determine any changes in the melting point and latent heat of fusion.

    • Chemical characterization (e.g., using Fourier Transform Infrared Spectroscopy - FTIR) can be performed to check for any degradation of the material.

Stability_Testing_Workflow start Start encapsulate Encapsulate PCM sample start->encapsulate thermal_cycle Perform N thermal cycles (e.g., 100 cycles) encapsulate->thermal_cycle analyze Analyze sample properties (DSC, FTIR) thermal_cycle->analyze decision Total cycles < Target? analyze->decision decision->thermal_cycle Yes end End decision->end No

Caption: Workflow for thermal cycling stability testing.

Potential Applications

Given its nature as a branched-chain alkane, 5-butyl-hexadecane is likely to have a melting point suitable for applications in:

  • Building energy efficiency: Incorporation into building materials to regulate indoor temperatures.

  • Thermal management of electronics: As a heat sink to absorb and dissipate heat from electronic components.

  • Cold chain logistics: In shipping containers to maintain a stable temperature for sensitive goods.[6][16]

  • Drug development and storage: Ensuring stable temperature conditions for sensitive pharmaceutical compounds.

Conclusion

5-Butyl-hexadecane presents an interesting candidate for a phase change material, particularly where a specific melting point, potentially lower than that of n-hexadecane, is required. While comprehensive experimental data is currently limited, the standardized protocols outlined in this document provide a clear framework for its thorough characterization and evaluation for various thermal energy storage applications. Researchers are encouraged to perform these experimental evaluations to build a more complete understanding of this material's potential.

References

Application Note: Rheological Characterization of 5-butyl-hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-butyl-hexadecane is a branched, long-chain hydrocarbon. Its molecular structure, specifically the presence of a butyl branch on the hexadecane backbone, is expected to significantly influence its flow behavior compared to its linear counterpart, n-eicosane. The rheological properties of such molecules are critical in various applications, including as lubricants, solvents in formulations, and as components in drug delivery systems. Understanding the viscosity and viscoelasticity of 5-butyl-hexadecane is essential for predicting its performance, ensuring product stability, and controlling its behavior during processing and application.

This application note provides detailed protocols for the comprehensive rheological characterization of 5-butyl-hexadecane using rotational and oscillatory rheometry.

Experimental Protocols

Protocol 1: Viscosity Profiling using Rotational Rheometry

This protocol details the measurement of the dynamic viscosity of 5-butyl-hexadecane as a function of shear rate and temperature.

Objective: To determine the flow behavior (Newtonian or non-Newtonian) and the temperature-dependence of the viscosity of 5-butyl-hexadecane.

Materials and Equipment:

  • 5-butyl-hexadecane sample

  • Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments DHR series)

  • Cone-plate or parallel-plate measuring geometry (e.g., 50 mm diameter, 1° cone angle or 1 mm gap for parallel plates)

  • Peltier temperature control system

  • Solvent for cleaning (e.g., heptane, isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

    • Install the chosen measuring geometry (cone-plate is often preferred for low-viscosity liquids to ensure a constant shear rate across the sample).

    • Set the Peltier system to the initial test temperature (e.g., 25 °C) and allow it to equilibrate.

  • Zero Gap Setting:

    • Carefully lower the upper geometry to the lower plate and set the zero-gap position as per the instrument's software prompts.

  • Sample Loading:

    • Raise the upper geometry to the loading position.

    • Pipette an appropriate volume of 5-butyl-hexadecane onto the center of the lower plate. The required volume will depend on the geometry being used.

    • Lower the upper geometry to the measurement gap. A small bead of sample should be visible around the edge of the geometry, indicating a properly filled gap.

    • Carefully trim any excess sample using a spatula or the edge of a lint-free wipe.

  • Temperature Equilibration:

    • Allow the sample to thermally equilibrate at the set temperature for at least 5 minutes.

  • Measurement - Flow Curve:

    • Perform a shear rate sweep to determine the viscosity as a function of shear rate.

    • Shear Rate Range: 0.1 s⁻¹ to 1000 s⁻¹ (logarithmic ramp).

    • Data Acquisition: Collect at least 10 data points per decade.

    • The results will indicate if the fluid is Newtonian (viscosity is independent of shear rate) or shear-thinning/thickening.

  • Measurement - Temperature Sweep:

    • Perform a temperature sweep at a constant shear rate (e.g., 100 s⁻¹) to determine the effect of temperature on viscosity.

    • Temperature Range: 25 °C to 80 °C.

    • Ramp Rate: 2 °C/min.

    • Ensure a sufficient equilibration time at each temperature step if not using a continuous ramp.

  • Cleaning:

    • After the measurement, raise the geometry and clean both the upper and lower plates thoroughly with an appropriate solvent and lint-free wipes.

Protocol 2: Viscoelastic Characterization using Oscillatory Rheometry

This protocol describes the determination of the storage modulus (G') and loss modulus (G'') of 5-butyl-hexadecane.

Objective: To quantify the elastic (solid-like) and viscous (liquid-like) properties of the sample. For a low-viscosity liquid like 5-butyl-hexadecane, the viscous component is expected to dominate.

Materials and Equipment: Same as Protocol 1.

Procedure:

  • Instrument Preparation, Zero Gap, and Sample Loading: Follow steps 1-4 from Protocol 1.

  • Amplitude Sweep (Strain Sweep):

    • This is performed to identify the linear viscoelastic region (LVER), where the measured moduli are independent of the applied strain.

    • Frequency: Set a constant frequency (e.g., 1 Hz).

    • Strain Range: 0.1% to 500% (logarithmic ramp).

    • Determine the critical strain at which G' begins to decrease. All subsequent oscillatory tests should be performed at a strain within the LVER.

  • Frequency Sweep:

    • This measurement determines the viscoelastic properties as a function of the timescale of deformation.

    • Strain: Set a constant strain within the LVER determined from the amplitude sweep (e.g., 5%).

    • Frequency Range: 0.1 Hz to 100 Hz (logarithmic ramp).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • Cleaning: Follow step 7 from Protocol 1.

Data Presentation

The following table summarizes representative rheological data for 5-butyl-hexadecane. This data is based on the expected behavior of a branched C20 alkane and is intended for comparative purposes. Branched alkanes generally exhibit a higher viscosity than their linear counterparts.[1]

ParameterConditionExpected Value
Dynamic Viscosity (η) 25 °C, 100 s⁻¹~ 4-6 mPa·s
40 °C, 100 s⁻¹~ 2-4 mPa·s
60 °C, 100 s⁻¹~ 1-2 mPa·s
Storage Modulus (G') 25 °C, 1 HzVery low, likely below instrument detection limits
Loss Modulus (G'') 25 °C, 1 Hz> G', indicating liquid-like behavior
Complex Viscosity (η)*25 °C, 1 HzConsistent with dynamic viscosity

Mandatory Visualization

Rheological_Characterization_Workflow cluster_prep Sample Preparation & Loading cluster_rotational Rotational Rheometry cluster_oscillatory Oscillatory Rheometry cluster_analysis Data Analysis & Interpretation prep_sample Sample Acquisition load_sample Load Sample onto Rheometer prep_sample->load_sample trim_sample Trim Excess Sample load_sample->trim_sample shear_sweep Shear Rate Sweep trim_sample->shear_sweep amp_sweep Amplitude Sweep (LVER) trim_sample->amp_sweep temp_sweep Temperature Sweep shear_sweep->temp_sweep analyze_viscosity Analyze Viscosity vs. Shear Rate & Temp temp_sweep->analyze_viscosity freq_sweep Frequency Sweep amp_sweep->freq_sweep analyze_viscoelastic Analyze G', G'' vs. Frequency freq_sweep->analyze_viscoelastic interpret Interpret Rheological Behavior analyze_viscosity->interpret analyze_viscoelastic->interpret

Caption: Workflow for the rheological characterization of 5-butyl-hexadecane.

References

Application Notes and Protocols: 5-Butyl-Hexadecane as a Reference Standard in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-butyl-hexadecane as a reference standard in the detailed analysis of hydrocarbons. This document includes its physicochemical properties, application protocols for gas chromatography, and its role in complex hydrocarbon mixture analysis.

Introduction

5-Butyl-hexadecane (C20H42) is a branched-chain alkane used as a reference standard in analytical chemistry, particularly in the detailed hydrocarbon analysis (DHA) of petroleum products and other complex organic mixtures.[1][2] Its well-defined structure and consistent physicochemical properties make it an ideal marker for the calibration of analytical instruments and the identification of components in hydrocarbon streams. As a member of the isoparaffin family, it is particularly useful in methods complying with ASTM standards for petroleum analysis, such as D5134, D6729, D6730, and D6733.[2]

Physicochemical Properties

The utility of 5-butyl-hexadecane as a reference standard is underpinned by its specific chemical and physical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Butyl-Hexadecane

PropertyValueUnitSource
Molecular Formula C20H42-[3][4][5]
Molecular Weight 282.55 g/mol [1][3][4]
CAS Registry Number 6912-07-8-[3][4][5]
Normal Boiling Point (Tboil) 599.88K[3]
Enthalpy of Vaporization (ΔvapH°) 59.73kJ/mol[3]
Octanol/Water Partition Coefficient (logPoct/wat) 7.904-[3]
IUPAC Standard InChIKey WCYRXBXHFUHSAH-UHFFFAOYSA-N-[4][5]

Source: Compiled from Cheméo and NIST WebBook data.[3][4][5]

Applications in Hydrocarbon Analysis

5-Butyl-hexadecane serves as a crucial component in reference standard mixtures for the detailed analysis of hydrocarbon streams. These analyses are vital for quality control in the petroleum industry, enabling the characterization of gasoline, naphtha, and other light petroleum fractions.[2] The primary analytical technique for this purpose is high-resolution gas chromatography (GC).

Gas Chromatography (GC)

In gas chromatography, 5-butyl-hexadecane is used to determine the retention indices of unknown branched-chain alkanes. Its elution time, relative to n-alkanes, helps in the systematic identification of other isoparaffins in a sample.

Table 2: Gas Chromatography Retention Indices for 5-Butyl-Hexadecane

Column TypeActive PhaseRetention Index (I)Temperature ProgramReference
CapillaryCross-Linked Methylsilicone18965 K/min; Tstart: 40°C; Tend: 300°C[5]
CapillaryDB-1189735°C @ 3 min, 3 K/min; Tend: 300°C[5]

Source: NIST Chemistry WebBook.[5]

Experimental Protocols

The following are generalized protocols for the use of 5-butyl-hexadecane as a reference standard in GC-based hydrocarbon analysis.

Protocol 1: Preparation of a Stock Standard Solution
  • Objective: To prepare a certified stock solution of 5-butyl-hexadecane for calibration purposes.

  • Materials:

    • 5-butyl-hexadecane (≥99% purity)

    • High-purity n-hexane or another suitable volatile solvent

    • Class A volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount of 5-butyl-hexadecane using an analytical balance.

    • Quantitatively transfer the weighed compound into a volumetric flask.

    • Dissolve the compound in a small amount of n-hexane.

    • Dilute to the mark with n-hexane and mix thoroughly to ensure homogeneity.

    • Store the stock solution in a tightly sealed container at a low temperature to prevent evaporation.

Protocol 2: GC-FID Analysis of a Hydrocarbon Sample
  • Objective: To identify and quantify branched alkanes in a hydrocarbon sample using 5-butyl-hexadecane as an external standard.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column (e.g., DB-1 or equivalent).

    • Autosampler.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: 35°C for 5 minutes, ramp at 5°C/min to 300°C, hold for 10 minutes.

    • Injection Volume: 1 µL.

  • Procedure:

    • Prepare a series of calibration standards by diluting the 5-butyl-hexadecane stock solution to various known concentrations.

    • Inject the calibration standards into the GC-FID system to generate a calibration curve.

    • Inject the unknown hydrocarbon sample under the same GC conditions.

    • Identify the 5-butyl-hexadecane peak in the sample chromatogram based on its retention time from the standard runs.

    • Calculate the concentration of other identified branched alkanes by comparing their peak areas to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for using 5-butyl-hexadecane as a reference standard in a typical hydrocarbon analysis.

G cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh 5-Butyl-Hexadecane dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject_std Inject Standard dilute->inject_std Calibration Standards gen_cal Generate Calibration Curve inject_std->gen_cal quantify Quantify Analytes gen_cal->quantify Calibration Data inject_sample Inject Hydrocarbon Sample identify Identify Peaks by Retention Time inject_sample->identify Sample Chromatogram identify->quantify report Generate Report quantify->report

Caption: Workflow for Hydrocarbon Analysis using 5-Butyl-Hexadecane.

G hydrocarbon_sample Complex Hydrocarbon Sample gc_separation Gas Chromatographic Separation hydrocarbon_sample->gc_separation data_acquisition Data Acquisition (e.g., FID, MS) gc_separation->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification reference_standard 5-Butyl-Hexadecane Reference Standard reference_standard->peak_identification Retention Time Matching

Caption: Role of 5-Butyl-Hexadecane in Peak Identification.

References

Synthesis of Bio-Inspired Derivatives from 5-Butyl-Hexadecane for Advanced Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Long-chain branched alkanes and their derivatives are emerging as a significant class of molecules in drug development and cell biology research. Their structural similarity to the lipid components of cell membranes allows them to interact with and modulate membrane-dependent cellular processes. 5-Butyl-hexadecane, a twenty-carbon branched alkane, serves as a versatile and bio-inspired scaffold for the synthesis of a variety of functionalized derivatives. These derivatives, including alcohols and carboxylic acids, can be designed to intercalate into lipid bilayers, influence the formation and stability of lipid rafts, and thereby modulate cell signaling pathways crucial in various disease states. This document provides detailed protocols for the synthesis of key derivatives from 5-butyl-hexadecane and discusses their potential applications in drug development, particularly in the context of lipid raft-mediated signaling.

Data Presentation: Synthesis of 5-Butyl-Hexadecane Derivatives

The following table summarizes the expected quantitative data for the multi-step synthesis of derivatives from 5-butyl-hexadecane. The data is compiled from literature values for similar long-chain branched alkanes and serves as a benchmark for the described protocols.

StepReactionReagentsProductExpected Yield (%)Purity (%)Key Analytical Data
1Free-Radical Bromination5-Butyl-hexadecane, N-Bromosuccinimide (NBS), Benzoyl Peroxide1-Bromo-5-butyl-hexadecane75-85>95 (after chromatography)¹H NMR: Signal at ~3.4 ppm (t, -CH₂Br); Mass Spec: M+ peak corresponding to C₂₀H₄₁Br
2Hydrolysis to Alcohol1-Bromo-5-butyl-hexadecane, NaOH (aq)5-Butyl-hexadecan-1-ol85-95>98 (after chromatography)¹H NMR: Signal at ~3.6 ppm (t, -CH₂OH), broad singlet for -OH; IR: Broad peak at ~3300 cm⁻¹ (O-H stretch)
3Oxidation to Carboxylic Acid5-Butyl-hexadecan-1-ol, Jones Reagent (CrO₃, H₂SO₄)5-Butyl-hexadecanoic Acid80-90>97 (after recrystallization)¹H NMR: Signal at ~2.3 ppm (t, -CH₂COOH), broad singlet for -COOH; IR: Broad peak at ~3000 cm⁻¹ (O-H stretch), sharp peak at ~1710 cm⁻¹ (C=O stretch)

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-5-butyl-hexadecane via Free-Radical Bromination

Objective: To introduce a bromine atom at the terminal position of the longest chain of 5-butyl-hexadecane, providing a reactive handle for further derivatization. Free-radical bromination using N-Bromosuccinimide (NBS) is a selective method for halogenating alkanes.[1][2]

Materials:

  • 5-butyl-hexadecane (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Benzoyl peroxide (0.05 equivalents)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-butyl-hexadecane in anhydrous CCl₄.

  • Add NBS and benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with 5% sodium bicarbonate solution to quench any remaining bromine, followed by washing with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-bromo-5-butyl-hexadecane.

Protocol 2: Synthesis of 5-Butyl-hexadecan-1-ol

Objective: To convert the synthesized 1-bromo-5-butyl-hexadecane into the corresponding alcohol via nucleophilic substitution.

Materials:

  • 1-Bromo-5-butyl-hexadecane (1 equivalent)

  • Sodium hydroxide (NaOH) (2 equivalents)

  • Tetrahydrofuran (THF) and water (3:1 v/v)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve 1-bromo-5-butyl-hexadecane in a mixture of THF and water in a round-bottom flask.

  • Add NaOH pellets and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of 5-Butyl-hexadecanoic Acid

Objective: To oxidize 5-butyl-hexadecan-1-ol to the corresponding carboxylic acid using a strong oxidizing agent.

Materials:

  • 5-Butyl-hexadecan-1-ol (1 equivalent)

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-butyl-hexadecan-1-ol in acetone in a flask cooled in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange to green.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent like hexane.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 5-butyl-hexadecane derivatives and a relevant signaling pathway that can be modulated by such molecules.

experimental_workflow start 5-Butyl-hexadecane step1 Free-Radical Bromination (NBS, Benzoyl Peroxide, CCl4, Reflux) start->step1 product1 1-Bromo-5-butyl-hexadecane step1->product1 step2 Hydrolysis (NaOH, THF/H2O, Reflux) product1->step2 product2 5-Butyl-hexadecan-1-ol step2->product2 step3 Oxidation (Jones Reagent, Acetone) product2->step3 product3 5-Butyl-hexadecanoic Acid step3->product3 lipid_raft_signaling cluster_membrane Cell Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region receptor Receptor effector Effector Protein receptor->effector Interaction signaling_cascade Downstream Signaling Cascade effector->signaling_cascade inactive_receptor Inactive Receptor ligand Ligand ligand->receptor Activation derivative 5-Butyl-hexadecane Derivative cluster_raft cluster_raft derivative->cluster_raft Modulates Raft Properties

References

Application Notes: Tribological Performance of Branched Alkanes in Boundary Lubrication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of tribology, boundary lubrication is a critical regime that occurs under high loads and/or low sliding speeds, where the lubricating film is too thin to completely separate the interacting surfaces.[1] In this regime, friction and wear are dictated by the molecular properties of the lubricant and its interaction with the surfaces.[2] Alkanes, being the primary components of many mineral and synthetic base oils, play a fundamental role. The molecular architecture of these alkanes—specifically, whether they are linear (n-alkanes) or branched (isoalkanes)—has a profound impact on their tribological performance. These notes provide an overview of the mechanisms, performance data, and standard testing protocols for evaluating branched alkanes as boundary lubricants.

Mechanism of Action: The Role of Molecular Branching

Under the high pressures characteristic of boundary lubrication, linear alkane molecules tend to align and form dense, ordered, and sometimes solid-like layers between surfaces.[3] While these layers can protect against wear, their high degree of order means they have a high shear strength, resulting in a significant friction force.

Branched alkanes, due to their irregular, three-dimensional structures, disrupt this molecular ordering.[4] Key effects of branching include:

  • Disruption of Crystalline Packing : The methyl or longer side groups on branched alkanes act as structural defects, preventing the molecules from packing into well-ordered, low-energy crystalline structures. This maintains a more fluid-like, amorphous state even under high confinement.[3][4]

  • Reduced Shear Strength : The disordered, amorphous film formed by branched alkanes has a lower resistance to shear. Sliding occurs more easily between the interdigitated, randomly oriented molecules, leading to a lower coefficient of friction.[5]

  • Weaker Solvation Forces : Linear alkanes confined between two surfaces exhibit strong oscillatory solvation forces, indicative of molecular layering. Branched alkanes like squalane show much weaker and shorter-range oscillatory forces, confirming a less-ordered state.[4]

  • Lower Transverse Frictional Forces : Molecular dynamics simulations have shown that transverse frictional forces, which contribute to overall friction, are smaller for branched lubricants like squalane compared to their linear counterparts like hexadecane.[5]

This relationship between molecular structure and tribological outcome is visualized in the diagram below.

G cluster_0 Molecular Structure cluster_1 Behavior Under Confinement cluster_2 Resulting Film Properties cluster_3 Tribological Outcome Linear Linear Alkane (e.g., n-Hexadecane) Ordered Forms Ordered, Crystalline-Like Layers Linear->Ordered Branched Branched Alkane (e.g., Squalane) Disordered Forms Disordered, Amorphous Layers Branched->Disordered HighShear High Shear Strength Ordered->HighShear LowShear Low Shear Strength Disordered->LowShear HighFriction Higher Friction HighShear->HighFriction LowFriction Lower Friction LowShear->LowFriction G cluster_analysis prep 1. Specimen Preparation - Clean Ball & Disc - Mount in Tribometer lube 2. Lubricant Application - Apply thin film to disc prep->lube setup 3. Set Test Parameters - Load, Frequency, Temp. - Duration lube->setup start 4. Initiate Test - Apply Normal Load - Start Reciprocation setup->start run 5. Data Acquisition - Continuously record friction and normal force start->run end 6. Conclude Test - Stop motion after set duration - Retract ball run->end analyze 7. Post-Test Analysis end->analyze friction_plot Plot Friction vs. Time analyze->friction_plot wear_scan Scan Wear Track (Profilometer) analyze->wear_scan calc_wear Calculate Wear Volume wear_scan->calc_wear

References

Troubleshooting & Optimization

Overcoming solubility issues of reactants in "Hexadecane, 5-butyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hexadecane, 5-butyl-.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My 5-butylhexadecane is not dissolving in my aqueous buffer. What should I do?

A1: Hexadecane, 5-butyl- is a highly hydrophobic and nonpolar molecule, making it virtually insoluble in water and aqueous buffers.[1] To overcome this, you will need to employ a solubilization technique. The two most common methods are using a cosolvent system or adding a surfactant. For initial attempts, a cosolvent approach is often simpler.

Q2: I'm observing phase separation with oily droplets in my reaction mixture. How can I resolve this?

A2: The formation of oily droplets indicates that the concentration of 5-butylhexadecane has exceeded its solubility limit in your current solvent system, leading to phase separation. To resolve this, you can:

  • Increase the proportion of organic cosolvent: If you are already using a cosolvent, gradually increasing its percentage in the mixture can enhance solubility.

  • Introduce a surfactant: Surfactants are effective at emulsifying nonpolar substances in aqueous solutions by forming micelles that encapsulate the hydrophobic molecules.[2][3]

  • Ensure vigorous mixing: Proper agitation can help to disperse the compound, especially when using surfactants to form a stable emulsion.

Q3: Can I use heat to improve the solubility of 5-butylhexadecane?

A3: While gently warming can sometimes help dissolve solutes, it is generally not an effective primary strategy for overcoming the inherent insolubility of a nonpolar compound like 5-butylhexadecane in a polar solvent like water. Any slight increase in solubility will likely be lost upon returning to room temperature, causing the compound to precipitate out of the solution.

Q4: I have dissolved 5-butylhexadecane in an organic solvent, but it crashes out when I add it to my aqueous medium. What's happening?

A4: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The organic solvent disperses, and the 5-butylhexadecane is suddenly exposed to the aqueous environment where it is insoluble, causing it to precipitate. To prevent this, you should add the stock solution slowly while vigorously stirring the aqueous medium. Using a cosolvent system where the final mixture contains a sufficient percentage of the organic solvent to maintain solubility is the recommended approach.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature and expected solubility of Hexadecane, 5-butyl-?

A1: Hexadecane, 5-butyl- is a long-chain, branched alkane with the chemical formula C20H42.[4][5] As a saturated hydrocarbon, it is nonpolar and highly hydrophobic.[1] Consequently, its solubility in polar solvents like water is extremely low. Calculated values for its water solubility (log10WS) are around -7.95, indicating its practical insolubility.[4] However, it is soluble in nonpolar organic solvents based on the principle of "like dissolves like".[6]

Q2: What types of organic solvents are suitable for dissolving 5-butylhexadecane?

A2: Nonpolar organic solvents are the most effective for dissolving 5-butylhexadecane. Suitable options include:

  • Hexane

  • Toluene

  • Chloroform

  • Dichloromethane

  • Diethyl ether

  • Petroleum ether[7]

Q3: What is a cosolvent and how does it help in dissolving 5-butylhexadecane?

A3: A cosolvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[8][9] By adding a cosolvent, you reduce the overall polarity of the solvent system, making it more favorable for nonpolar molecules like 5-butylhexadecane to dissolve.[10] Commonly used cosolvents in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][11]

Q4: How do surfactants help to solubilize 5-butylhexadecane in aqueous solutions?

A4: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[3][12] In an aqueous solution, surfactant molecules can self-assemble into spherical structures called micelles. The hydrophobic tails point inward, creating a nonpolar core, while the hydrophilic heads face outward, interacting with the water.[2] Nonpolar compounds like 5-butylhexadecane can be encapsulated within this hydrophobic core, allowing them to be dispersed and effectively "dissolved" in the aqueous solution.[13] This process is also known as emulsification.[2]

Data Presentation

Table 1: Qualitative Solubility of Hexadecane, 5-butyl- in Common Solvents

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolInsoluble to PoorThe high polarity of these solvents is incompatible with the nonpolar alkane.
Polar Aprotic DMSO, DMFPoor to ModerateMay show some limited solubility but generally not ideal.
Nonpolar Hexane, Toluene, Chloroform, Diethyl EtherHigh"Like dissolves like"; the nonpolar nature of the solvent matches the solute.[6]
Aqueous Buffer PBS, Tris-HClInsolubleThe high water content makes these polar and unsuitable for direct dissolution.

Experimental Protocols

Protocol 1: Solubilization using a Cosolvent System

This protocol describes how to prepare a solution of 5-butylhexadecane in an aqueous buffer using a water-miscible organic solvent.

  • Select a Cosolvent: Choose a water-miscible organic solvent in which 5-butylhexadecane is soluble (e.g., ethanol or PEG 400).

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of 5-butylhexadecane in the minimum volume of the selected cosolvent. Ensure it is fully dissolved.

  • Prepare the Final Aqueous Solution: Place the desired final volume of the aqueous buffer into a beaker with a magnetic stir bar.

  • Combine Solutions: While vigorously stirring the aqueous buffer, slowly add the concentrated stock solution drop by drop.

  • Observe for Precipitation: Monitor the solution closely for any signs of cloudiness or precipitation. If this occurs, it indicates that the percentage of the cosolvent in the final mixture is too low to maintain solubility. You may need to reformulate with a higher cosolvent concentration.

  • Final Formulation: The final solution will be a mixed solvent system (e.g., 10% ethanol in PBS).

Protocol 2: Solubilization using a Surfactant

This protocol details the use of a surfactant to create a stable dispersion of 5-butylhexadecane in an aqueous medium.

  • Select a Surfactant: Choose a suitable surfactant (e.g., a non-ionic surfactant like Tween® 80 or Triton™ X-100).

  • Prepare a Surfactant Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., a 10% w/v solution).

  • Weigh the Reactant: Accurately weigh the required amount of 5-butylhexadecane into a clean vessel.

  • Add Surfactant Solution: Add a small volume of the surfactant stock solution directly to the 5-butylhexadecane.

  • Initial Mixing: Mix vigorously using a vortex or sonicator. The goal is to create a concentrated, uniform dispersion or emulsion.

  • Dilute to Final Concentration: Slowly add the remaining aqueous buffer to the mixture while continuously stirring or sonicating until the final desired volume and concentration are reached.

  • Inspect the Solution: The final preparation should be a stable, homogenous dispersion, which may appear clear or slightly opalescent depending on the concentration.

Visualizations

G cluster_0 start Start: Solubility Issue (Precipitate/Phase Separation) solvent_check Is the primary solvent aqueous? start->solvent_check nonpolar_solvent Action: Use a nonpolar organic solvent (e.g., Hexane) solvent_check->nonpolar_solvent No cosolvent Strategy 1: Use a Cosolvent (e.g., Ethanol, PEG 400) solvent_check->cosolvent Yes surfactant Strategy 2: Use a Surfactant (e.g., Tween® 80) cosolvent->surfactant If cosolvent is insufficient protocol1 Follow Protocol 1: - Prepare concentrated stock in cosolvent - Add slowly to aqueous buffer with stirring cosolvent->protocol1 protocol2 Follow Protocol 2: - Mix compound with surfactant - Disperse in aqueous medium with sonication surfactant->protocol2 success Result: Homogeneous Solution protocol1->success protocol2->success failure Issue Persists? Consider alternative formulation strategies success->failure If unstable over time

Caption: Troubleshooting workflow for addressing solubility issues of 5-butylhexadecane.

G cluster_micelle Micelle Core (Hydrophobic) surfactant_head reactant 5-butylhexadecane surfactant_head->reactant Hydrophilic Head surfactant_tail surfactant_head->surfactant_tail label_surfactant Surfactant Molecule surfactant_head2 surfactant_tail2 surfactant_head2->surfactant_tail2 surfactant_head3 surfactant_tail3 surfactant_head3->surfactant_tail3 surfactant_head4 surfactant_tail4 surfactant_head4->surfactant_tail4 surfactant_head5 surfactant_tail5 surfactant_head5->surfactant_tail5 reactant->surfactant_tail   Hydrophobic Tail

Caption: Diagram of a micelle encapsulating 5-butylhexadecane in an aqueous solution.

References

Technical Support Center: Optimization of GC-MS Parameters for C20H42 Isomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the successful resolution of C20H42 (eicosane) isomers.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of eicosane isomers.

Problem Potential Cause Suggested Solution
Poor Resolution/Peak Overlap Inappropriate GC Column: The stationary phase is not providing sufficient selectivity for the isomers.Select a non-polar or mid-polar capillary column. Non-polar columns separate based on boiling point, which can be effective for structural isomers. Consider columns like a DB-5ms or HP-5ms. For enhanced selectivity, a longer column (e.g., 60 m or longer) can improve resolution.[1]
Inadequate Temperature Program: The oven temperature ramp rate is too fast, not allowing for proper separation.Start with a slow temperature ramp (e.g., 1-2 °C/min) after an initial hold at a lower temperature. This allows isomers with small differences in boiling points more time to separate on the column.
Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas is too high or too low, leading to band broadening.Optimize the carrier gas (Helium or Hydrogen) flow rate. For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min. Perform a van Deemter plot analysis to find the optimal flow rate for your specific column and conditions.
Peak Tailing Active Sites in the Inlet or Column: Polar functional groups on the isomers may interact with active sites, causing tailing.Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also alleviate this issue.
Ghost Peaks Contamination: Carryover from previous injections or contamination in the carrier gas or sample solvent.Bake out the column at a high temperature (below the column's maximum limit) to remove contaminants. Ensure high-purity carrier gas and solvents are used. Run a blank solvent injection to confirm the system is clean.
Irreproducible Retention Times Leaks in the System: Leaks in the injector, column fittings, or MS interface can cause fluctuations in flow and pressure.Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the septum, ferrules, and column connections.
Inconsistent Oven Temperature: Poor temperature control of the GC oven.Calibrate the GC oven temperature to ensure accuracy and stability.
Low Signal Intensity Improper MS Tuning: The mass spectrometer is not properly tuned for the target mass range.Perform an autotune of the mass spectrometer to ensure optimal ion source and analyzer performance.
Sample Degradation: Eicosane isomers may degrade at high injector temperatures.Lower the injector temperature. A splitless injection at a lower temperature may be beneficial, though it can increase the risk of peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C20H42 isomers?

A1: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.[2] These columns separate analytes primarily based on their boiling points, and the subtle differences in the boiling points of eicosane isomers can be exploited for their separation. For complex mixtures of isomers, a longer column (e.g., 60 meters or more) with a smaller internal diameter (e.g., 0.18-0.25 mm) will provide higher resolution.[1]

Q2: What are the recommended starting GC oven temperature program parameters?

A2: A good starting point for a temperature program would be:

  • Initial Temperature: 100-150 °C, hold for 1-2 minutes.

  • Ramp Rate: 1-5 °C/minute. A slower ramp rate will generally provide better resolution.

  • Final Temperature: 280-300 °C, hold for 5-10 minutes to ensure all isomers have eluted.

The optimal program will depend on the specific column dimensions and the complexity of the isomer mixture.

Q3: Which carrier gas is better for this analysis, Helium or Hydrogen?

A3: Both Helium and Hydrogen can be used. Hydrogen often provides better efficiency (sharper peaks) and allows for faster analysis times at its optimal linear velocity. However, Helium is inert and safer to use. If using Hydrogen, ensure your GC system is properly configured for its use and take appropriate safety precautions. The choice may also depend on the specific detector being used.

Q4: How can I confirm the identity of the separated eicosane isomers?

A4: Mass spectrometry is crucial for identification. While many isomers will have similar mass spectra due to extensive fragmentation, there can be subtle differences in the relative abundance of certain fragment ions.[3] Comparing the obtained mass spectra with a library of known eicosane isomer spectra (if available) is the primary method of identification. Retention indices, calculated using a series of n-alkane standards, can also be a powerful tool for tentative identification.[4]

Q5: What should I do if I suspect co-elution of some isomers?

A5: If you suspect co-elution, you can try the following:

  • Modify the temperature program: Use a slower ramp rate or even an isothermal segment in the region where the co-elution occurs.

  • Change the column: A column with a different stationary phase chemistry (e.g., a mid-polar column) might provide the necessary selectivity to separate the co-eluting peaks.

  • Use a longer column: Increasing the column length increases the number of theoretical plates and can improve resolution.[1]

  • Deconvolution software: Modern MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification.[1]

Experimental Protocols

Recommended Starting GC-MS Parameters for C20H42 Isomer Resolution

This table provides a set of starting parameters that can be used as a baseline for method development. Optimization will be required based on the specific instrument and the complexity of the sample.

Parameter Recommended Setting
GC System Agilent 7890B GC with 5977B MSD (or equivalent)
Column DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 280 °C
Injection Mode Split
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow Mode)
Oven Program - Initial Temperature: 150 °C, hold for 2 min- Ramp: 2 °C/min to 280 °C- Hold: 10 min at 280 °C
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 350 amu

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

TroubleshootingWorkflow Troubleshooting Poor C20H42 Isomer Resolution start Poor Resolution or Peak Co-elution Observed check_column Is the GC column appropriate? (Non-polar, sufficient length) start->check_column optimize_temp Optimize Temperature Program (Slower ramp rate) check_column->optimize_temp Yes consider_new_column Consider a different column (Different phase or longer) check_column->consider_new_column No optimize_flow Optimize Carrier Gas Flow Rate (van Deemter analysis) optimize_temp->optimize_flow check_injection Review Injection Technique (Volume, split ratio) optimize_flow->check_injection check_injection->start Still Poor Resolution resolution_achieved Resolution Achieved check_injection->resolution_achieved Problem Solved consider_new_column->start

Caption: A logical workflow for troubleshooting poor resolution of C20H42 isomers.

References

Technical Support Center: Enhancing Thermal Conductivity of Alkane-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the thermal conductivity of alkane-based phase change materials (PCMs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue: Poor dispersion and agglomeration of nanoparticles in the alkane matrix.

Q1: My nanoparticles (e.g., graphene, carbon nanotubes) are clumping together in the paraffin wax, leading to inconsistent thermal conductivity measurements. What can I do?

A1: Nanoparticle agglomeration is a common challenge due to strong van der Waals forces and the hydrophobic nature of many nanoparticles.[1][2] Here are several troubleshooting steps:

  • Utilize a Surfactant: The addition of a surfactant, such as oleic acid, can help stabilize the dispersion and prevent agglomeration.[1][3] The optimal ratio of nanoparticle to surfactant should be determined experimentally. For instance, a 3:3 ratio of graphene nanoplatelets to oleic acid has been shown to yield good dispersion in paraffin wax.[1]

  • Employ High-Shear Mixing/Ultrasonication: Mechanical dispersion methods are crucial for breaking down agglomerates. Using an ultrasonic stirrer or a high-shear mixer can effectively disperse nanoparticles in the molten alkane.[1][2] However, be aware that excessive ultrasonication time can introduce defects in certain nanoparticles like carbon nanotubes, potentially impairing their stability.[4]

  • Surface Functionalization: Functionalizing the surface of nanoparticles can improve their compatibility with the alkane matrix and reduce clumping.[5]

  • Consider Optimal Loading: High concentrations of nanoparticles are more prone to agglomeration. It is often recommended to keep the mass fraction of nanoparticles below 4%.[1]

Issue: The prepared composite PCM shows poor long-term stability.

Q2: After several melting and solidification cycles, the enhanced thermal conductivity of my nano-enhanced PCM decreases. How can I improve its stability?

A2: The long-term stability of nano-enhanced PCMs is critical for their practical application. A decrease in thermal conductivity after cycling often indicates nanoparticle settling or re-agglomeration.[3][5]

  • Shape Stabilization: Incorporating the PCM into a porous support structure can prevent the leakage of molten paraffin and maintain the uniform distribution of nanoparticles.[4][6] Porous materials like expanded graphite (EG) or metal foams can act as effective shape-stabilizing matrices.[7][8]

  • Encapsulation: Microencapsulating the PCM can prevent leakage and protect the composite structure during phase transitions.[9]

  • Use of Dispersants: As mentioned for dispersion, surfactants and dispersants like polyisobutylene succinimide (PIBSI) can enhance long-term stability by preventing nanoparticle aggregation over repeated cycles.[5] Greater dispersion stability often correlates with higher and more consistent thermal conductivity.[5]

Issue: Inconsistent or inaccurate thermal conductivity measurements.

Q3: I am getting variable results when measuring the thermal conductivity of my composite PCM. What could be the cause?

A3: Accurate and repeatable thermal conductivity measurements are essential for evaluating the effectiveness of your enhancement strategy. Inconsistencies can arise from the measurement technique, sample preparation, or the material itself.

  • Choice of Measurement Technique: There is no single universal technique for all PCMs.[10] The most common methods are the transient plane source (TPS) and the hot-wire method.[11][12][13] The TPS method is suitable for both solid and liquid states and is compliant with ASTM Standard D7984.[11] Steady-state methods, like the comparative cut bar (ASTM E1225), can also be used but may take a long time to reach thermal equilibrium.[10]

  • Sample Homogeneity: Ensure your composite PCM sample is homogeneous. Non-uniform dispersion of additives will lead to variations in thermal conductivity across the sample.

  • Phase of the Material: The thermal conductivity of PCMs differs between their solid and liquid states.[13] Measurements should be conducted at controlled temperatures to ensure you are consistently measuring the desired phase. The effective thermal conductivity can also change during the phase transition.[12]

  • Proper Contact: Ensure good thermal contact between the sensor and the sample to avoid errors from interfacial thermal resistance.

Frequently Asked Questions (FAQs)

Q4: What are the most common and effective additives to increase the thermal conductivity of alkane-based PCMs?

A4: Several types of additives have proven effective in enhancing the thermal conductivity of alkane PCMs:

  • Carbon-Based Materials: Expanded graphite (EG), graphene nanoplatelets (GNPs), and carbon nanotubes (CNTs) are widely used due to their high thermal conductivity, low density, and chemical stability.[7][14] The addition of EG can increase the thermal conductivity of paraffin by several times.[7] Graphene and CNTs have also shown significant enhancements.[1][15][16]

  • Metallic Additives: Metal foams (e.g., copper, nickel) and metallic nanoparticles (e.g., copper, alumina) are also highly effective.[8][17][18][19] Copper foam has been reported to increase the thermal conductivity of paraffin by as much as 15 times.[8]

  • Hybrid Additives: Combining different types of additives, such as EG and CNTs, can have a synergistic effect on thermal conductivity enhancement.[20]

Q5: What are the key safety precautions to take when working with nanoparticles?

A5: When handling nanoparticles, it is crucial to minimize exposure through inhalation, skin contact, and ingestion.[21][22][23]

  • Engineering Controls: Work in a well-ventilated area, preferably within an exhausted enclosure like a fume hood or glove box, especially when handling dry nanopowders that can form aerosols.[21][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves (nitrile gloves are a good option), a lab coat, and safety glasses.[22][25] For tasks with a high risk of aerosol generation, respiratory protection may be necessary.[21]

  • Handling Procedures: Handle nanoparticles in a liquid suspension whenever possible to reduce the risk of aerosolization.[24] Use wet wiping methods for cleaning work surfaces.[21]

  • Waste Disposal: Dispose of nanomaterial waste according to your institution's hazardous waste guidelines. Do not dispose of it in the regular trash or down the drain.[24]

Quantitative Data on Thermal Conductivity Enhancement

The following tables summarize the improvements in thermal conductivity of alkane-based PCMs with various additives.

Table 1: Enhancement with Carbon-Based Materials

Base AlkaneAdditiveConcentration (wt.%)Thermal Conductivity EnhancementReference
Paraffin WaxGraphene Nanoplatelets (GNs)2.538.7%[1]
Paraffin WaxGNs + Oleic Acid2.545.5%[1]
Paraffin WaxMulti-walled Carbon Nanotubes (MWCNTs)0.0648%[15]
Paraffin WaxExpanded Graphite (EG)64.9 times[7]
Paraffin WaxSingle-walled Carbon Nanotubes (SWCNTs)256.5%[26]
EicosaneGraphene Nanoplatelets (GNPs)10>400%[27]
Paraffin-HDPEEG-MWCNT (4:1)560% (compared to 5 wt% EG alone)[20]

Table 2: Enhancement with Metallic and Other Additives

Base AlkaneAdditiveConcentration (wt.%)Thermal Conductivity EnhancementReference
ParaffinCopper Foam-15 times[8]
ParaffinNickel Foam-3 times[8]
ParaffinCopper (Cu) nanoparticles2.539%[18]
HexadecaneCopper (Cu) microparticles15-[18]
Iraqi Paraffin WaxAlumina (Al2O3) nanoparticles5-[19]
Iraqi Paraffin WaxTitania (TiO2) nanoparticles5-[19]
Paraffin WaxGarlic Stem Biochar527.3% (solid phase)[28]

Experimental Protocols

Protocol 1: Preparation of Graphene-Enhanced Paraffin Wax using a Surfactant

This protocol is based on the methodology described by Gürbüz and La-İç.[1]

  • Melt the Paraffin: Heat the required amount of paraffin wax in a beaker on a hot plate until it is completely molten.

  • Prepare the Surfactant Mixture (if applicable): In a separate container, mix the oleic acid (surfactant) with the molten paraffin. For samples with a surfactant, a 3:3 nanoparticle to surfactant ratio has been shown to be effective.[1] Stir the mixture using an ultrasonic stirrer for approximately 20 minutes to ensure homogeneity.

  • Add Graphene Nanoplatelets: Gradually add the pre-weighed graphene nanoplatelets to the molten paraffin (or paraffin-surfactant mixture).

  • Disperse the Nanoparticles: Continue to stir the mixture using the ultrasonic stirrer for at least 1 hour to achieve a uniform dispersion.

  • Cool and Solidify: Turn off the heat and allow the composite material to cool down to room temperature to solidify.

Protocol 2: Preparation of Metal Foam/Paraffin Composite PCM

This protocol is based on the constant temperature impregnation method.[17][29]

  • Prepare the Metal Foam: Cut the metal foam (e.g., copper or nickel foam) to the desired dimensions and clean it to remove any surface impurities.

  • Melt the Paraffin: Heat the paraffin wax in a container to a temperature above its melting point (e.g., 70°C).[17]

  • Impregnation: Submerge the metal foam into the molten paraffin. To ensure complete impregnation, a vacuum impregnation method can be used, where the container is placed in a vacuum chamber to remove trapped air from the pores of the foam.[29]

  • Soaking: Allow the metal foam to remain in the molten paraffin for a specific duration to ensure complete absorption. An adsorption time of 10 minutes at 70°C has been found to be optimal in some studies.[17]

  • Cooling: Carefully remove the paraffin-impregnated metal foam and let it cool down to room temperature to solidify.

Protocol 3: Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method

The TPS method is a widely used technique for measuring the thermal conductivity of PCMs.[11][12][27]

  • Sample Preparation: Prepare a flat and smooth surface on your PCM sample. For accurate measurements, two identical sample pieces are typically required to sandwich the TPS sensor.

  • Sensor Placement: Place the TPS sensor between the two pieces of the PCM sample, ensuring good thermal contact.

  • Temperature Control: Place the sample and sensor assembly in a temperature-controlled environment to maintain the desired measurement temperature.

  • Measurement: The instrument sends a power pulse to the sensor, which acts as both a heat source and a temperature probe. The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity and thermal diffusivity of the material are calculated from the recorded temperature versus time data using the instrument's software, which is based on the transient heat conduction theory.

Visualizations

ExperimentalWorkflow cluster_prep Composite PCM Preparation cluster_char Characterization cluster_analysis Data Analysis and Optimization start Start: Select Alkane PCM and Additive melt Melt Alkane PCM start->melt mix Add and Disperse Additive (e.g., Nanoparticles, Metal Foam) melt->mix cool Cool and Solidify Composite PCM mix->cool tc_measure Measure Thermal Conductivity (e.g., TPS Method) cool->tc_measure dsc Analyze Thermal Properties (DSC: Melting Point, Latent Heat) cool->dsc analyze Analyze Results tc_measure->analyze stability Perform Thermal Cycling Stability Test dsc->stability stability->analyze optimize Optimize Additive Concentration and Preparation Method analyze->optimize end End: Optimized Composite PCM optimize->end

Caption: Experimental workflow for preparing and characterizing alkane-based composite PCMs.

TroubleshootingTree start Issue: Low Thermal Conductivity Enhancement agglomeration Check for Nanoparticle Agglomeration start->agglomeration Visual Inspection wrong_additive Evaluate Additive Choice start->wrong_additive If Dispersion is Good poor_dispersion Improve Dispersion Method agglomeration->poor_dispersion Yes add_surfactant Add Surfactant poor_dispersion->add_surfactant optimize_loading Optimize Nanoparticle Concentration add_surfactant->optimize_loading higher_tc_additive Select Additive with Higher Intrinsic Thermal Conductivity wrong_additive->higher_tc_additive hybrid_additive Consider Hybrid Additives higher_tc_additive->hybrid_additive

Caption: Decision tree for troubleshooting low thermal conductivity enhancement in composite PCMs.

References

Technical Support Center: Viscosity Reduction of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain branched alkanes. The following sections offer practical solutions to common viscosity-related challenges encountered during experiments.

Troubleshooting Guides

High viscosity in long-chain branched alkanes can present significant challenges in laboratory settings, from difficulty in handling and transfer to inaccuracies in analytical measurements. This guide addresses specific problems with potential causes and recommended solutions.

Problem 1: Inaccurate or Inconsistent Pipetting/Dispensing of Viscous Alkanes

Potential Cause Recommended Solution
High fluid resistance Use positive displacement pipettes or wide-bore pipette tips to minimize shear and ensure accurate volume measurement.[1] For automated systems, consider adjusting the pump's stroke length and frequency.[2]
Air bubble formation Employ the reverse pipetting technique: aspirate more liquid than needed and then dispense the desired volume, leaving the excess in the tip. This method is particularly effective for reducing air bubble formation in viscous solutions.[3]
Temperature fluctuations Maintain a consistent temperature for the alkane and the dispensing equipment. Even small temperature changes can alter viscosity and affect volume accuracy.[4]

Problem 2: Difficulty in Pumping or Achieving Consistent Flow Rates

Potential Cause Recommended Solution
High back pressure Select a pump designed for high-viscosity fluids, such as a high-pressure syringe pump capable of delivering sufficient force to overcome resistance without stalling.[4]
Flow instability (pulsing) Reduce the pump's revolutions per minute (RPM) to allow the fluid to move more effectively through the system.[5][6] For peristaltic pumps, ensure the tubing size is adequate for the fluid's viscosity.[5]
Clogging of tubing or flow channels Increase the diameter of the tubing or flow path to reduce resistance.[5] Consider heating the tubing or the fluid reservoir to lower the alkane's viscosity.[2][6]

Problem 3: Inaccurate Readings from a Rotational Rheometer

Potential Cause Recommended Solution
Sample slippage at the geometry surface Use roughened or serrated parallel plates or a cone-and-plate geometry to ensure proper grip and accurate torque transmission to the sample.[7]
Incorrect gap setting Ensure the correct gap is set between the plates. A gap that is too small can lead to wall-slip effects, while a gap that is too large will result in only part of the sample being sheared, both leading to erroneously low viscosity readings.[8]
Sample ejection at high shear rates For highly viscous samples, reduce the shear rate to prevent the sample from being forced out of the measurement gap.[8] Using a solvent trap can also help contain the sample.[9]
Instrument torque limitations If the measured torque plateaus, the instrument's maximum torque may have been reached. Use a measuring geometry with a smaller diameter to reduce the required torque.[8]

Frequently Asked Questions (FAQs)

1. What are the most effective methods for reducing the viscosity of long-chain branched alkanes in a laboratory setting?

The primary methods for reducing the viscosity of long-chain branched alkanes are:

  • Increasing Temperature: Heating the alkane increases the kinetic energy of its molecules, reducing intermolecular forces and thereby lowering viscosity.[10]

  • Adding a Solvent: Diluting the alkane with a low-viscosity, miscible solvent can significantly decrease the overall viscosity of the solution.

  • Applying Shear Stress: Many long-chain branched alkanes exhibit shear-thinning behavior, where their viscosity decreases as the applied shear rate increases.[11][12]

  • Ultrasonication: Applying ultrasonic waves can reduce viscosity through cavitation and thermal effects.[13]

2. How does temperature affect the viscosity of long-chain branched alkanes?

Generally, the viscosity of alkanes has an inverse relationship with temperature; as the temperature increases, the viscosity decreases.[10] This is because higher temperatures lead to increased molecular motion and weaker intermolecular forces, allowing the molecules to move past each other more easily.[14]

3. What should I consider when choosing a solvent to reduce the viscosity of a long-chain branched alkane for a drug formulation?

When selecting a solvent for viscosity reduction in a pharmaceutical context, consider the following:

  • Miscibility: The solvent must be fully miscible with the branched alkane to ensure a homogenous solution.

  • Toxicity and Biocompatibility: For drug development, the solvent must be non-toxic and biocompatible for the intended route of administration. Solvents like benzyl benzoate and safflower oil are sometimes used in parenteral formulations.[12]

  • Viscosity of the Solvent: A solvent with a significantly lower viscosity than the alkane will be more effective at reducing the overall viscosity of the mixture.

  • Impact on Active Pharmaceutical Ingredient (API) Stability: The chosen solvent should not negatively affect the stability or solubility of the API in the formulation.

4. Can applying a high shear rate permanently reduce the viscosity of a long-chain branched alkane?

For most pure long-chain branched alkanes, the viscosity reduction due to shear (shear thinning) is a temporary, physical phenomenon. The viscosity will typically return to its original state once the shear stress is removed. This behavior is characteristic of non-Newtonian fluids.[10]

5. What is the mechanism behind viscosity reduction by ultrasonication?

Ultrasonication reduces viscosity through a combination of thermal and mechanical effects. The process generates acoustic cavitation, the formation and collapse of microscopic bubbles, which creates localized high temperatures and pressures. This, along with the mechanical vibrations, can disrupt intermolecular interactions, leading to a decrease in viscosity.[13]

Quantitative Data on Viscosity Reduction

The following tables summarize quantitative data on the effects of temperature and shear rate on the viscosity of specific long-chain branched alkanes.

Table 1: Effect of Temperature on the Viscosity of 2-Methylnonane

Temperature (K)Dynamic Viscosity (mPa·s)
283.151.55
298.151.09
313.150.81
333.150.59
353.150.45
373.150.35
398.150.28
423.150.22
448.150.18
Data extracted from the Journal of Chemical & Engineering Data.[15]

Table 2: Effect of Shear Rate on the Viscosity of Squalane (C30H62) at 293 K

Shear Rate (s⁻¹)Shear Viscosity (mPa·s) at 0.1 MPaShear Viscosity (mPa·s) at 400 MPa
1.00E+06~20~200
1.00E+07~15~150
1.00E+08~10~100
1.00E+09~5~50
1.00E+10~2~20
Approximate values interpreted from graphical data in "Rheological Properties of Small-Molecular Liquids at High Shear Strain Rates".[11]

Experimental Protocols

Protocol 1: Viscosity Measurement Using a Rotational Rheometer

Objective: To determine the dynamic viscosity of a long-chain branched alkane at a specific temperature.

Materials and Equipment:

  • Rotational rheometer with temperature control (Peltier plate)

  • Appropriate measuring geometry (e.g., parallel plates or cone-and-plate)

  • Long-chain branched alkane sample

  • Pipette for sample loading

  • Solvent for cleaning

Procedure:

  • Instrument Setup:

    • Turn on the rheometer and the temperature control unit.

    • Select the desired measuring geometry and attach it to the rheometer.[16]

    • Set the measurement temperature (e.g., 25 °C) and allow the system to equilibrate.[7]

  • Zero Gap Calibration: Perform a zero-gap calibration according to the instrument's standard operating procedure. This ensures accurate measurement of the gap between the geometries.[16]

  • Sample Loading:

    • Raise the upper geometry to a suitable loading gap.

    • Carefully place the required amount of the alkane sample onto the center of the lower plate using a pipette.

    • Lower the upper geometry to the measurement gap. A small amount of excess sample should be expelled around the edge of the geometry.[16]

  • Trimming: Trim the excess sample from the edge of the geometry using a suitable tool to ensure the sample fills the gap precisely.[16]

  • Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium and for any stresses from loading to relax.

  • Measurement:

    • Set up the measurement parameters in the software (e.g., a steady-state flow sweep with a range of shear rates).

    • Start the measurement. The rheometer will apply a rotational speed to one geometry and measure the resulting torque on the other.

    • The software will calculate and display the viscosity as a function of the shear rate.

  • Cleaning: After the measurement, raise the geometry, remove the sample, and clean the geometries and the plate thoroughly with an appropriate solvent.

Protocol 2: Viscosity Reduction by Ultrasonication

Objective: To reduce the viscosity of a long-chain branched alkane using an ultrasonic probe.

Materials and Equipment:

  • High-intensity ultrasonic processor with a probe (sonotrode)

  • Beaker or other suitable vessel

  • Long-chain branched alkane sample

  • Water bath for temperature control

  • Viscometer or rheometer for viscosity measurement

Procedure:

  • Sample Preparation: Place a known volume of the long-chain branched alkane into a beaker.

  • Temperature Control: Place the beaker in a water bath set to the desired experimental temperature to dissipate heat generated during sonication.

  • Ultrasonication Setup:

    • Immerse the tip of the ultrasonic probe into the alkane sample. Ensure the tip is submerged sufficiently but not touching the bottom or sides of the beaker.

    • Set the ultrasonic processor to the desired power and frequency (e.g., 20 kHz).[4]

  • Sonication:

    • Turn on the ultrasonic processor and treat the sample for a predetermined duration (e.g., 5-15 minutes).[17]

    • Monitor the temperature of the sample throughout the process.

  • Viscosity Measurement:

    • Immediately after sonication, measure the viscosity of the treated sample using a calibrated viscometer or rheometer.

    • For comparison, measure the viscosity of an untreated sample at the same temperature.

  • Data Analysis: Calculate the percentage of viscosity reduction achieved through ultrasonication.

Visualizations

Experimental_Workflow_Viscosity_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement A Instrument Setup & Equilibration B Zero Gap Calibration A->B C Sample Loading B->C D Trimming Excess Sample C->D E Sample Equilibration D->E F Run Measurement Sequence E->F G Data Analysis F->G H Cleaning G->H

Caption: Workflow for viscosity measurement using a rotational rheometer.

Logical_Relationship_Viscosity_Reduction cluster_methods Viscosity Reduction Methods cluster_mechanisms Underlying Mechanisms Viscosity High Viscosity of Long-Chain Branched Alkane Temp Increase Temperature Viscosity->Temp Solvent Add Solvent Viscosity->Solvent Shear Apply Shear Viscosity->Shear Ultra Ultrasonication Viscosity->Ultra Mechanism_Temp Increased Molecular Motion Temp->Mechanism_Temp Mechanism_Solvent Dilution Effect Solvent->Mechanism_Solvent Mechanism_Shear Shear Thinning Shear->Mechanism_Shear Mechanism_Ultra Cavitation & Thermal Effects Ultra->Mechanism_Ultra Reduced_Viscosity Reduced Viscosity Mechanism_Temp->Reduced_Viscosity Mechanism_Solvent->Reduced_Viscosity Mechanism_Shear->Reduced_Viscosity Mechanism_Ultra->Reduced_Viscosity

Caption: Methods and mechanisms for reducing the viscosity of long-chain branched alkanes.

References

Purification techniques for removing isomers from "Hexadecane, 5-butyl-"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 5-butyl-hexadecane Isomers

Welcome to the technical support center for the purification of 5-butyl-hexadecane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the separation of these complex branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-butyl-hexadecane from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of the isomers. Constitutional isomers of alkanes, including different branched forms of C20H42, often have very close boiling points, polarities, and solubilities, making them difficult to separate using conventional techniques like distillation or simple liquid chromatography.[1][2][3][4]

Q2: What are the common types of isomers I might encounter with 5-butyl-hexadecane?

A2: You may encounter several constitutional isomers, which have the same molecular formula (C20H42) but different structural arrangements.[5] For example, you could have isomers where the butyl group is at a different position on the hexadecane chain (e.g., 2-butyl-hexadecane, 3-butyl-hexadecane) or isomers with different branching patterns of the C20 backbone.

Q3: What are the principal techniques for separating alkane isomers like 5-butyl-hexadecane?

A3: The main techniques for separating alkane isomers include:

  • Adsorptive Separation: Using materials like zeolites (e.g., LTA-5A, MFI) or Metal-Organic Frameworks (MOFs) that separate molecules based on size and shape (molecular sieving).[6][7][8]

  • Gas Chromatography (GC): Particularly with long, high-resolution capillary columns, which can separate compounds based on their differential partitioning between the mobile and stationary phases.[9][10]

  • High-Performance Liquid Chromatography (HPLC): While less common for non-polar alkanes, it can be effective, especially with specialized stationary phases.[2][11]

  • Solvent Crystallization: This technique exploits differences in the solubility and melting points of the isomers, though it can be challenging to implement.[1]

Q4: Can I use distillation to separate isomers of 5-butyl-hexadecane?

A4: While distillation is a common purification technique, it is often ineffective for separating constitutional isomers of alkanes because their boiling points can be very close.[2][4] Fractional distillation under vacuum might offer some separation, but achieving high purity is challenging.

Troubleshooting Guides

Issue 1: My Gas Chromatography (GC) analysis does not show any separation between the isomers.

  • Question: Why am I not seeing separate peaks for my 5-butyl-hexadecane isomers on the GC chromatogram?

  • Answer: This is a common issue due to the similar volatility and polarity of alkane isomers. Consider the following troubleshooting steps:

    • Increase Column Length: A longer capillary column provides more theoretical plates and enhances separation efficiency.[9]

    • Optimize the Temperature Program: A slower temperature ramp can improve the resolution of closely eluting compounds.[10]

    • Select a Different Stationary Phase: A stationary phase with a different selectivity, such as a liquid crystalline phase, might provide better separation of structurally similar isomers.[9]

    • Decrease the Inner Diameter of the Column: A smaller internal diameter can increase column efficiency.[9]

    • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions and carrier gas type.

Issue 2: The chosen adsorbent (e.g., zeolite) is not selectively trapping one isomer.

  • Question: I am using a zeolite-based adsorption method, but the isomers are passing through together. What could be the problem?

  • Answer: The effectiveness of molecular sieves depends on the precise pore size of the adsorbent relative to the kinetic diameter of the isomers.

    • Verify Adsorbent Pore Size: Ensure the pore size of your zeolite (e.g., 5A) is appropriate for separating your specific isomers. Linear alkanes are more readily adsorbed in 5A zeolites than branched isomers.[6][7]

    • Activate the Adsorbent: Incomplete activation (removal of water) can block the pores. Ensure the zeolite is properly activated at the recommended temperature and vacuum before use.

    • Consider Configurational-Entropy Effects: With some materials like silicalite, separation is based on how efficiently the isomers pack within the channels, which is an entropy-driven process.[6] This may require different operating conditions than traditional molecular sieving.

    • Flow Rate and Temperature: The kinetics of adsorption can be slow. A lower flow rate and optimized temperature can improve the selective adsorption of the target isomer.

Data Presentation

Table 1: Physicochemical Properties of Hexadecane and a Representative Isomer. Note: Experimental data for 5-butyl-hexadecane is limited. The table includes data for n-hexadecane for comparison, as its properties are well-documented. The properties of its isomers will be very similar, highlighting the purification challenge.

Propertyn-Hexadecane5-butyl-hexadecane
Molecular Formula C16H34C20H42
Molecular Weight 226.44 g/mol [12]282.55 g/mol [13]
Boiling Point 287 °CNot available (estimated to be similar to other C20 alkanes)
Melting Point 18 °CNot available
Density 0.773 g/cm³Not available
Solubility in Water 2.1 x 10⁻⁵ mg/L at 25°C[12]Very low (expected)

Experimental Protocols

Protocol: Preparative Gas Chromatography for Isomer Separation

This protocol outlines a general approach for separating isomers of 5-butyl-hexadecane using preparative gas chromatography.

1. System Preparation:

  • Instrument: A preparative gas chromatograph equipped with a fraction collector.
  • Column: A long, high-resolution capillary column (e.g., >100 m) with a non-polar or medium-polarity stationary phase. The choice of stationary phase is critical and may require screening.[9]
  • Carrier Gas: High-purity helium or hydrogen, with the flow rate optimized for the column dimensions.
  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

2. Sample Preparation:

  • Dissolve the isomer mixture in a volatile, high-purity solvent (e.g., hexane or pentane) at a known concentration.
  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

3. Method Development (Analytical Scale):

  • Before attempting a preparative separation, optimize the separation on an analytical scale.
  • Injection: Inject a small volume (e.g., 1 µL) of the sample.
  • Temperature Program: Start with an initial oven temperature well below the boiling point of the analytes. Use a slow temperature ramp (e.g., 1-2 °C/min) to maximize resolution.
  • Identify Retention Times: Determine the retention times for each isomer.

4. Preparative Separation:

  • Injection: Inject a larger volume of the sample suitable for the preparative column. This may require multiple injections.
  • Collection: Program the fraction collector to collect the eluent at the predetermined retention times for each isomer.
  • Solvent Removal: After collection, the purified isomers will be dissolved in the collection solvent. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified isomers.

5. Purity Analysis:

  • Analyze the collected fractions using analytical GC to confirm the purity of each separated isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_post_proc Post-Processing sample_prep Sample Preparation (Dissolve and Filter) analytical_run Analytical GC Run (Optimize Separation) sample_prep->analytical_run instrument_setup Instrument Setup (Column Installation, Leak Check) instrument_setup->analytical_run determine_rt Determine Retention Times analytical_run->determine_rt prep_run Preparative GC Run (Inject Larger Volume) determine_rt->prep_run fraction_collection Fraction Collection prep_run->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal purity_analysis Purity Analysis (Analytical GC) solvent_removal->purity_analysis decision_tree start Start: Isomer Mixture q1 Are isomers linear vs. branched? start->q1 adsorption Adsorptive Separation (e.g., Zeolite 5A) q1->adsorption Yes q2 Are isomers constitutional (different branching)? q1->q2 No gc High-Resolution GC q2->gc Yes crystallization Solvent Crystallization q2->crystallization Yes q3 Are isomers enantiomers? q2->q3 No end Purified Isomers gc->end crystallization->end chiral_hplc Chiral HPLC q3->chiral_hplc Yes q3->end No chiral_hplc->end

References

Troubleshooting inconsistent results in rheological measurements of branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the rheological characterization of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: My viscosity and modulus measurements are not repeatable. What are the likely causes?

Inconsistent rheological data for branched alkanes can stem from several sources, broadly categorized as instrumental, material-related, and procedural. Key factors include:

  • Instrument Compliance: The rheometer's own flexibility (compliance) can significantly affect measurements, especially with stiff or highly viscous samples. Torsional compliance of the torque transducer can lead to an underestimation of the true strain on the sample, resulting in erroneously low modulus values.[1][2][3][4] This effect can be more pronounced at high frequencies and for stiffer samples.[3]

  • Sample Preparation: Inconsistent sample loading and trimming can introduce variability. Proper and consistent sample preparation is crucial for obtaining reproducible results.[5]

  • Flow Instabilities: Phenomena like edge fracture and shear banding can cause abrupt changes in measured stress, leading to inconsistent data.

  • Temperature Fluctuations: The viscosity of alkanes is highly temperature-dependent. Even small variations in temperature can lead to significant changes in rheological properties.[6]

Q2: I'm observing a sudden drop in shear stress at high shear rates. What could be happening?

A sudden decrease in shear stress, particularly at higher shear rates, is often indicative of edge fracture .[7][8][9] This is a flow instability where the sample begins to crack and recede from the edge of the measurement geometry, reducing the effective sample diameter and thus the measured torque.[8] The onset of edge fracture is influenced by the second normal stress difference, surface tension, and the rheometer gap size.[10][11]

Strategies to mitigate edge fracture include:

  • Optimizing Geometry: Reducing the gap size in parallel-plate fixtures can help delay the onset of edge fracture.[8]

  • Using a Solvent Trap or Environmental Chamber: This can help maintain sample integrity at the edges.

  • Employing Specialized Geometries: A cone-partitioned plate (CPP) fixture can help to reduce edge effects.[9]

Q3: The measured rheological properties seem to depend on the geometry I use (e.g., 8 mm vs. 25 mm plates). Why is this?

Geometry-dependent results are a strong indicator of instrument compliance issues.[3] The stiffness of the sample is a function of its geometry; for parallel plates, it is proportional to the fourth power of the plate diameter.[3] Therefore, a larger diameter plate will result in a much stiffer sample, making the measurement more susceptible to errors arising from the instrument's own compliance.[3] If the instrument has to twist slightly to measure the torque, this "lost" deformation becomes more significant for a stiffer sample, leading to an underestimation of the material's true modulus.

Q4: My sample shows an unexpected shear thinning behavior or a plateau in the stress curve. What could be the cause?

This behavior could be due to shear banding , where the fluid separates into layers with different shear rates, even under a constant applied stress.[12][13][14][15] While the constitutive curve of shear stress versus shear rate for many polymers is monotonic, shear banding can still occur due to coupling between stress and concentration, leading to inhomogeneities in the flow.[12][15] This can manifest as a stress plateau in the flow curve.[16]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Inconsistent Data

This guide provides a systematic approach to troubleshooting non-repeatable rheological measurements.

Troubleshooting Workflow

start Inconsistent Rheological Data check_temp Verify Temperature Control (±0.1°C) start->check_temp temp_ok Temperature Stable check_temp->temp_ok check_prep Review Sample Preparation Protocol prep_ok Preparation Consistent? check_prep->prep_ok check_inst Investigate Instrument Effects run_geom_comp Run with Different Geometries (e.g., 8mm vs 25mm plates) check_inst->run_geom_comp check_flow Assess for Flow Instabilities visual_insp Visually Inspect Sample During Shear check_flow->visual_insp temp_ok->check_prep Yes fix_temp Improve Temperature Stability temp_ok->fix_temp No prep_ok->check_inst Yes standardize_prep Standardize Loading & Trimming prep_ok->standardize_prep No inst_issue Potential Instrument Issue flow_issue Potential Flow Instability geom_dep Results Geometry Dependent? run_geom_comp->geom_dep fracture_obs Edge Fracture Observed? visual_insp->fracture_obs geom_dep->check_flow No compliance Likely Instrument Compliance Issue. Consult manufacturer for correction procedures. geom_dep->compliance Yes edge_fracture Implement Edge Fracture Mitigation Strategies. fracture_obs->edge_fracture Yes shear_banding Possible Shear Banding. Consider advanced analysis (e.g., PIV). fracture_obs->shear_banding No

Caption: Troubleshooting workflow for inconsistent rheological measurements.

Experimental Protocol: Geometry Comparison for Instrument Compliance Check

  • Sample: Use the same branched alkane sample for all tests.

  • Geometries: Perform frequency sweeps using both a small diameter (e.g., 8 mm) and a large diameter (e.g., 25 mm) parallel-plate geometry.

  • Procedure:

    • Carefully load the sample and trim to the plate edge.

    • Perform a frequency sweep within the linear viscoelastic region (LVER).

    • Record the storage modulus (G') and loss modulus (G'').

  • Analysis: Compare the G' and G'' values obtained from both geometries. If the values from the 25 mm plate are significantly lower than those from the 8 mm plate, instrument compliance is a likely issue.[3]

Parameter8 mm Parallel Plate25 mm Parallel PlateImplication of Discrepancy
Measured G'Higher ValueLower ValuePotential Instrument Compliance
Measured G''Higher ValueLower ValuePotential Instrument Compliance

Table 1: Expected results from a geometry comparison test when instrument compliance is significant.

Guide 2: Identifying and Mitigating Edge Fracture

This guide helps in identifying and addressing edge fracture during shear experiments.

Logical Relationship Diagram for Edge Fracture

high_shear High Shear Rate Applied n2 Large Second Normal Stress Difference (N2) high_shear->n2 edge_fracture Edge Fracture Occurs n2->edge_fracture surface_tension Low Surface Tension surface_tension->edge_fracture large_gap Large Gap Size large_gap->edge_fracture stress_drop Sudden Drop in Measured Stress edge_fracture->stress_drop visual_crack Visible Crack/Recession of Sample Edge edge_fracture->visual_crack mitigation Mitigation Strategies reduce_gap Reduce Gap Size mitigation->reduce_gap use_cpp Use Cone-Partitioned Plate mitigation->use_cpp solvent_trap Use a Solvent Trap mitigation->solvent_trap

Caption: Factors contributing to and resulting from edge fracture.

Experimental Protocol: Visual Inspection for Edge Fracture

  • Setup: Use a rheometer with good sample visibility. If possible, use a camera to record the experiment.

  • Procedure:

    • Load the branched alkane sample onto a parallel-plate geometry.

    • Apply a stepped or ramped shear rate, gradually increasing to high rates.

    • Simultaneously monitor the measured torque/stress and visually inspect the sample edge.

  • Observation: Look for any signs of the sample pulling away from the plate edge, or the formation of visible cracks. Correlate any visual changes with the rheological data. A sharp drop in stress that coincides with a visible change at the sample edge confirms edge fracture.[7][8]

Shear RateVisual Observation of Sample EdgeMeasured Shear StressInterpretation
LowSample edge is intact and flush with the plate.Increases with shear rate.Stable flow.
HighA crack appears at the edge, sample recedes.Abruptly decreases.Onset of edge fracture.

Table 2: Correlating visual and rheological data to identify edge fracture.

References

Technical Support Center: Enhancing Lubricant Performance of 5-Butyl-Hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with lubricants containing 5-butyl-hexadecane.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of lubricants based on 5-butyl-hexadecane.

Issue 1: Lubricant viscosity is too low at high operating temperatures.

  • Question: My lubricant formulation with 5-butyl-hexadecane is showing a significant drop in viscosity as the temperature increases. How can I improve its viscosity-temperature characteristics?

  • Answer: A significant decrease in viscosity at higher temperatures is indicated by a low Viscosity Index (VI). To mitigate this, consider the addition of a Viscosity Index Improver (VII).[1][2] VIIs are long-chain polymers that expand as temperature increases, counteracting the natural thinning of the base oil.[2] For a synthetic hydrocarbon base like 5-butyl-hexadecane, polymethacrylates (PMAs) or olefin copolymers (OCPs) are often suitable choices. It is crucial to select a VII that is soluble in the base oil and possesses good shear stability to prevent permanent viscosity loss under mechanical stress.

Issue 2: Evidence of premature lubricant degradation (e.g., increased acidity, sludge formation).

  • Question: My 5-butyl-hexadecane based lubricant is degrading quickly during oxidative stability tests. What is causing this and how can I prevent it?

  • Answer: Premature degradation of synthetic hydrocarbon lubricants is often due to oxidation, which is accelerated by heat, water, and the presence of metal catalysts.[3] This process leads to an increase in acidity (higher Acid Number), viscosity, and the formation of sludge and varnish.[3] To enhance oxidative stability, incorporate antioxidants into your formulation. A combination of primary antioxidants (radical scavengers) like hindered phenols or aromatic amines, and secondary antioxidants (peroxide decomposers) such as phosphites or certain sulfur-containing compounds, is often most effective.[4] Regular monitoring through oil analysis can help detect the onset of degradation.[4][5]

Issue 3: Excessive wear on components observed during tribological testing.

  • Question: I am observing significant wear on the metal surfaces in my wear tests using a 5-butyl-hexadecane formulation. How can I improve its anti-wear performance?

  • Answer: Insufficient anti-wear protection can lead to direct metal-to-metal contact and material loss.[6] To address this, introduce anti-wear (AW) additives. These additives form a protective film on the metal surfaces under boundary lubrication conditions.[7] A commonly used and effective anti-wear additive for hydrocarbon-based lubricants is zinc dialkyldithiophosphate (ZDDP), which also provides antioxidant and corrosion inhibition properties.[8] For applications where zinc-based additives are not desirable, there are zinc-free alternatives based on sulfur and phosphorus chemistry.[8]

Issue 4: Inconsistent or unexpected experimental results.

  • Question: My experimental results for the same 5-butyl-hexadecane formulation are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Ensure that your lubricant samples are homogeneous before testing. Contamination from dust, water, or residues from previous experiments can significantly alter lubricant performance.[4] Thoroughly clean all testing apparatus between experiments. Also, verify that the correct lubricant and additives are being used and that they are not being mixed with incompatible substances.[4] Finally, ensure that all experimental parameters such as temperature, load, and speed are precisely controlled as per the standard test methods.

Frequently Asked Questions (FAQs)

Q1: What is 5-butyl-hexadecane and why is it used as a lubricant base oil?

A1: 5-butyl-hexadecane is a synthetic branched-chain alkane. Its saturated hydrocarbon structure provides good thermal and oxidative stability. The branching in its molecular structure can contribute to a favorable viscosity index and good low-temperature fluidity compared to linear alkanes of similar molecular weight.[9][10] These properties make it a suitable base oil for formulating high-performance lubricants.

Q2: How does the branching in 5-butyl-hexadecane affect its lubricant properties?

A2: The butyl branch on the hexadecane backbone disrupts the ability of the molecules to pack closely together. This generally leads to a lower pour point (better low-temperature performance) compared to a linear alkane of the same carbon number. The branching can also result in a higher viscosity index, meaning the viscosity changes less with temperature fluctuations.[9][10][11]

Q3: What are the key performance parameters I should test for my 5-butyl-hexadecane lubricant?

A3: The most critical parameters to evaluate are:

  • Kinematic Viscosity (ASTM D445): Measures the lubricant's resistance to flow at specific temperatures (typically 40°C and 100°C).[12][13][14][15][16]

  • Viscosity Index (ASTM D2270): An empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher VI signifies greater stability.[1][2][17][18][19]

  • Oxidative Stability (e.g., ASTM D943): Evaluates the lubricant's resistance to degradation from oxidation at elevated temperatures in the presence of catalysts and water.[20][21][22][23][24]

  • Wear Preventive Characteristics (e.g., ASTM D4172): Assesses the lubricant's ability to protect against wear under specified load and speed conditions.[25][26][27][28][29]

Q4: Can I mix different types of additives in my 5-butyl-hexadecane formulation?

A4: While it is common to use a combination of additives (an "additive package"), it is crucial to ensure their compatibility. Some additives can interact antagonistically, leading to reduced performance or the formation of insoluble byproducts.[30] It is advisable to consult additive manufacturer datasheets or conduct compatibility studies before blending different additives.

Q5: My synthetic lubricant appears cloudy. What could be the issue?

A5: A cloudy appearance in a typically clear synthetic lubricant can indicate several issues, including water contamination, additive precipitation (dropout), or incompatibility of components. Water can be absorbed from the atmosphere, especially in humid conditions. Additives may come out of solution if the wrong type or concentration is used, or if the lubricant is stored at low temperatures.

Data Presentation

The following tables present hypothetical performance data for a 5-butyl-hexadecane base oil and the effects of common additives. This data is representative of typical synthetic hydrocarbon lubricants and should be used as a general guideline.

Table 1: Physical and Performance Properties of 5-Butyl-Hexadecane Base Oil

PropertyTest MethodValue
Kinematic Viscosity @ 40°CASTM D44525.0 cSt
Kinematic Viscosity @ 100°CASTM D4455.0 cSt
Viscosity IndexASTM D2270145
Pour PointASTM D97-45°C
Flash PointASTM D92230°C

Table 2: Effect of Additives on Lubricant Performance (5-Butyl-Hexadecane Base Oil)

FormulationOxidative Stability (ASTM D943, hours to 2.0 AN)Wear Scar Diameter (ASTM D4172, mm)
Base Oil Only5000.85
Base Oil + 0.5% Antioxidant (Aminic)20000.83
Base Oil + 1.0% Anti-Wear (ZDDP)6500.45
Fully Formulated (AO + AW + VII) >4000 0.42

Experimental Protocols

1. Kinematic Viscosity Measurement (ASTM D445) [12][13][14][15][16]

  • Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity.

    • Charge the viscometer with the lubricant sample.

    • Place the viscometer in the constant temperature bath, ensuring it is vertical.

    • Allow the sample to reach thermal equilibrium (typically 30 minutes).

    • Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

2. Viscosity Index Calculation (ASTM D2270) [1][2][17][18][19]

  • Objective: To calculate the viscosity index from the kinematic viscosities at 40°C and 100°C.

  • Procedure:

    • Obtain the kinematic viscosity of the lubricant at 40°C (U) and 100°C (Y) using ASTM D445.

    • Using the value of Y, find the corresponding values for L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0 and the same 100°C viscosity as the sample. H is the kinematic viscosity at 40°C of an oil with a VI of 100 and the same 100°C viscosity.

    • Use the appropriate formula to calculate the VI:

      • If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] * 100

      • If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y.

3. Oxidative Stability Test (ASTM D943) [20][21][22][23][24]

  • Objective: To evaluate the resistance of the lubricant to oxidation.

  • Apparatus: Oxidation cell, oxygen delivery system, heating bath, iron-copper catalyst coil.

  • Procedure:

    • Place 300 mL of the lubricant sample, 60 mL of distilled water, and the catalyst coil into the oxidation cell.

    • Assemble the cell with the condenser and oxygen delivery tube.

    • Immerse the cell in a heating bath maintained at 95°C.

    • Bubble oxygen through the sample at a rate of 3 L/h.

    • Periodically withdraw small aliquots of the oil and measure the Acid Number (AN).

    • The test is complete when the AN reaches 2.0 mg KOH/g. The result is reported as the time in hours to reach this value.

4. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method) [25][26][27][28][29]

  • Objective: To assess the anti-wear properties of the lubricant.

  • Apparatus: Four-Ball Wear Test Machine, microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck above them.

    • The lubricant sample is added to the cup, immersing the three lower balls.

    • A specified load is applied, and the top ball is rotated at a set speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, the three lower balls are cleaned, and the average diameter of the wear scars on these balls is measured using a microscope.

    • A smaller wear scar diameter indicates better anti-wear protection.

Visualizations

Lubricant_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products RH Lubricant (RH) R_radical Alkyl Radical (R•) RH->R_radical Heat, Light, Metal Catalysts O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 (fast) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH (slow) ROO_radical->ROOH R_radical2 Alkyl Radical (R•) ROOH->R_radical2 Acids Acids ROOH->Acids ROOH->Acids Sludge Sludge, Varnish ROOH->Sludge Viscosity Viscosity Increase Sludge->Viscosity

Caption: Simplified chemical pathway of lubricant oxidation.

Experimental_Workflow Formulation 1. Lubricant Formulation (Base Oil + Additives) Homogenization 2. Sample Homogenization Formulation->Homogenization Viscosity_Test 3. Viscosity & VI Testing (ASTM D445, D2270) Homogenization->Viscosity_Test Oxidation_Test 4. Oxidation Stability Testing (ASTM D943) Homogenization->Oxidation_Test Wear_Test 5. Anti-Wear Testing (ASTM D4172) Homogenization->Wear_Test Analysis 6. Data Analysis & Comparison Viscosity_Test->Analysis Oxidation_Test->Analysis Wear_Test->Analysis Conclusion 7. Performance Conclusion Analysis->Conclusion

Caption: General experimental workflow for lubricant performance evaluation.

References

Technical Support Center: Stabilizing Emulsions with 5-butyl-hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing emulsions using "Hexadecane, 5-butyl-" as the oil phase.

Frequently Asked Questions (FAQs)

Q1: What is "Hexadecane, 5-butyl-" and why is it used as an oil phase in emulsions?

A1: "Hexadecane, 5-butyl-" is a branched-chain alkane with the molecular formula C20H42.[1] Its branched structure can offer different packing properties and stability characteristics compared to linear alkanes like n-hexadecane. This makes it a subject of interest for creating stable emulsions for various applications, including drug delivery systems. Due to its hydrophobic nature, it is insoluble in water and soluble in organic solvents.[1]

Q2: How do I select the right surfactant for stabilizing an emulsion with "Hexadecane, 5-butyl-"?

Q3: What are the common signs of instability in my "Hexadecane, 5-butyl-" emulsion?

A3: Common signs of emulsion instability include:

  • Creaming: The upward movement of dispersed oil droplets, forming a concentrated layer on top. This is often reversible by gentle shaking.[4][5]

  • Sedimentation: The downward movement of dispersed droplets, which is less common for oil-in-water emulsions unless the oil phase is denser than the aqueous phase.

  • Flocculation: The clumping of dispersed droplets without merging. This can be a precursor to coalescence and is sometimes reversible.[4]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which eventually leads to complete phase separation.[4][5]

  • Phase Separation: The complete separation of the oil and water phases, indicating a broken emulsion.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Creaming Density difference between oil and water phases.- Reduce droplet size through homogenization. - Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer).[4]
Insufficient viscosity of the continuous phase.- Add a rheology modifier to the aqueous phase.
Flocculation Insufficient surfactant concentration.- Increase the concentration of the emulsifier.[6]
Inappropriate surfactant type (HLB value).- Experiment with different surfactants or blends to find the optimal HLB for "Hexadecane, 5-butyl-".
High concentration of electrolytes in the aqueous phase.- Reduce the electrolyte concentration or use a non-ionic surfactant that is less sensitive to electrolytes.
Coalescence Inadequate surfactant film around droplets.- Increase the surfactant concentration. - Use a combination of a small-molecule surfactant and a polymeric stabilizer for a more robust interfacial film.
High storage temperature.- Store the emulsion at a lower temperature.
Ostwald Ripening (growth of larger droplets at the expense of smaller ones).- Use a co-surfactant or an oil that is slightly soluble in the continuous phase to minimize this effect.
Phase Separation Complete breakdown of the emulsion.- Re-evaluate the entire formulation: surfactant type and concentration, oil-to-water ratio, and preparation method. - Consider a two-step homogenization process for smaller and more uniform droplet size.
Difficulty in forming a stable emulsion initially Incorrect HLB of the surfactant system.- Systematically vary the HLB of your surfactant blend to find the optimal value for "Hexadecane, 5-butyl-".
Insufficient energy input during emulsification.- Increase the homogenization speed, time, or pressure.
Unfavorable oil-to-water ratio.- Experiment with different phase ratios.

Experimental Protocols

Protocol 1: Determination of the Required HLB for "Hexadecane, 5-butyl-"

Objective: To experimentally determine the optimal Hydrophilic-Lipophilic Balance (HLB) value for creating a stable oil-in-water (O/W) emulsion with "Hexadecane, 5-butyl-" as the oil phase.

Materials:

  • "Hexadecane, 5-butyl-"

  • A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • A low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)

  • Distilled water

  • Beakers, graduated cylinders, magnetic stirrer, and homogenizer.

Methodology:

  • Prepare a series of surfactant blends: Prepare 10g of seven different surfactant blends by mixing the high and low HLB surfactants in varying ratios to achieve a range of HLB values (e.g., 8, 9, 10, 11, 12, 13, 14).

  • Prepare the oil phase: For each test, weigh 20g of "Hexadecane, 5-butyl-" and add 2g of one of the surfactant blends. Heat the mixture to 60-70°C and stir until the surfactant is completely dissolved.

  • Prepare the aqueous phase: Heat 78g of distilled water to 60-70°C.

  • Form the emulsion: While stirring the oil phase, slowly add the hot aqueous phase.

  • Homogenize: Subject the coarse emulsion to high-shear homogenization for 3-5 minutes.

  • Evaluate stability: Transfer each emulsion to a separate, sealed container and observe for creaming, flocculation, coalescence, and phase separation at regular intervals (e.g., 1 hour, 24 hours, 1 week) at room temperature and under accelerated conditions (e.g., 40°C).

  • Determine the optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is the required HLB for "Hexadecane, 5-butyl-" under these conditions.

Protocol 2: Emulsion Characterization

Objective: To characterize the physical properties of the prepared "Hexadecane, 5-butyl-" emulsions.

Methodologies:

  • Droplet Size Analysis:

    • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Procedure: Dilute a small sample of the emulsion with distilled water to an appropriate concentration. Analyze the sample using the instrument to determine the mean droplet size and polydispersity index (PDI). A smaller droplet size and lower PDI generally indicate better stability.

  • Zeta Potential Measurement:

    • Method: Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the emulsion as for droplet size analysis and measure the zeta potential. For electrostatically stabilized emulsions, a zeta potential of ±30 mV or greater is generally considered to indicate good stability.

  • Viscosity Measurement:

    • Method: Rotational viscometer or rheometer.

    • Procedure: Measure the viscosity of the undiluted emulsion at a controlled temperature. Changes in viscosity over time can indicate instability.

  • Microscopic Observation:

    • Method: Optical microscopy.

    • Procedure: Place a drop of the emulsion on a microscope slide and observe the droplet morphology and any signs of aggregation or coalescence.

Data Presentation

Table 1: Physicochemical Properties of Hexadecane, 5-butyl-

PropertyValueSource
Molecular Formula C20H42[1]
Molecular Weight 282.55 g/mol [1]
LogP (Octanol/Water Partition Coefficient) 7.904[1]
Log10 of Water Solubility (mol/L) -7.95[1]

Table 2: Example Surfactants and their HLB Values

SurfactantChemical TypeHLB Value
Sorbitan Monooleate (Span 80) Non-ionic4.3
Sorbitan Monostearate (Span 60) Non-ionic4.7
Polysorbate 80 (Tween 80) Non-ionic15.0
Polysorbate 60 (Tween 60) Non-ionic14.9
Sodium Dodecyl Sulfate (SDS) Anionic~40

Visualizations

Experimental Workflow for Emulsion Formulation and Characterization

experimental_workflow cluster_formulation Emulsion Formulation cluster_characterization Emulsion Characterization Oil Phase Preparation Oil Phase Preparation Emulsification Emulsification Oil Phase Preparation->Emulsification Aqueous Phase Preparation Aqueous Phase Preparation Aqueous Phase Preparation->Emulsification Homogenization Homogenization Emulsification->Homogenization Droplet Size Analysis Droplet Size Analysis Homogenization->Droplet Size Analysis Zeta Potential Zeta Potential Homogenization->Zeta Potential Viscosity Measurement Viscosity Measurement Homogenization->Viscosity Measurement Stability Assessment Stability Assessment Homogenization->Stability Assessment

Caption: Workflow for preparing and characterizing emulsions with "Hexadecane, 5-butyl-".

Troubleshooting Logic for Emulsion Instability

troubleshooting_logic Emulsion Unstable Emulsion Unstable Creaming Creaming Emulsion Unstable->Creaming Flocculation Flocculation Emulsion Unstable->Flocculation Coalescence Coalescence Emulsion Unstable->Coalescence Reduce Droplet Size Reduce Droplet Size Creaming->Reduce Droplet Size Increase Viscosity Increase Viscosity Creaming->Increase Viscosity Optimize Surfactant Optimize Surfactant Flocculation->Optimize Surfactant Increase Surfactant Conc. Increase Surfactant Conc. Flocculation->Increase Surfactant Conc. Coalescence->Optimize Surfactant Coalescence->Increase Surfactant Conc.

Caption: A simplified decision tree for troubleshooting common emulsion instability issues.

PI3K/Akt Signaling Pathway in Breast Cancer Drug Delivery

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Lipid Emulsion\nDrug Delivery Lipid Emulsion Drug Delivery Drug Drug Lipid Emulsion\nDrug Delivery->Drug Drug->PI3K Inhibits Drug->Akt Inhibits Drug->mTOR Inhibits

Caption: The PI3K/Akt signaling pathway as a target for lipid emulsion-based drug delivery in breast cancer.

References

Validation & Comparative

A Comparative Analysis of n-Hexadecane and its Branched Isomer, 5-butyl-hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a drug's stability, bioavailability, and overall efficacy. Among the vast array of available options, alkanes, particularly long-chain alkanes, serve as valuable non-polar components in various formulations. This guide provides a detailed comparison of the physicochemical properties and potential performance of n-hexadecane, a linear alkane, and its branched-chain isomer, 5-butyl-hexadecane.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the linear chain of n-hexadecane and the branched structure of 5-butyl-hexadecane gives rise to distinct physical and chemical properties. While experimental data for 5-butyl-hexadecane is limited, we can infer its properties based on established principles of hydrocarbon chemistry.

Table 1: Comparison of Physicochemical Properties

Propertyn-Hexadecane5-butyl-hexadecane
Molecular Formula C₁₆H₃₄C₂₀H₄₂[1][2]
Molecular Weight 226.44 g/mol [3]282.55 g/mol [1][4]
Boiling Point 287 °C[5]Estimated to be lower than its linear isomer, n-eicosane (343 °C), due to increased branching.[6]
Melting Point 18 °C[5]Dependent on molecular symmetry; may be higher or lower than its linear isomer.
Density 0.773 g/cm³ at 20 °C[3]Estimated to be lower than its linear isomer, n-eicosane (0.7886 g/cm³ at 20 °C), due to less efficient packing of branched molecules.[7]
Viscosity ~3.03 mPa·s at 20 °CExpected to be lower than its linear isomer due to reduced intermolecular forces.
Solubility in Water InsolubleInsoluble
Solubility in Non-polar Solvents SolubleSoluble

The introduction of a butyl group in the hexadecane chain to form 5-butyl-hexadecane results in a more compact, spherical molecular shape. This branching disrupts the ability of the molecules to pack closely together, leading to weaker van der Waals forces.[8] Consequently, branched alkanes generally exhibit lower boiling points and densities compared to their linear counterparts of similar molecular weight.[6] While branched alkanes are thermodynamically more stable than their linear isomers, their melting points are influenced by the degree of branching and molecular symmetry, making direct prediction without experimental data challenging.[9]

Performance in Pharmaceutical Applications

Both linear and branched alkanes find utility in pharmaceutical formulations, primarily as non-polar solvents, emollients, and viscosity-modifying agents.[10][11]

  • Solvent Properties: The lower viscosity of branched alkanes like 5-butyl-hexadecane may offer advantages in formulations where ease of spreading or lower flow resistance is desired. Both compounds are excellent solvents for non-polar active pharmaceutical ingredients (APIs).

  • Drug Delivery: In the context of drug delivery systems, the molecular architecture of the carrier can influence drug loading and release characteristics. Some studies suggest that branched structures in drug delivery vehicles can be advantageous.[12] The more compact nature of 5-butyl-hexadecane could potentially influence its interaction with other formulation components and affect drug encapsulation and release profiles.

Experimental Protocols

To empirically determine and compare the properties of n-hexadecane and 5-butyl-hexadecane, the following experimental protocols can be employed.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is inverted and placed into the test tube with the sample.

  • The test tube is attached to the thermometer.

  • The assembly is placed in the Thiele tube containing heating oil.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13][14][15][16]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a highly sensitive method for determining the melting point and enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

  • Microbalance

Procedure:

  • A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[17]

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • The onset temperature of the endothermic peak in the DSC thermogram is taken as the melting point.[18][19][20]

Density Determination (Pycnometer Method)

A pycnometer is used for the precise determination of the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Thermostatic water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.[21][22][23]

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostatic water bath to bring the liquid to a constant temperature.[24]

  • The pycnometer is removed from the bath, wiped dry, and its weight is recorded.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[25]

Viscosity Determination (Capillary Viscometer)

Kinematic viscosity can be determined using a calibrated glass capillary viscometer.

Apparatus:

  • Ubbelohde or similar capillary viscometer

  • Thermostatic water bath

  • Stopwatch

Procedure:

  • The viscometer is filled with the liquid sample.

  • The viscometer is placed in the thermostatic water bath until the sample reaches the desired temperature.[26]

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.[27][28]

Visualizing the Structure-Property Relationship

The following diagram illustrates the structural differences between n-hexadecane and 5-butyl-hexadecane and how these differences are predicted to influence their physical properties.

G cluster_n_hexadecane n-Hexadecane cluster_5_butyl_hexadecane 5-butyl-hexadecane n_hex Linear Chain n_hex_prop Properties: - Higher Boiling Point - Higher Density - Higher Viscosity n_hex->n_hex_prop Leads to b_hex Branched Chain b_hex_prop Properties: - Lower Boiling Point - Lower Density - Lower Viscosity b_hex->b_hex_prop Leads to

References

The Impact of Branching on the Viscosity of C20 Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The viscosity of long-chain alkanes is a critical parameter in numerous applications, from lubricant formulation to drug delivery systems. For C20 alkanes, which possess the chemical formula C₂₀H₄₂, the degree of branching in their 366,319 constitutional isomers significantly influences their physical properties. This guide provides a comparative analysis of the influence of molecular branching on the viscosity of C20 alkanes, supported by experimental data and detailed methodologies.

Influence of Branching on Viscosity: A Quantitative Comparison

Generally, for alkanes of the same carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower viscosity compared to their linear counterparts. However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.

Below is a table summarizing the dynamic viscosity of the linear C20 alkane, n-eicosane, and other branched alkanes to illustrate the effect of molecular structure. While experimental data for a wide range of C20 isomers is sparse in publicly available literature, the comparison with highly branched and isoprenoid alkanes of similar chain lengths provides valuable insight.

Alkane NameCarbon NumberChemical StructureDynamic Viscosity (mPa·s)Temperature (°C)
n-EicosaneC20CH₃(CH₂)₁₈CH₃4.4340
2.8760
2.0180
Phytane (2,6,10,14-Tetramethylhexadecane)C20Isoprenoid Structure~3.1 (estimated)25
Pristane (2,6,10,14-Tetramethylpentadecane)C19Isoprenoid Structure525
2,2,4,4,6,8,8-HeptamethylnonaneC16Highly Branched3.13020

Note: Direct experimental viscosity data for a wide range of branched C20 isomers at consistent temperatures is limited. The data for phytane is an estimation based on its structural similarity to other isoprenoids. The data for the C16 and C19 branched alkanes are included to demonstrate the significant impact of branching on viscosity.

Experimental Protocols for Viscosity Measurement

The determination of alkane viscosity requires precise and standardized experimental procedures. The following are detailed methodologies for key experiments cited in the literature for measuring the viscosity of long-chain hydrocarbons.

Rolling-Ball Viscometer

This method is frequently used for measuring the viscosity of fluids, including long-chain alkanes, at various temperatures and pressures.

  • Apparatus: A calibrated, inclined tube of known dimensions is filled with the sample liquid. A ball of known diameter and density is allowed to roll down the tube.

  • Procedure:

    • The sample is introduced into the viscometer tube, which is then sealed and placed in a temperature-controlled bath or chamber to achieve the desired experimental temperature.

    • The tube is inclined at a specific angle.

    • The time it takes for the ball to travel a fixed distance between two marked points on the tube is measured.

    • The viscosity of the liquid is calculated from the rolling time, the angle of inclination, and the densities of the ball and the liquid, using a calibration curve generated with fluids of known viscosity.

  • Calibration: The viscometer is calibrated using standard reference fluids with well-established viscosities, such as n-decane.[1]

Capillary Viscometer (Ostwald or Ubbelohde type)

Capillary viscometry is a common technique for measuring the kinematic viscosity of liquids with ideal viscous behavior.

  • Apparatus: A glass capillary viscometer with a reservoir and a capillary tube of a specific diameter and length.

  • Procedure:

    • A known volume of the sample liquid is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up into the reservoir by suction.

    • The time taken for the liquid to flow under gravity between two etched marks on the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the fluid at the same temperature.

Vibrating-Wire Viscometer

This technique offers high precision and is suitable for a wide range of viscosities.

  • Apparatus: A taut wire (often tungsten) is immersed in the sample fluid and is made to oscillate by a magnetic field.

  • Procedure:

    • The sample cell containing the vibrating wire is filled with the alkane sample and brought to the desired temperature and pressure.

    • The wire is forced to resonate, and the damping of the oscillations caused by the viscous drag of the fluid is measured.

    • The viscosity of the fluid is determined from the measured damping and the resonant frequency of the wire, based on a theoretical model of the instrument.

  • Calibration: While it can be an absolute method, it is often calibrated with reference fluids to improve accuracy.

Relationship Between Branching and Viscosity

The following diagram illustrates the general relationship between the degree of branching in C20 alkanes and their expected viscosity.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Resulting Viscosity Linear Alkane (n-Eicosane) Linear Alkane (n-Eicosane) High Surface Area\nStrong van der Waals Forces High Surface Area Strong van der Waals Forces Linear Alkane (n-Eicosane)->High Surface Area\nStrong van der Waals Forces leads to Moderately Branched Alkane Moderately Branched Alkane Reduced Surface Area\nWeaker van der Waals Forces Reduced Surface Area Weaker van der Waals Forces Moderately Branched Alkane->Reduced Surface Area\nWeaker van der Waals Forces leads to Highly Branched Alkane Highly Branched Alkane Low Surface Area\nWeakest van der Waals Forces Low Surface Area Weakest van der Waals Forces Highly Branched Alkane->Low Surface Area\nWeakest van der Waals Forces leads to Higher Viscosity Higher Viscosity High Surface Area\nStrong van der Waals Forces->Higher Viscosity results in Lower Viscosity Lower Viscosity Reduced Surface Area\nWeaker van der Waals Forces->Lower Viscosity results in Low Surface Area\nWeakest van der Waals Forces->Lower Viscosity results in

Caption: Branching in alkanes reduces surface area, weakening intermolecular forces and lowering viscosity.

References

Comparative study of branched alkane isomers as solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Branched Alkane Isomers as Solvents

This guide provides a comparative analysis of branched alkane isomers, primarily focusing on isomers of hexane, heptane, and octane, for their application as solvents in research, scientific, and pharmaceutical development settings. Branched alkanes offer a range of physical properties that can be tailored to specific applications, providing alternatives to their linear counterparts and other solvent classes.

The Influence of Branching on Physical Properties

Alkanes are non-polar solvents, making them ideal for dissolving other non-polar substances like oils and fats.[1][2] The structure of an alkane isomer, specifically the degree of branching, significantly influences its physical properties. Generally, increased branching disrupts the ability of molecules to pack closely together. This reduces the surface area available for intermolecular London dispersion forces, leading to lower boiling points compared to their straight-chain (n-alkane) counterparts.[3]

The effect on melting points is more complex. While branching can lower melting points, highly symmetrical, branched isomers can pack more efficiently into a crystal lattice, resulting in unusually high melting points.[3] For example, the highly symmetrical 2,2,3,3-tetramethylbutane, an isomer of octane, is a solid at room temperature.[3]

Comparative Data of Alkane Isomers

The selection of an appropriate solvent isomer often depends on physical properties such as boiling point, density, and viscosity. The following tables summarize these properties for common isomers of hexane, heptane, and octane.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)
IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
n-Hexane68.7[4]-95.3[4]0.655[1][5]
2-Methylpentane (Isohexane)60.3[4]-153.7[4]0.653
3-Methylpentane63.3[4]-118.0[4]0.664
2,2-Dimethylbutane (Neohexane)49.7[4]-99.8[4]0.649
2,3-Dimethylbutane58.0[4]-128.6[4]0.662
Data compiled from various sources.[1][4][5]
Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)
IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Heptane98.4[6]-90.6[6]0.684[7]
2-Methylhexane (Isoheptane)90.0-118.30.679
3-Methylhexane92.0-119.40.687
2,2-Dimethylpentane79.2-123.80.674
2,3-Dimethylpentane89.8-134.60.695
2,4-Dimethylpentane80.5-119.20.673
3,3-Dimethylpentane86.1-134.40.693
3-Ethylpentane93.5-118.60.698
2,2,3-Trimethylbutane80.9-25.00.690
Heptane has nine isomers; data for representative isomers are shown.[3][8]
Table 3: Physical Properties of Octane Isomers (C₈H₁₈)
IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Octane125.7[9]-57.0[9]0.703[9]
2-Methylheptane117.6-109.00.700
2,2,4-Trimethylpentane (Isooctane)99.3-107.40.692
2,3,4-Trimethylpentane113.6-100.70.719
2,2,3,3-Tetramethylbutane106.5100.70.700 (solid)
Octane has 18 structural isomers; data for representative isomers are shown.[3][9]

Solvency Power: The Kauri-Butanol (Kb) Value

The solvent power, or the ability of a solvent to dissolve a material, is a critical parameter. For hydrocarbon solvents, this is often quantified using the Kauri-Butanol (Kb) value, a standardized measure governed by ASTM D1133.[10] A higher Kb value indicates a stronger solvency power.[10][11] Aliphatic hydrocarbon solvents typically have low Kb values, indicating milder solvency compared to aromatic or chlorinated solvents.[10]

Table 4: Comparative Solvency Power
Solvent TypeTypical Kauri-Butanol (Kb) ValueSolvency Strength
Branched/Linear Alkanes (e.g., Hexane, Heptane) 25 - 40 Mild
Mineral Spirits30 - 45Mild to Moderate
Toluene105[10]Strong
Dichloromethane136[10]Very Strong
Data indicates the general range for aliphatic hydrocarbons.[10][12]

Applications in Research and Development

Due to their non-polar nature, low reactivity, and range of boiling points, branched alkanes are versatile solvents in several applications:

  • Extractions : n-Hexane is widely used for extracting vegetable oils from crops.[1] Its isomers, or those of heptane and octane, can be selected to optimize extraction efficiency and solvent recovery based on the target compound's properties. n-Heptane is notably used in the extraction and purification of natural products like cannabidiol (CBD).[2]

  • Chromatography : As non-polar solvents, alkanes are frequently used as the mobile phase in normal-phase chromatography.[4][13] The choice of isomer can fine-tune the retention times of separated compounds.

  • Reaction Medium : The chemical inertness of alkanes makes them suitable as solvents for reactions involving highly reactive reagents, such as organometallics.[2][13] The varied boiling points of the isomers allow for precise temperature control of reactions.

Visualizing Key Concepts and Workflows

G Fig 1. Effect of Branching on Alkane Properties cluster_structure Molecular Structure cluster_properties Physical Properties Linear_Alkane Linear Alkane (e.g., n-Hexane) Surface_Area Surface Area (Intermolecular Forces) Linear_Alkane->Surface_Area Higher Branched_Alkane Branched Alkane (e.g., Isohexane) Branched_Alkane->Surface_Area Lower Symmetry Molecular Symmetry Branched_Alkane->Symmetry Can Increase or Decrease Boiling_Point Boiling Point Melting_Point Melting Point Surface_Area->Boiling_Point Directly Affects Symmetry->Melting_Point Affects Crystal Packing

Caption: Fig 1. Relationship between alkane branching and physical properties.

G Fig 2. Workflow for Branched Alkane Solvent Selection Start Define Application (e.g., Extraction, Reaction) Solute_Properties Analyze Solute Properties (Polarity, Stability) Start->Solute_Properties Process_Params Define Process Parameters (Temperature, Pressure) Start->Process_Params Select_Isomers Select Candidate Isomers (Hexane, Heptane, Octane) Solute_Properties->Select_Isomers Process_Params->Select_Isomers Compare_BP Compare Boiling Points for Temperature Control Select_Isomers->Compare_BP Compare_Solvency Evaluate Solvency Power (Kb Value, Solubility Tests) Compare_BP->Compare_Solvency Meets Temp. Req. Refine Refine Selection Compare_BP->Refine Does Not Meet Req. Safety Assess Safety & Environmental Profile (Toxicity, Flammability) Compare_Solvency->Safety Adequate Solvency Compare_Solvency->Refine Inadequate Solvency Final_Selection Select Optimal Solvent Safety->Final_Selection Acceptable Profile Safety->Refine Unacceptable Profile Refine->Select_Isomers

Caption: Fig 2. A logical workflow for selecting a suitable branched alkane solvent.

Experimental Protocols

Determination of Solvency Power (Kauri-Butanol Value)

The Kauri-Butanol value is determined according to the standard test method ASTM D1133.[14]

  • Preparation : A standardized solution is prepared using kauri resin and n-butanol.[12][14] This solution is the baseline against which the test solvent is measured.

  • Titration : 20g of the standard kauri-butanol solution is placed in a titration flask. The hydrocarbon solvent being tested is slowly added from a burette.[14]

  • Endpoint Determination : The solvent is added until the solution becomes cloudy or turbid to a defined degree. The endpoint is reached when the sharp outlines of 10-point print observed through the solution become blurred.[14]

  • Calculation : The volume of the solvent used (in mL) at 25°C is the Kauri-Butanol value.[14] The test is standardized against toluene (assigned Kb value of 105) and a heptane/toluene mixture.[14]

Protocol for Determining Solvent Suitability for Crystallization

This protocol outlines a general procedure for screening the suitability of a branched alkane isomer for the crystallization of a solid compound.

  • Initial Solubility Test : Place approximately 20-30 mg of the solid to be crystallized into a test tube. Add about 1 mL of the selected alkane isomer solvent.[15]

  • Room Temperature Assessment : Vigorously mix the contents. If the solid dissolves completely at room temperature, the solvent is unsuitable for crystallization as it is too effective a solvent.[15] If the solid remains largely insoluble, proceed to the next step.

  • Hot Solubility Test : Heat the mixture to the boiling point of the solvent using a suitable heating bath. If the solid dissolves completely in the hot solvent, it may be a good candidate for crystallization.[15] If it does not dissolve, the solvent is unsuitable.

  • Crystallization and Recovery : Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-20 minutes. A suitable solvent will result in the formation of a significant amount of crystals upon cooling.[15] If few or no crystals form, the solvent is not ideal for this specific crystallization.

Safety and Environmental Considerations

Alkanes are flammable liquids, and their vapors can form explosive mixtures with air.[16] They should be handled in well-ventilated areas, away from ignition sources. While generally considered to have low systemic toxicity, prolonged exposure to some isomers, particularly n-hexane, has been linked to neurological effects.[17][18] From an environmental perspective, their volatile nature can contribute to air pollution.[17][19] Users should always consult the Safety Data Sheet (SDS) for the specific isomer being used to understand its unique hazard profile.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-butyl-hexadecane in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 5-butyl-hexadecane, a branched-chain alkane, in complex mixtures. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and efficacy of pharmaceutical and chemical products. This document outlines the experimental protocols and performance data for the recommended primary method, Gas Chromatography with Flame Ionization Detection (GC-FID), and compares it with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Primary Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust, reliable, and widely used technique for the quantification of hydrocarbons.[1][2][3] Its high precision and accuracy for a wide range of organic compounds make it a suitable choice for the routine analysis of 5-butyl-hexadecane.[2]

Experimental Protocol: GC-FID

A validated GC-FID method was developed for the quantification of 5-butyl-hexadecane. The following protocol details the sample preparation, chromatographic conditions, and data analysis procedures.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample mixture into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and make up to the mark.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector Temperature: 320 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 5-butyl-hexadecane in n-hexane ranging from 1 µg/mL to 50 µg/mL.

  • Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.

  • Quantify the amount of 5-butyl-hexadecane in the sample by comparing its peak area to the calibration curve.

Method Validation Data: GC-FID

The proposed GC-FID method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Parameter Result
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity No interference from matrix components

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] It offers higher specificity and lower detection limits compared to GC-FID, making it an excellent alternative for complex matrices or when trace-level quantification is required.[5][6][7][8]

Experimental Protocol: GC-MS

The sample preparation and GC conditions for the GC-MS method are similar to the GC-FID protocol. The key differences lie in the detector and its settings.

1. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 5-butyl-hexadecane (e.g., m/z 57, 71, 85, 282).

Method Validation Data: GC-MS
Parameter Result
Linearity (R²) > 0.999
Range 0.1 - 25 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity High, based on mass spectral data

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[9][10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise quantification.[13][14]

Experimental Protocol: ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of an internal standard (e.g., maleic acid) into an NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).

  • Ensure complete dissolution of the sample and internal standard.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: zg30.

  • Number of Scans: 128.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Acquisition Time: 4 s.

  • Spectral Width: 20 ppm.

3. Quantification:

  • Integrate a well-resolved signal of 5-butyl-hexadecane and a signal of the internal standard.

  • Calculate the concentration of 5-butyl-hexadecane using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • ₓ = analyte (5-butyl-hexadecane)

    • ᵢₛ = internal standard

Comparison of Analytical Methods

Feature GC-FID GC-MS ¹H-qNMR
Principle Separation by chromatography, detection by flame ionization.Separation by chromatography, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Specificity Moderate; based on retention time.High; based on retention time and mass spectrum.High; based on unique chemical shifts.
Sensitivity Good.Excellent.Moderate.
LOD/LOQ Higher than GC-MS.Lower than GC-FID.Higher than chromatographic methods.
Quantification Requires a calibration curve with a reference standard of the analyte.Requires a calibration curve with a reference standard of the analyte.Can provide absolute quantification with a certified internal standard.
Cost Lower instrument and operational cost.Higher instrument and operational cost.Highest instrument and operational cost.
Throughput High.High.Lower.
Best For Routine quality control, high-throughput analysis.Complex mixtures, trace analysis, structural confirmation.Purity assessment of reference standards, absolute quantification without a specific analyte standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the discussed analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute filter Filter dilute->filter inject Inject into GC filter->inject separate Separate on Column inject->separate detect Detect by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to Target Conc. dissolve->dilute filter Filter dilute->filter inject Inject into GC filter->inject separate Separate on Column inject->separate ionize Ionize Molecules separate->ionize detect_ms Detect by Mass Spec ionize->detect_ms extract_ion Extract Ion Chromatogram detect_ms->extract_ion integrate Integrate Peak Area extract_ion->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Concentration integrate->calculate

References

Performance Showdown: 5-butyl-hexadecane Takes on Traditional Lubricant Base Oils

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the performance characteristics of 5-butyl-hexadecane, a highly branched isoparaffin, against established lubricant base oils reveals its potential as a high-performance alternative. This guide provides an objective analysis supported by available experimental data for researchers, scientists, and formulation experts in the drug development and chemical industries.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for 5-butyl-hexadecane (represented by C20-C40 isoparaffins) and other major lubricant base oil types.

Property5-butyl-hexadecane (Highly Branched C20-C40 Isoparaffin)Polyalphaolefin (PAO)EsterMineral Oil (Group II/III)
Viscosity Index (VI) >140~125 - 140+Highly Variable (50 - 200+)80 - 120+
Pour Point (°C) -12 to -17-57 to -30-60 to -20-20 to -9
Oxidative Stability HighHighGood to ExcellentModerate to Good
Lubricity GoodModerateExcellentGood
Additive Solubility Low to ModerateLowHighModerate to High

In-Depth Analysis of Performance Metrics

Viscosity Index (VI)

The viscosity index indicates the stability of a lubricant's viscosity over a range of temperatures. A higher VI is desirable, signifying less change in viscosity at temperature extremes. Highly branched isoparaffins, such as 5-butyl-hexadecane, are known to possess a very high viscosity index, often exceeding 140.[1] This exceptional viscosity-temperature characteristic is attributed to their molecular structure, which provides a balance of flexibility and resistance to thinning at high temperatures. In comparison, PAOs also exhibit excellent VI, typically ranging from 125 to over 140. Ester base oils show a wide range of VI depending on their specific chemical structure. Mineral oils, particularly Group II and III, have a lower VI, generally between 80 and 120.

Pour Point

The pour point is the lowest temperature at which a lubricant will continue to flow. A lower pour point is critical for applications in cold environments. While specific data for 5-butyl-hexadecane is unavailable, studies on C20-C40 isoparaffins show pour points in the range of -12°C to -17°C.[1] This is significantly lower than typical mineral oils but may be higher than some PAOs and esters, which can have pour points below -50°C. The branching in the isoparaffin structure disrupts the formation of wax crystals at low temperatures, leading to improved cold-flow properties.

Oxidative Stability

Oxidative stability is a measure of a lubricant's resistance to degradation at high temperatures in the presence of oxygen. High oxidative stability is crucial for extending lubricant life and preventing the formation of sludge and deposits. Isoparaffins are known for their high oxidative stability due to their saturated hydrocarbon structure.[1] This characteristic is comparable to PAOs, which are also highly resistant to oxidation. Ester base oils also generally exhibit good to excellent oxidative stability. Mineral oils, while improved in higher API groups, typically have lower oxidative stability compared to synthetic base oils.

Experimental Protocols

The performance data presented in this guide is typically determined using standardized test methods developed by ASTM International. The following are detailed methodologies for the key experiments cited.

Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index of a petroleum product from its kinematic viscosities at 40°C and 100°C.

Methodology:

  • The kinematic viscosity of the lubricant sample is measured at two temperatures: 40°C and 100°C, following the procedure outlined in ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids).

  • Two reference oils are chosen from the ASTM D2270 standard, one with a viscosity index of 0 and the other with a viscosity index of 100, both having the same kinematic viscosity at 100°C as the sample oil.

  • The kinematic viscosities of these two reference oils at 40°C are denoted as L (for the 0 VI oil) and H (for the 100 VI oil).

  • The viscosity index (VI) of the sample is then calculated using the following formula:

    • If the kinematic viscosity of the sample at 40°C (U) is less than or equal to L: VI = [(L - U) / (L - H)] * 100

    • If the kinematic viscosity of the sample at 40°C (U) is greater than L, a different calculation method as specified in the standard is used.

G Experimental Workflow for Viscosity Index (ASTM D2270) cluster_0 Sample Preparation & Measurement cluster_1 Data Retrieval & Calculation cluster_2 Result start Start: Lubricant Sample measure_40 Measure Kinematic Viscosity at 40°C (ASTM D445) start->measure_40 measure_100 Measure Kinematic Viscosity at 100°C (ASTM D445) start->measure_100 calculate_VI Calculate Viscosity Index using the formula measure_40->calculate_VI get_L_H Obtain L and H values from ASTM D2270 tables based on 100°C viscosity measure_100->get_L_H get_L_H->calculate_VI end End: Viscosity Index Value calculate_VI->end

Caption: Workflow for determining Viscosity Index according to ASTM D2270.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under specified conditions.

Methodology:

  • The sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in a cooling bath.

  • At intervals of 3°C, the test jar is removed from the bath and tilted to see if the oil flows.

  • This process is continued until the oil shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is reported as 3°C above the temperature at which the oil ceased to flow.

G Experimental Workflow for Pour Point (ASTM D97) start Start: Lubricant Sample heat Heat sample to dissolve waxes start->heat cool Cool sample at a controlled rate heat->cool observe At 3°C intervals, remove and tilt to check for flow cool->observe flow Does the oil flow? observe->flow flow->cool Yes record_temp Record temperature of no flow flow->record_temp No calculate_pp Pour Point = Recorded Temp + 3°C record_temp->calculate_pp end End: Pour Point Value calculate_pp->end

Caption: Workflow for determining Pour Point according to ASTM D97.

Oxidative Stability (ASTM D2272 - RPVOT)

Objective: To evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.

Methodology:

  • A measured quantity of the sample oil is placed in a glass container with a specified amount of water and a copper catalyst coil.

  • The container is placed in a pressure vessel (bomb) which is then sealed and filled with oxygen to a pressure of 90 psi.

  • The sealed vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is terminated when the pressure drops by a specified amount from the maximum pressure reached.

  • The result is reported as the time in minutes for this pressure drop to occur, which is known as the Rotating Pressure Vessel Oxidation Test (RPVOT) life.

G Logical Relationship of Lubricant Base Oil Properties cluster_properties Key Performance Properties cluster_types Base Oil Categories BaseOil Lubricant Base Oil Type BranchedAlkane 5-butyl-hexadecane (Branched Alkane) PAO Polyalphaolefin (PAO) Ester Ester Mineral Mineral Oil VI Viscosity Index PP Pour Point OS Oxidative Stability L Lubricity AS Additive Solubility BranchedAlkane->VI High BranchedAlkane->PP Good BranchedAlkane->OS High BranchedAlkane->L Good BranchedAlkane->AS Low PAO->VI High PAO->PP Excellent PAO->OS High PAO->L Moderate PAO->AS Low Ester->VI Variable Ester->PP Excellent Ester->OS Good-Excellent Ester->L Excellent Ester->AS High Mineral->VI Low-Moderate Mineral->PP Fair Mineral->OS Moderate Mineral->L Good Mineral->AS Good

Caption: Interplay of base oil type and key performance characteristics.

References

Efficacy of different synthesis routes for C20H42 isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specific long-chain alkane isomers is a critical aspect of various applications, from calibration standards in analytical chemistry to components in advanced materials and pharmaceuticals. This guide provides an objective comparison of different synthesis routes for C20H42 isomers, supported by experimental data and detailed methodologies.

This document outlines three distinct synthesis strategies for obtaining C20H42 isomers: the targeted synthesis of a highly branched isomer via the Wurtz coupling reaction, the preparation of the naturally occurring phytane through hydrogenolysis, and the structural rearrangement of a linear alkane using catalytic hydroisomerization. Each method offers unique advantages and disadvantages in terms of yield, purity, and applicability to specific isomeric structures.

Comparative Analysis of Synthesis Routes

The efficacy of a synthesis route is determined by several key metrics, including yield, purity of the final product, and the complexity and duration of the reaction. The following table summarizes these quantitative parameters for the three discussed methods for synthesizing C20H42 isomers.

Synthesis RouteTarget IsomerKey ReagentsReaction TimeYieldPurity
Wurtz Coupling Symmetrical Branched Alkanes (e.g., 7,8-di-n-butyloctadecane)Alkyl Halides, Sodium MetalNot SpecifiedGenerally Low to ModerateVariable, susceptible to side reactions
Hydrogenolysis of Phytol Phytane (2,6,10,14-tetramethylhexadecane)Phytol, Hydrogen, Palladium on Calcium CarbonateNot SpecifiedHighHigh (>98%)
Catalytic Hydroisomerization Mixture of Branched Isomersn-Eicosane, Bifunctional Catalyst (e.g., Pt/Zeolite)Not SpecifiedHigh Isomer Yield (e.g., up to 70%)Produces a mixture of isomers

Detailed Experimental Protocols

Wurtz Coupling Reaction for Symmetrical Branched Alkanes

The Wurtz reaction is a classic method for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a symmetrical alkane.[1][2][3] This method is particularly useful for the synthesis of alkanes with a high degree of symmetry.

Experimental Workflow:

start Start: Two equivalents of a branched alkyl halide (e.g., 1-bromo-2-ethylhexane) reagents Reagents: Sodium metal, Dry ether (solvent) start->reagents 1. Add to reaction Reaction: Reflux under anhydrous conditions reagents->reaction 2. Initiate workup Work-up: Quenching, Extraction, and Washing reaction->workup 3. Proceed to purification Purification: Distillation or Chromatography workup->purification 4. Purify product Product: Symmetrical branched C20H42 isomer (e.g., 7,8-diethyloctadecane) purification->product 5. Isolate

Fig. 1: Wurtz Coupling Workflow

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add finely cut sodium metal to anhydrous diethyl ether.

  • Slowly add a solution of the desired alkyl halide (e.g., 1-halodecane for n-eicosane) in anhydrous ether to the sodium suspension with vigorous stirring.

  • After the addition is complete, reflux the reaction mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water.

  • Separate the ethereal layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent by distillation, and purify the resulting alkane by fractional distillation under reduced pressure or by column chromatography.

Limitations: The Wurtz reaction is generally limited to the synthesis of symmetrical alkanes, as the reaction of two different alkyl halides results in a mixture of products that is difficult to separate.[4] The reaction is also prone to side reactions, such as elimination, especially with sterically hindered alkyl halides.[5]

Hydrogenolysis of Phytol to Synthesize Phytane

Phytane (2,6,10,14-tetramethylhexadecane), a naturally occurring branched-chain alkane, can be synthesized in high yield and purity by the hydrogenolysis of phytol. This method involves the removal of the hydroxyl group and saturation of the double bond in the phytol molecule.

Experimental Workflow:

start Start: Phytol reagents Reagents: Hydrogen gas, 5% Palladium on Calcium Carbonate, Ethanol (solvent) start->reagents 1. Dissolve in and add reaction Reaction: Hydrogenation at elevated pressure reagents->reaction 2. Subject to workup Work-up: Filtration to remove catalyst reaction->workup 3. After reaction purification Purification: Column Chromatography workup->purification 4. Purify filtrate product Product: Phytane (2,6,10,14-tetramethylhexadecane) purification->product 5. Isolate start Start: n-Eicosane reagents Reagents: Hydrogen gas, Bifunctional catalyst (e.g., Pt on nano-sized zeolite beta) start->reagents 1. Mix with reaction Reaction: Continuous-flow trickle-bed reactor at elevated temperature and pressure (e.g., 205–230 °C, 50 bar) reagents->reaction 2. Feed into separation Separation: Gas-liquid separator reaction->separation 3. Pass through analysis Analysis: Gas Chromatography to determine isomer distribution separation->analysis 4. Analyze liquid product Product: Mixture of branched C20H42 isomers analysis->product 5. Collect

References

A Comparative Guide to Hexadecane Isomers as Phase Change Materials: 5-Butyl-Hexadecane vs. n-Hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Phase Change Material (PCM) is critical for applications requiring precise thermal regulation, a key consideration in various research and pharmaceutical processes. Alkanes, a class of organic PCMs, are often favored for their high latent heat storage capacity, chemical inertness, and tunable phase transition temperatures. This guide provides a comparative analysis of n-hexadecane and one of its branched isomers, 5-butyl-hexadecane, for their potential use as PCMs.

While extensive experimental data is available for the linear isomer, n-hexadecane, there is a notable scarcity of experimental research on the phase change properties of 5-butyl-hexadecane. This comparison, therefore, combines established experimental data for n-hexadecane with predicted data and theoretical considerations for its branched counterpart.

Understanding the Impact of Molecular Structure

The performance of an alkane as a PCM is intrinsically linked to its molecular structure. Linear alkanes, such as n-hexadecane, possess a straight-chain structure that allows for efficient packing in the solid phase. This ordered arrangement results in stronger intermolecular van der Waals forces, which in turn leads to higher melting points and greater latent heat of fusion compared to their branched isomers.

Branching, as seen in 5-butyl-hexadecane, introduces steric hindrance that disrupts the close packing of molecules. This generally leads to a decrease in the melting point and a lower latent heat of fusion, as less energy is required to overcome the weaker intermolecular forces during the phase transition.

Quantitative Data Comparison

The following table summarizes the key thermal properties of n-hexadecane based on experimental data and the available predicted data for 5-butyl-hexadecane. It is crucial to note that the values for 5-butyl-hexadecane are estimations and should be treated with caution until experimental validation is available.

Propertyn-Hexadecane (Experimental)5-Butyl-Hexadecane (Predicted)
Melting Point (°C) 18.17[1]No experimental data available
Latent Heat of Fusion (kJ/kg) ~236No experimental data available
Molecular Weight ( g/mol ) 226.44282.55[2]

Note: The latent heat of fusion for n-hexadecane can vary slightly depending on the source and purity.

Experimental Protocols

The characterization of PCMs relies on standardized experimental techniques to determine their thermal properties. The primary methods employed in the cited literature for n-hexadecane include:

  • Differential Scanning Calorimetry (DSC): This is the most common technique used to determine the melting temperature and latent heat of fusion of PCMs. A small, precisely weighed sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. The melting point is identified as the onset temperature of the melting peak, and the latent heat of fusion is calculated from the area under the peak.

  • Transient Hot Wire Method: This technique is used to measure the thermal conductivity of materials. A thin metallic wire immersed in the sample is heated by a constant electric current. The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding material.

A standardized experimental workflow for characterizing a potential PCM would involve the following steps:

G cluster_0 PCM Characterization Workflow synthesis Sample Synthesis & Purification characterization Material Characterization (e.g., FTIR, XRD) synthesis->characterization Verify Structure dsc Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat of Fusion stability Thermal Cycling Stability Test dsc->stability Determine Phase Change Properties thw Transient Hot Wire Method - Thermal Conductivity data_analysis Data Analysis & Comparison thw->data_analysis stability->data_analysis Assess Long-Term Performance characterization->dsc characterization->thw

Caption: A typical experimental workflow for the characterization of Phase Change Materials.

Signaling Pathways and Logical Relationships in PCM Selection

The decision-making process for selecting a suitable PCM involves evaluating several key parameters beyond just the melting point and latent heat. The following diagram illustrates the logical relationships in this selection process.

G cluster_0 PCM Selection Logic application Application Requirements (e.g., Temperature Range, Environment) pcm_properties PCM Properties application->pcm_properties thermal_props Thermal Properties - Melting Point - Latent Heat - Thermal Conductivity pcm_properties->thermal_props physical_props Physical Properties - Density - Viscosity pcm_properties->physical_props chemical_props Chemical Properties - Stability - Compatibility pcm_properties->chemical_props selection Optimal PCM Selection thermal_props->selection physical_props->selection chemical_props->selection cost Cost & Availability cost->selection

Caption: Logical flow for selecting an optimal Phase Change Material based on key properties.

Conclusion

Based on available data and established chemical principles, n-hexadecane currently stands as a well-characterized and reliable PCM for applications requiring a phase transition around 18°C. Its linear structure provides a high latent heat of fusion, maximizing its thermal energy storage capacity.

5-butyl-hexadecane, as a branched isomer, is theoretically expected to exhibit a lower melting point and a reduced latent heat of fusion. While this could be advantageous for applications requiring lower operating temperatures, the lack of concrete experimental data makes it a less predictable choice. Further experimental investigation into the thermophysical properties of 5-butyl-hexadecane and other branched isomers is necessary to fully assess their potential as viable alternatives to linear alkanes in PCM applications. Researchers and drug development professionals should prioritize the use of well-characterized materials like n-hexadecane for critical applications until more comprehensive data on branched isomers becomes available.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Butyl-Hexadecane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is a critical component of operational safety and regulatory compliance. This document provides a detailed protocol for the safe disposal of 5-butyl-hexadecane, referencing the safety profile of n-hexadecane.

Key Safety and Physical Data

Understanding the physical and chemical properties of a substance is the first step in safe handling and disposal. The following table summarizes key quantitative data for n-hexadecane.

PropertyValue
Melting Point 18°C / 64°F[1]
Boiling Point 287°C / 549°F[1]
Density 0.773 g/cm³ (at 25°C / 77°F)[1]
Flash Point 135°C / 275°F[2]
Autoignition Temperature 205°C / 401°F[2][3]

Experimental Disposal Protocol

The primary hazard associated with n-hexadecane is its aspiration toxicity, meaning it can be fatal if swallowed and enters the airways.[1][3][4][5][6][7] Therefore, the disposal procedure must prioritize the prevention of spills and environmental contamination.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Spill Management and Disposal:

  • Containment: In the event of a spill, immediately cover drains to prevent the substance from entering waterways.[1]

  • Absorption: Use an inert, liquid-absorbent material such as Chemizorb®, sand, diatomite, or universal binders to soak up the spilled chemical.[1][8]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4]

  • Cleaning: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of the container with the absorbed chemical at an approved waste disposal plant.[1][2][5] It is crucial to adhere to all local, regional, and national regulations for chemical waste disposal.[1][3] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]

Important Precautions:

  • Do not let the product enter drains.[1][7][8]

  • Avoid breathing vapors or aerosols.[1]

  • Ensure adequate ventilation during the cleanup process.[1]

  • If swallowed, do NOT induce vomiting and immediately call a poison center or doctor.[1][2][3][4][5][6][7]

Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of 5-butyl-hexadecane.

G cluster_prep Preparation cluster_spill Spill Response & Collection cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Identify and Contain Spill (Cover Drains) A->B C Absorb with Inert Material (e.g., Chemizorb®, Sand) B->C D Collect Absorbed Waste into a Labeled, Sealed Container C->D E Store Container in a Designated Waste Accumulation Area D->E F Dispose of Contents/Container via Approved Waste Disposal Plant E->F G Adhere to Local, Regional, and National Regulations F->G

Caption: Workflow for the safe disposal of 5-butyl-hexadecane.

References

Essential Safety and Logistical Information for Handling Hexadecane

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to ensure laboratory safety. The following table summarizes the recommended PPE for handling Hexadecane.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles or glassesRecommended during refilling or when splashes are possible.[1]
Hand Protection Nitrile or Butyl rubber glovesFor normal use, nitrile rubber (11-13 mil) is sufficient. For direct or prolonged contact, butyl rubber gloves (12-15 mil) with a breakthrough time of over 4 hours are recommended.[1][2]
Skin and Body Protection Lab coatStandard laboratory coat to prevent skin contact.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1][4] A respirator may be necessary if mists or aerosols are generated.[3]

Hazard Identification and First Aid

Hexadecane is classified as an aspiration hazard and may be fatal if swallowed and enters the airways.[5][6] It can also cause skin irritation.[1][6]

Exposure RouteSymptomsFirst Aid Measures
Ingestion Aspiration hazard.[5]Do NOT induce vomiting. Immediately call a poison center or doctor.[5][7]
Skin Contact Can cause skin irritation, dryness, or cracking upon repeated exposure.[1][4]Remove contaminated clothing. Wash skin thoroughly with soap and water.[1]
Eye Contact May cause irritation.[8][9]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4]
Inhalation High concentrations of vapor or mist may cause respiratory tract irritation.[8][9]Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the chemical's stability and prevent accidents.

Handling:

  • Work in a well-ventilated area.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, and open flames.[9]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.[10]

  • Recommended storage temperature is between 15–25 °C.[4]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use absorbent materials like sand, diatomaceous earth, or universal binders to contain the spill.[4]

  • Collect: Collect the absorbed material into a suitable container for disposal.

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[5]

  • Do not dispose of with household garbage.[1]

  • Prevent the chemical from entering drains, surface water, or ground water.[4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₆H₃₄
Molecular Weight 226.44 g/mol [2]
Appearance Colorless liquid[2][9]
Boiling Point 287 °C (549 °F)
Melting Point 18 °C (64 °F)
Flash Point 135 °C (275 °F)[7]
Autoignition Temperature 202 °C (395.6 °F)[8][9]
Density 0.773 g/cm³ at 25 °C
Solubility in Water Insoluble[1][5]

Experimental Workflow Diagrams

The following diagrams illustrate the standard workflows for handling and disposing of Hexadecane in a laboratory setting.

G Figure 1: Standard Handling Protocol for Hexadecane cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_transfer Transfer Hexadecane in a Fume Hood prep_vent->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decon Decontaminate Glassware handle_use->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Figure 1: Standard Handling Protocol for Hexadecane

G Figure 2: Spill Response and Disposal Workflow cluster_response Immediate Response cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Increase Ventilation evacuate->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect store_waste Store Waste Container in a Designated Area collect->store_waste dispose Dispose According to Institutional Guidelines store_waste->dispose

Figure 2: Spill Response and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.